Bromoacetamido-PEG2-NHS ester
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXVXMKIWXBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols for its application in creating stable covalent linkages between biomolecules.
At its core, this compound is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a bromoacetamido group, and a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[3][4] The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][5] The bromoacetamido group, on the other hand, specifically targets sulfhydryl (thiol) groups, found in cysteine residues, resulting in the formation of a stable thioether linkage.[6] The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigating potential aggregation and improving biocompatibility.[3][5]
The heterobifunctional nature of this reagent allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or intramolecular crosslinks.[7] This precision is paramount in the construction of well-defined bioconjugates where stoichiometry and spatial orientation are critical for function.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | References |
| Chemical Formula | C13H19BrN2O7 | [3][7] |
| Molecular Weight | 395.21 g/mol | [3] |
| CAS Number | 1353011-78-5 | [3][7] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [3][6] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer increases solubility in aqueous media. | [3][5] |
| Storage | Store at -20°C, desiccated. Stable for short periods at ambient temperature during shipping. | [3] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound lies in its two distinct reactive moieties that target different functional groups on proteins or other biomolecules.
Amine-Reactive NHS Ester Chemistry
The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) via a nucleophilic acyl substitution. This reaction is most efficient at a pH range of 7.2 to 8.5.[9] Below this range, the amine groups are protonated and thus less nucleophilic. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[10][11]
Sulfhydryl-Reactive Bromoacetamido Chemistry
The bromoacetyl group reacts with sulfhydryl groups (e.g., cysteine residues) through a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is typically performed at a pH range of 7.5 to 8.5, although it can proceed at physiological pH.[12] It is crucial to perform this reaction in the absence of other thiol-containing reagents, such as dithiothreitol (DTT), which would compete for reaction with the bromoacetyl group.
The sequential nature of these reactions allows for a controlled conjugation strategy, as depicted in the following workflow.
Caption: A two-step sequential conjugation workflow using this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Amine-free reaction buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
Protocol 1: Two-Step Sequential Conjugation
This protocol is recommended to minimize side reactions and achieve a more defined conjugate.
Step 1: Modification of Protein A with this compound
-
Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[13]
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or by dialysis against the amine-free reaction buffer. This step is crucial to prevent the unreacted crosslinker from reacting with Protein B in the next step.
Step 2: Conjugation of Activated Protein A with Protein B
-
Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 7.5-8.5. If necessary, reduce any disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reaction: Add the purified, bromoacetyl-activated Protein A to Protein B. A 1.5- to 5-fold molar excess of activated Protein A relative to Protein B is a good starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted bromoacetyl groups, add a thiol-containing reagent like L-cysteine to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the desired conjugate from unreacted proteins and other byproducts.
Quantitative Parameters for Experimental Design
| Parameter | Recommended Range | Rationale and Notes |
| Molar Excess of Crosslinker (Step 1) | 10- to 20-fold | Ensures efficient modification of the target protein. Higher excesses may lead to over-modification and should be optimized. |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[9] |
| Reaction pH (Bromoacetyl) | 7.5 - 8.5 | Efficient reaction with sulfhydryl groups. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and preserve protein stability, requiring longer incubation times.[13] |
| Reaction Time (NHS Ester) | 30 - 120 minutes | Sufficient for the reaction to proceed to completion.[13] |
| Reaction Time (Bromoacetyl) | 2 - 16 hours | Longer incubation times may be necessary, especially at lower temperatures. |
Logical Workflow for Troubleshooting
In cases of low conjugation efficiency or unexpected results, a systematic troubleshooting approach is necessary.
Caption: A decision tree for troubleshooting common issues in bioconjugation experiments.
Conclusion
This compound is a powerful and versatile tool for the covalent linkage of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise construction of complex bioconjugates for a wide range of applications in research and therapeutic development. By understanding the underlying reaction chemistry and carefully controlling the experimental parameters, researchers can effectively utilize this crosslinker to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 6. This compound, CAS 1353011-78-5 | AxisPharm [axispharm.com]
- 7. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, and reactivity, along with detailed experimental considerations for its application. The molecule incorporates three key chemical motifs: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a bromoacetamide group for specific targeting of thiol groups, and a short, hydrophilic polyethylene glycol (PEG) linker. This unique combination of reactive groups allows for the sequential and controlled conjugation of two different biomolecules, offering precise control over the final conjugate's architecture. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, which can be beneficial for downstream applications and can reduce non-specific binding.[1][2][3][4]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromoacetyl group at one terminus and an NHS ester at the other, separated by a two-unit polyethylene glycol spacer.
IUPAC Name: 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoate[2]
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₃H₁₉BrN₂O₇ | [1] |
| Molecular Weight | 395.21 g/mol | [2][3] |
| Exact Mass | 394.0376 | [2] |
| CAS Number | 1353011-78-5 | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |
| SMILES Code | BrCC(NCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O | [2] |
| InChI Key | HDIXVXMKIWXBFA-UHFFFAOYSA-N | [2] |
Reactivity and Mechanism of Action
The utility of this compound lies in the orthogonal reactivity of its two functional groups, enabling a two-step conjugation strategy.
NHS Ester Reactivity with Primary Amines
The NHS ester is a highly reactive group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
This reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 8.3 and 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.
Bromoacetamide Reactivity with Thiols
The bromoacetamide group is an alkylating agent that exhibits high reactivity towards thiol groups, primarily from cysteine residues in proteins. The reaction is a nucleophilic substitution where the thiolate anion attacks the carbon atom bearing the bromine, forming a stable thioether bond and releasing a bromide ion.
The reactivity of the bromoacetamide group is also influenced by pH. The optimal pH range for the reaction with thiols is generally between 7.5 and 9.0. This is because the thiol group (pKa ~8.5) needs to be in its deprotonated thiolate form to be sufficiently nucleophilic. While the reaction can proceed at neutral pH, it is significantly slower. It is important to note that at pH values above 9.0, the bromoacetamide group may start to show reactivity towards other nucleophilic amino acid side chains, such as histidine and lysine, leading to a loss of specificity.
Experimental Protocols
The following sections provide generalized protocols for a two-step bioconjugation reaction using this compound. It is crucial to optimize the reaction conditions, including molar ratios, concentration, reaction time, and temperature, for each specific application.
Step 1: Reaction with a Primary Amine-Containing Molecule (e.g., an Antibody)
Materials:
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Preparation of the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the starting buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.
-
Preparation of the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring. The optimal time should be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2-7.4).
Step 2: Reaction with a Thiol-Containing Molecule (e.g., a Cysteine-Containing Payload)
Materials:
-
Bromoacetamide-activated protein from Step 1
-
Thiol-containing molecule (e.g., a drug or peptide)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.5-8.5)
-
Reducing agent (optional, e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced to generate free thiols.
-
Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)
-
Purification system (e.g., SEC, HIC, or dialysis)
Methodology:
-
Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule is a protein with disulfide bonds, it may require a reduction step prior to conjugation.
-
Conjugation Reaction: Add a 1.5- to 10-fold molar excess of the thiol-containing molecule to the bromoacetamide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 2-18 hours at room temperature or 4°C with gentle stirring. The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
Quenching: Add a quenching reagent in excess to cap any unreacted bromoacetamide groups.
-
Purification: Purify the final conjugate to remove unreacted starting materials, excess payload, and quenching reagent. The choice of purification method will depend on the properties of the final conjugate.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
References
An In-depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Bromoacetamido-PEG2-NHS ester. It details its mechanism of action, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation.
Introduction to this compound
This compound is a versatile crosslinking reagent used to covalently link two molecules. Its heterobifunctional nature, possessing two distinct reactive groups, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[1][2] The molecule consists of three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group for the formation of stable amide bonds with primary amines, such as those found on the side chain of lysine residues in proteins.[3][4]
-
Bromoacetamido Group: A thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, primarily from cysteine residues.[5]
-
Polyethylene Glycol (PEG2) Linker: A short, hydrophilic spacer composed of two ethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[6][7][8]
Core Mechanism of Action
The utility of this compound lies in its ability to facilitate a two-step conjugation process. This sequential reaction allows for the specific and efficient coupling of two different molecules, for instance, an antibody to a cytotoxic drug in the formation of an antibody-drug conjugate (ADC).[9]
Step 1: Amine Acylation via NHS Ester
The first step involves the reaction of the NHS ester with a primary amine on the first target molecule (Molecule A). This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3][4]
This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[4] Below this range, primary amines are predominantly protonated and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]
Step 2: Thiol Alkylation via Bromoacetamide
Following the initial conjugation and removal of excess crosslinker, the bromoacetamido group on the modified Molecule A is then reacted with a sulfhydryl group on the second target molecule (Molecule B). This reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine atom. This forms a highly stable and essentially irreversible thioether bond.[5]
The optimal pH for this reaction is typically between 7.5 and 8.5, which facilitates the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[5]
Data Presentation
Physicochemical Properties of the PEG2 Linker
Short-chain PEG linkers significantly influence the properties of bioconjugates. The PEG2 linker in this compound offers a balance of hydrophilicity and compact size.[7]
| Property | Value | Reference(s) |
| Number of PEG Units (n) | 2 | [7] |
| Molecular Weight ( g/mol ) | 88.11 | [7] |
| Approximate Length (Å) | 7.6 | [7] |
| Calculated LogP* | -0.84 | [7] |
Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.
pH Dependence of Reactive Groups
| Reactive Group | Optimal pH Range | Key Considerations | Reference(s) |
| NHS Ester | 7.2 - 8.5 | Reaction with primary amines. Rate of hydrolysis increases significantly at pH > 8.5. | [4] |
| Bromoacetamide | 7.5 - 8.5 | Reaction with cysteine thiols. Selectivity for thiols decreases at higher pH due to increased reactivity of other nucleophiles. | [5] |
Qualitative Reactivity and Side Reactions of the Bromoacetamido Group
While the bromoacetamide group preferentially reacts with cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions. Specific second-order rate constants for bromoacetamide are not widely available in the literature; therefore, this table provides a qualitative comparison.[5]
| Amino Acid | Side Chain pKa | Reactivity with Bromoacetamide | Conditions Favoring Reaction |
| Cysteine | ~8.3 | High | pH 7.5 - 8.5 |
| Histidine | ~6.0 | Moderate | pH > 6.0 |
| Lysine | ~10.5 | Low | pH > 9.0 |
| Methionine | N/A | Low | Neutral or slightly acidic pH, prolonged reaction times |
Experimental Protocols
The following is a detailed, two-step protocol for the conjugation of two proteins (Protein A with accessible amines and Protein B with a free sulfhydryl group) using this compound.
Materials
-
This compound
-
Protein A (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (e.g., a thiol-containing peptide or protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A (Amine-reactive): 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Reaction Buffer B (Thiol-reactive): Phosphate-buffered saline (PBS), pH 7.2-7.5 with 1-2 mM EDTA
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 1 M N-acetylcysteine or cysteine
-
Desalting column (e.g., Sephadex G-25)
Step 1: Modification of Protein A with this compound
-
Preparation of Protein A: Ensure Protein A is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Preparation of Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer A to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching buffer using a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation of Modified Protein A to Protein B
-
Preparation of Protein B: Dissolve the thiol-containing Protein B in Reaction Buffer B. If Protein B has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Add the purified, modified Protein A to the solution of Protein B. The molar ratio will depend on the desired final conjugate and should be optimized empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer B to cap any unreacted bromoacetamido groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted proteins and other byproducts.
Mandatory Visualization
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of two different biomolecules.[1] Its unique architecture, featuring two distinct reactive moieties—a bromoacetamide group and an N-hydroxysuccinimide (NHS) ester—allows for controlled, sequential conjugation reactions. This specificity is crucial in advanced applications such as the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs, and the immobilization of proteins and peptides.[1][2]
The structure incorporates a short polyethylene glycol (PEG) spacer, which enhances the aqueous solubility of the crosslinker and the resulting conjugate, a critical factor for biological applications.[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and data presentation to assist researchers in its effective application.
Core Concepts and Chemical Properties
The utility of this compound lies in its heterobifunctional nature, allowing for specific targeting of different functional groups on separate molecules. This minimizes the formation of undesirable homodimers or polymers.[1]
Chemical Structure and Properties
The key components of the this compound are:
-
Bromoacetamide Group: A thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups (-SH), commonly found in cysteine residues of proteins and peptides.[]
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that efficiently forms a stable amide bond with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide.[4]
-
PEG2 Spacer: A hydrophilic diethylene glycol spacer that increases the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules.[3][4]
Below is a table summarizing the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 395.21 g/mol | [6] |
| CAS Number | 1353011-78-5 | [6] |
| Chemical Formula | C13H19BrN2O7 | [6] |
| Purity | >95% (typical) | [6] |
| Spacer Arm Length | PEG2 (diethylene glycol) | [3][4] |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | -20°C, desiccated | [4] |
Mechanism of Action and Reaction Pathways
The conjugation process using this compound is a two-step reaction targeting two different functional groups.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with a primary amine via nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for the reaction.[7]
Bromoacetamide Reaction with Sulfhydryl Groups
The bromoacetamide group reacts with a sulfhydryl group through a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a highly stable, irreversible thioether bond and the displacement of the bromide ion.[8][9] This reaction is typically carried out at a pH between 7.5 and 8.5 to facilitate the deprotonation of the sulfhydryl group to the more nucleophilic thiolate anion.[10]
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Two-Step Conjugation of a Protein to a Cysteine-Containing Peptide
This protocol describes the conjugation of a protein with available primary amines to a peptide containing a cysteine residue.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer B: Borate buffer, pH 8.0[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
Step 1: Reaction of this compound with the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in Reaction Buffer A.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[]
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A.
Step 2: Reaction of the Activated Protein with the Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in Reaction Buffer B.
-
Conjugation: Add the purified, activated protein from Step 1 to the peptide solution. A 1.5 to 2.0-fold molar excess of the activated protein over the peptide is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS esters that may have hydrolyzed, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to separate the conjugate from unreacted protein and peptide.
Experimental Workflow Diagram
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): This crosslinker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells. The NHS ester would react with a lysine on the antibody, and the bromoacetamide would react with a thiol on the drug or a modified linker.[1]
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to synthesize PROTACs, which are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can help to identify and characterize protein complexes.
-
Immobilization of Biomolecules: Proteins and peptides can be attached to surfaces or beads for use in assays or purification protocols.
Conclusion
This compound is a versatile and efficient heterobifunctional crosslinker for the conjugation of biomolecules. Its distinct reactive ends allow for controlled, sequential reactions, while the PEG spacer enhances solubility. The formation of stable amide and thioether bonds makes it suitable for applications requiring robust linkages, particularly in the development of targeted therapeutics like ADCs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their bioconjugation strategies.
References
- 1. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medkoo.com [medkoo.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester
CAS Number: 1353011-78-5
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent used extensively in bioconjugation, drug delivery, and proteomics.[1][2] Its structure comprises three key components: a bromoacetamide group, a hydrophilic dietheylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the sequential and selective conjugation of molecules, typically proteins, peptides, or modified oligonucleotides.[3][4] The bromoacetamide moiety is highly reactive towards sulfhydryl groups (thiols), commonly found in cysteine residues, while the NHS ester targets primary amines, such as those on lysine residues or the N-terminus of a protein.[3][5] The integrated PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can help maintain the biological activity of the labeled molecules.[3][4][6] This reagent is a non-cleavable linker, meaning it forms a stable, irreversible bond between the conjugated molecules.[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful conjugation experiments.
| Property | Value | References |
| CAS Number | 1353011-78-5 | [1][3][7] |
| Molecular Formula | C₁₃H₁₉BrN₂O₇ | [1][3][7] |
| Molecular Weight | 395.21 g/mol | [7][8] |
| Purity | ≥95% | [3][8] |
| Appearance | Solid-Liquid Mixture / White to off-white solid | [9][10] |
| Solubility | Soluble in DMSO and DMF | [9][11] |
| Storage Conditions | -20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks). Store in a dry, dark place. | [3][7][9] |
Reaction Mechanisms and Selectivity
The utility of this compound lies in the distinct reactivity of its two functional ends. Understanding the reaction chemistry is critical for optimizing conjugation protocols and minimizing side reactions.
1. Bromoacetamide Reaction with Thiols:
The bromoacetamide group reacts with sulfhydryl (thiol) groups of cysteine residues via an Sɴ2 nucleophilic substitution.[5] The deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom attached to the bromine, which is a good leaving group.[3][6] This reaction forms a highly stable thioether bond.[5]
-
pH Dependence: The reaction is highly pH-dependent. A pH range of 7.5-8.5 is optimal for targeting cysteine residues because the pKa of the cysteine thiol is typically around 8.3-8.6, ensuring a sufficient concentration of the reactive thiolate anion.[5]
-
Side Reactions: While highly selective for cysteines, side reactions can occur with other nucleophilic amino acids, particularly at non-optimal pH. Histidine's imidazole side chain can be alkylated at pH values above 6. The primary amine of lysine can react at pH above 9.0.[5] Methionine's thioether can also be alkylated, especially with prolonged reaction times.[5]
2. NHS Ester Reaction with Primary Amines:
The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[11][12] The reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, releasing the N-hydroxysuccinimide leaving group.[11]
-
pH Dependence: The optimal pH for this reaction is between 7.0 and 9.0.[11][] A major competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and renders the reagent inactive.[11][14]
-
Side Reactions: While the primary targets are lysines and the N-terminus, NHS esters can also react with other nucleophilic residues like serine, threonine, and tyrosine, although these reactions are generally less favorable.[12][15]
The differential pH optima for the two reactive groups allow for a two-step conjugation strategy, enabling precise control over the formation of heteroconjugates.
Experimental Protocols
The following are generalized protocols for a two-step conjugation process using this compound. Optimization is often necessary for specific applications.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule and an Amine-Containing Molecule
This protocol is designed for creating a conjugate between two different biomolecules, for example, linking a cysteine-containing peptide to a lysine-rich protein.
Materials:
-
This compound
-
Amine-containing molecule (Protein 1)
-
Thiol-containing molecule (Protein 2 or peptide)
-
Anhydrous DMSO or DMF
-
Amine-Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.5 (e.g., PBS)[14]
-
Thiol-Reaction Buffer: 0.1 M phosphate buffer with 2-5 mM EDTA, pH 7.5-8.5[5]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
Step A: Reaction with the Amine-Containing Molecule (Protein 1)
-
Preparation: Dissolve the amine-containing molecule (Protein 1) in the Amine-Reaction Buffer to a concentration of 1-5 mg/mL.[16] Ensure the buffer is free of extraneous primary amines (e.g., Tris).[17]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[17] Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against the Thiol-Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with the second protein.
Step B: Reaction with the Thiol-Containing Molecule (Protein 2)
-
Preparation: If the thiol groups on Protein 2 are oxidized (forming disulfide bonds), they must first be reduced. Treat the protein with a reducing agent like DTT or TCEP, and subsequently remove the reducing agent before proceeding.[5]
-
Conjugation: Add the thiol-containing molecule (Protein 2) to the purified, linker-activated Protein 1 from Step A. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the activated protein is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under gentle mixing.
-
Quenching (Optional): To cap any unreacted bromoacetyl groups, add a thiol-containing quenching reagent like 2-mercaptoethanol or cysteine.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted molecules and byproducts.
Visualizations
Logical Workflow for Two-Step Heterobifunctional Crosslinking
Caption: Workflow for conjugating two proteins using the heterobifunctional linker.
Reaction Pathway Diagram
Caption: Sequential reaction of the linker with amine and thiol groups.
Applications
This compound is a versatile tool employed in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, targeting the drug specifically to cancer cells.[2] The stability of the formed bonds is a critical attribute in this context.
-
PROTACs Synthesis: It serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[6][9]
-
Protein Labeling and Immobilization: The linker is used to attach labels (like biotin or fluorescent dyes) to proteins for detection and analysis, or to immobilize proteins onto surfaces for assays.[2][3]
-
Peptide and Oligonucleotide Conjugation: It facilitates the conjugation of peptides or amine-modified oligonucleotides to other molecules for various therapeutic and diagnostic purposes.[3][4]
References
- 1. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromoacetamido-PEG2- NHS ester | 1353011-78-5 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, CAS 1353011-78-5 | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] The process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs is known as PEGylation.[1] This modification has become a cornerstone in the development of advanced therapeutics, including antibody-drug conjugates (ADCs), due to its ability to significantly enhance the pharmacological properties of the parent molecule.[2][][4]
The fundamental utility of PEG linkers stems from their unique physicochemical properties, including high water solubility, biocompatibility, low immunogenicity, and conformational flexibility.[2][5] These characteristics allow for precise modulation of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bioconjugates.[1] Key benefits of incorporating PEG linkers include improved solubility of hydrophobic molecules, enhanced stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes.[1][6][7]
The strategic selection of a PEG linker's architecture, including its length, branching, and the nature of its functional groups, is a critical design consideration that directly impacts the stability, efficacy, and safety of the final bioconjugate.[2][8] This guide provides a comprehensive overview of the core principles of PEG linkers, their classification, quantitative impact on bioconjugate performance, detailed experimental protocols, and visual representations of key workflows and mechanisms.
Core Principles and Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[2] In bioconjugation, PEG chains are chemically functionalized at their termini to allow for covalent attachment to other molecules.[9] The inherent properties of PEG make it an ideal linker for a wide range of applications in drug delivery and biotechnology.[10]
Key Physicochemical Properties:
-
Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, making it highly water-soluble. This property is crucial for improving the solubility of hydrophobic drugs and preventing aggregation of protein conjugates.[4][5][11]
-
Biocompatibility and Low Toxicity: PEG is well-tolerated in biological systems and has been approved by regulatory agencies for numerous pharmaceutical applications.[5][12]
-
Low Immunogenicity: The flexible PEG chains create a "hydrophilic shield" around the conjugated molecule, masking its surface epitopes and reducing the likelihood of an immune response.[4][6][13]
-
Increased Hydrodynamic Size: PEGylation increases the effective size of a molecule in solution, which reduces its rate of clearance by the kidneys and prolongs its circulation time in the bloodstream.[5]
-
Tunable Properties: The length, structure (linear, branched, or multi-arm), and terminal functional groups of PEG linkers can be precisely engineered to fine-tune the properties of the resulting bioconjugate.[6][8]
Classification of PEG Linkers
PEG linkers can be classified based on their architecture, the reactivity of their terminal functional groups, and their stability under physiological conditions.[1]
Based on Architecture:
-
Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type and are valued for their simplicity.[1]
-
Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][7]
-
Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often used for creating hydrogels or for multivalent conjugation strategies to increase drug loading.[6][14]
Based on Functional Groups:
-
Homobifunctional PEG Linkers: Possess two identical reactive groups at their termini. They are primarily used for cross-linking similar molecules.[][15]
-
Heterobifunctional PEG Linkers: Have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly advantageous in complex constructs like ADCs.[1][15][16]
Based on Stability:
-
Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules. The release of the payload from such a conjugate depends on the degradation of the entire molecule, for instance, within the lysosome.[][17]
-
Cleavable PEG Linkers: Contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes. This allows for controlled release of the payload at the target site.[][17][18]
Common Functional Groups for Bioconjugation
The choice of reactive functional groups on a PEG linker is critical for achieving efficient and specific conjugation.[1]
-
N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[1][6]
-
Maleimides: React specifically with thiol groups (e.g., on cysteine residues) to form stable thioether bonds.[6]
-
Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[1][6]
-
Hydrazides: React with aldehydes or ketones to form hydrazone bonds, which can be designed to be cleavable under acidic conditions.[6]
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical parameter that can significantly influence the properties and efficacy of a bioconjugate. The following tables summarize quantitative data from various studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Clearance | Circulation Half-life | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Reference |
| No PEG | High | Short | Potent | Less effective due to rapid clearance | [19] |
| 4 PEG Units | Moderate | Increased | Slightly reduced | Improved tumor growth inhibition | [8] |
| 8-12 PEG Units | Low | Significantly prolonged | Moderately reduced | High tumor growth inhibition (75-85% reduction) | [8] |
| 10 kDa PEG | Very Low | Extended by ~11.2-fold | Reduced by ~22.5-fold | Most effective in tumor growth inhibition | [8][20] |
Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Feature | Cleavable Linker | Non-Cleavable Linker | Reference |
| Release Mechanism | Triggered by specific conditions (e.g., low pH, enzymes) | Lysosomal degradation of the antibody | [17] |
| Released Payload | Often the free, unmodified parent drug | Drug-linker-amino acid catabolite | [17] |
| Systemic Stability | Potentially lower | Generally higher | [17] |
| Bystander Effect | Possible, can kill neighboring antigen-negative cells | Generally not observed | [17] |
| Therapeutic Window | Can be narrower due to potential off-target release | Often wider due to higher stability | [17] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of PEGylated bioconjugates.
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
Objective: To covalently attach an NHS-ester functionalized PEG linker to a protein via primary amine groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
mPEG-NHS ester
-
Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Linker Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the dissolved PEG linker to the protein solution. The molar ratio of PEG linker to protein should be optimized but typically ranges from 2:1 to 20:1.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and protein using a suitable chromatography method.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To assess the extent of PEGylation by observing the change in apparent molecular weight.
Methodology:
-
Sample Preparation: Prepare samples of the unmodified protein, the PEGylated protein, and a molecular weight ladder.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining and Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.[21]
-
Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein. The PEGylated protein will exhibit a higher apparent molecular weight. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylation species (e.g., mono-, di-, tri-PEGylated).[21]
Protocol 3: In Vivo Antitumor Efficacy Study of a PEGylated ADC
Objective: To evaluate the therapeutic efficacy of an ADC with a specific PEG linker in a tumor xenograft model.
Methodology:
-
Cell Line and Animal Model: Use a relevant cancer cell line and an appropriate immunodeficient mouse model (e.g., NCI-N87 xenograft model).
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.[4][19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate (ADC).
Caption: General workflow for bioconjugate synthesis and characterization.
Caption: Trade-offs in PEG linker length selection for bioconjugates.
Conclusion
PEG linkers are a powerful and versatile class of tools for bioconjugation, offering the ability to significantly improve the therapeutic properties of a wide range of biomolecules.[1] A thorough understanding of the different types of PEG linkers and their respective characteristics is crucial for the rational design of effective bioconjugates.[1] The choice of PEG linker length, architecture, and cleavability must be empirically optimized for each specific application, balancing the benefits in pharmacokinetics and solubility against potential impacts on in vitro potency.[4][22] As bioconjugate therapeutics continue to evolve, the innovative design and application of PEG linkers will remain a key driver of progress in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 13. labinsights.nl [labinsights.nl]
- 14. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity of Bromoacetamide with Thiols for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent modification of thiol groups, particularly those on cysteine residues in proteins, is a cornerstone of modern bioconjugation strategies. This technical guide provides a comprehensive overview of the reactivity of the bromoacetamide group with thiols, a reaction prized for its ability to form highly stable thioether bonds. We delve into the reaction mechanism, kinetics, and factors influencing selectivity, offering a comparative analysis with other common thiol-reactive chemistries. Detailed experimental protocols for protein labeling and characterization are provided, alongside a discussion of potential side reactions and troubleshooting strategies. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize bromoacetamide chemistry in their research and development endeavors, from basic protein labeling to the design of targeted covalent inhibitors and antibody-drug conjugates (ADCs).
Introduction: The Significance of Thiol-Reactive Chemistries
The selective modification of proteins and other biomolecules is essential for a wide range of applications, including the development of therapeutics, diagnostic agents, and research tools.[1] The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity and relatively low abundance in proteins, which allows for site-specific labeling.[2] Among the various electrophilic functional groups employed for thiol conjugation, the bromoacetamide group stands out for its ability to form exceptionally stable thioether linkages.[3] This guide will provide a detailed exploration of the chemistry and practical application of bromoacetamide-thiol reactions.
The Bromoacetamide-Thiol Reaction: Mechanism and Kinetics
The reaction between a bromoacetamide and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The deprotonated thiol, the thiolate anion (S-), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[5][6]
Figure 1: Reaction mechanism of bromoacetamide with a thiol group.
The thioether bond formed is considered irreversible under a wide range of physiological conditions, a significant advantage over other thiol-reactive chemistries like maleimides, which can undergo a retro-Michael reaction leading to deconjugation.[1][7]
Factors Influencing Reaction Kinetics and Selectivity
Several factors critically influence the rate and selectivity of the bromoacetamide-thiol reaction:
-
pH: The reaction rate is highly pH-dependent.[8] The optimal pH range for reacting bromoacetamide with thiols is typically between 7.5 and 8.5.[7][9] This is because the reactive species is the more nucleophilic thiolate anion (S-), and a pH at or slightly above the pKa of the cysteine thiol (around 8.3) ensures a higher concentration of this species.[9] While the reaction can proceed at neutral pH, it is significantly slower.[9]
-
Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate.[8] Reactions are often performed at room temperature or 37°C.
-
Concentration: The molar ratio of bromoacetamide to the thiol-containing molecule is a critical parameter. A molar excess of the bromoacetamide reagent is often used to drive the reaction to completion, but high concentrations can increase the likelihood of off-target modifications.[8][10]
-
Solvent: Reactions are typically carried out in aqueous buffers. The bromoacetamide reagent is often dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the reaction mixture.[10]
Data Presentation: Reactivity and Stability
While specific second-order rate constants for the reaction of bromoacetamide with thiols are not widely available in the literature, qualitative and comparative data highlight its characteristics.[1]
Table 1: Qualitative Comparison of Thiol-Reactive Groups
| Feature | Bromoacetamide | Maleimide | Iodoacetamide |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | SN2 Alkylation |
| Optimal pH Range | 7.5 - 8.5[7][9] | 6.5 - 7.5[11] | 7.5 - 8.5 |
| Bond Stability | Highly Stable (Irreversible)[1][7] | Susceptible to Retro-Michael Reaction[1][7] | Highly Stable (Irreversible)[4] |
| Relative Reaction Rate at pH 7.0 | Slower than Maleimide[9] | Faster than Bromoacetamide[11] | Similar to Bromoacetamide |
One study determined the order of reactivity for several thiol-reactive functional groups, finding the order to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with increasing pH.[7]
Table 2: Relative Reactivity of Bromoacetamide with Amino Acid Side Chains at Different pH Values
| Amino Acid | Side Chain pKa | Reactivity at pH 6.5 | Reactivity at pH 7.4 | Reactivity at pH 8.5 | Reactivity at pH > 9.0 |
| Cysteine | ~8.3 | Low | Moderate | High | Very High |
| Histidine | ~6.0 | Moderate | High | High | High |
| Lysine | ~10.5 | Very Low | Very Low | Low | Moderate to High |
| Methionine | N/A | Low | Low | Low | Low |
Note: This table provides a qualitative comparison based on established principles of reactivity.[1][6] Actual reactivity is also influenced by the accessibility of the residue within the protein structure.
Experimental Protocols
General Protocol for Protein Labeling with a Bromoacetamide Reagent
This protocol provides a general workflow for labeling a protein containing one or more free cysteine residues with a bromoacetamide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Protein solution (1-5 mg/mL)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[10]
-
Bromoacetamide reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)[10]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer. Ensure the buffer is free of any primary amines or thiols.
-
If the protein contains disulfide bonds that need to be labeled, perform a reduction step using a reducing agent like DTT or TCEP, followed by the complete removal of the reducing agent using a desalting column.[9]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the bromoacetamide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific system.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[9] Protect the reaction from light if the reagent is photosensitive.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]
-
-
Characterization:
-
Confirm successful labeling by SDS-PAGE (a shift in molecular weight may be observed) and mass spectrometry (to determine the degree of labeling).[9]
-
Figure 2: General experimental workflow for protein labeling.
Protocol for Monitoring Bromoacetamide Conjugation Kinetics using UV-Visible Spectroscopy
This protocol describes an indirect method to monitor the kinetics of the bromoacetamide-thiol reaction by measuring the disappearance of free thiols using Ellman's reagent (DTNB).[12]
Materials:
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Thiol-containing analyte (e.g., cysteine-containing peptide or protein)
-
Bromoacetamide stock solution
-
DTNB (Ellman's reagent) solution (10 mM in reaction buffer)
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a cuvette, mix the analyte solution with the reaction buffer.
-
Initiate the reaction by adding a specific volume of the bromoacetamide stock solution to achieve the desired molar excess.
-
-
Monitoring:
-
At discrete time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately add the aliquot to a separate cuvette containing the DTNB solution to quench the reaction and react with the remaining free thiols.
-
Record the absorbance at 412 nm for each time point.[12]
-
-
Data Analysis:
-
The concentration of free thiols at each time point is proportional to the absorbance at 412 nm.
-
Plot the concentration of the conjugated product (initial thiol concentration minus remaining thiol concentration) versus time to determine the reaction rate.
-
Applications in Drug Development and Research
The robust and stable nature of the thioether bond formed by the bromoacetamide-thiol reaction makes it highly valuable in various research and drug development applications.
Covalent Inhibitors
Bromoacetamide moieties can be incorporated into small molecules to create targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and then the bromoacetamide "warhead" reacts with a nearby cysteine residue in the binding pocket, forming a permanent covalent bond. This can lead to enhanced potency and a prolonged duration of action.[13]
Antibody-Drug Conjugates (ADCs)
In the field of oncology, bromoacetamide chemistry is used to link potent cytotoxic drugs to antibodies that target tumor-specific antigens. The high stability of the thioether bond ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, and is only released upon internalization into the target cancer cells.[3]
Activity-Based Protein Profiling (ABPP)
Bromoacetamide-based probes are used in activity-based protein profiling (ABPP) to identify and characterize active enzymes in complex biological samples.[14][15] These probes contain a bromoacetamide group to covalently modify the active site cysteine of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
Figure 3: Bromoacetamide probes in studying redox signaling.
Potential Side Reactions and Troubleshooting
While bromoacetamide is highly reactive towards cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[6]
-
Histidine: The imidazole side chain of histidine can be alkylated, with reactivity increasing at pH values above 6.[6]
-
Lysine: The ε-amino group of lysine can react, but this is generally a much slower reaction and typically only becomes significant at higher pH (>9.0) where the amine is deprotonated.[6]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetamide reagent.[6]
Table 3: Troubleshooting Common Issues in Bromoacetamide Labeling
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5.[6] |
| Presence of competing thiols in the buffer | Remove any reducing agents (e.g., DTT) from the protein solution before adding the bromoacetamide reagent.[6] | |
| Inaccessible cysteine residue | The target cysteine may be buried. Consider using mild denaturing conditions. | |
| Non-specific Labeling | pH is too high | Lower the reaction pH to the 7.5-8.5 range to improve selectivity for cysteine.[6] |
| Excess bromoacetamide reagent | Perform a titration to determine the optimal molar ratio of reagent to protein.[6] | |
| Prolonged reaction time | Optimize the reaction time by monitoring the progress of the reaction and quench it once sufficient labeling is achieved. | |
| Protein Precipitation | Rapid addition of reagent | Add the bromoacetamide reagent (dissolved in organic solvent) dropwise while gently stirring.[1] |
| Increased hydrophobicity | If the bromoacetamide reagent is hydrophobic, consider adding solubility-enhancing agents to the buffer.[1] |
Conclusion
The reaction of bromoacetamide with thiols is a powerful and reliable method for the covalent modification of proteins and other biomolecules. The formation of a highly stable and irreversible thioether bond makes this chemistry particularly advantageous for applications requiring long-term stability, such as the development of antibody-drug conjugates and targeted covalent inhibitors. By understanding the reaction mechanism, kinetics, and optimizing reaction conditions, researchers can effectively harness the potential of bromoacetamide chemistry to advance their research and development goals. This guide provides a solid foundation for the successful implementation of this versatile bioconjugation strategy.
References
- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of NHS Esters with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles, applications, and methodologies related to the use of N-hydroxysuccinimide (NHS) esters in bioconjugation. NHS esters are a cornerstone of modern biotechnology, enabling the covalent modification of proteins, peptides, antibodies, and other biomolecules with a high degree of efficiency and specificity.[1] Their utility is fundamental in diverse fields, from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2]
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3][] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group, resulting in the formation of a highly stable amide bond.[3][]
Primary amines are readily available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[5] The efficiency of this desired aminolysis reaction is in constant competition with hydrolysis, where the NHS ester reacts with water.[3][6] The interplay between these two reactions is critically influenced by experimental conditions, with pH being the most significant factor.[3][6]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Bromoacetamido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bromoacetamido-PEG2-NHS ester, a heterobifunctional crosslinker. This reagent is instrumental in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), by covalently linking molecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and its thiol-reactive bromoacetamide group. A thorough understanding of its chemical properties is critical for the successful design and execution of conjugation protocols, ensuring optimal yield and reproducibility.
Core Concepts: Solubility Profile
The solubility of this compound is a key factor in its application. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, its overall solubility is influenced by the solvent system.[1][2]
Table 1: Solubility Data for this compound and Related Compounds
| Solvent/Buffer System | Compound | Concentration/Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL (253.04 mM) | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Bromoacetamido-PEG4-Acid | > 50 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |
| 50 mM Tris-HCl, pH 8.0 | Bromoacetamido-PEG4-Acid | > 50 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |
| Deionized Water | Bromoacetamido-PEG4-Acid* | > 100 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |
*Note: Data for Bromoacetamido-PEG4-Acid is provided as an estimation for a structurally similar compound and may not be directly transferable.
For most applications, the recommended procedure is to first dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or dimethylformamide (DMF) to create a stock solution.[3] This stock solution can then be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is typically below 10% to prevent denaturation of proteins or other biomolecules.[3]
Core Concepts: Stability and Storage
The stability of this compound is influenced by environmental factors such as temperature, moisture, and pH, which can affect both the NHS ester and the bromoacetamide functional groups.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | Up to 3 years | Store in a dry, dark environment.[4] |
| In Anhydrous Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Anhydrous Solvent | -20°C | Up to 1 month | Suitable for short-term storage of working stocks. |
| Short-term (Solid) | 0-4°C | Days to weeks | Keep desiccated and protected from light.[4] |
| Shipping | Ambient Temperature | A few weeks | The compound is generally stable for the duration of shipping.[4] |
NHS Ester Stability: The Impact of Hydrolysis
The primary pathway of degradation for the NHS ester moiety is hydrolysis, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[5]
Figure 1. Reaction pathways for this compound.
Table 3: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| Compound Type | pH | Temperature | Half-life |
| Porphyrin-NHS Ester | 8.0 | Room Temperature | 210 min[6] |
| Porphyrin-NHS Ester | 8.5 | Room Temperature | 180 min[6] |
| Porphyrin-NHS Ester | 9.0 | Room Temperature | 125 min[6] |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 min[5] |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 min[5] |
This data underscores the critical need to perform conjugation reactions within the optimal pH range of 7.2 to 8.5 to maximize the yield of the desired conjugate.[3]
Bromoacetamide Stability
The bromoacetamide group is sensitive to light, moisture, and heat.[7][8] In aqueous solutions, it can undergo hydrolysis. Therefore, it is recommended that aqueous solutions containing the bromoacetamide moiety be prepared fresh before use.[7] A color change to yellow or brown in solutions of bromoacetamide can indicate decomposition and the formation of bromine.[7]
Experimental Protocols
The following are generalized protocols for determining the solubility and for a typical conjugation reaction. It is crucial to optimize these protocols for specific applications.
Protocol for Determining Aqueous Solubility
This protocol provides a method for estimating the equilibrium solubility of this compound in a chosen aqueous buffer.[9]
Figure 2. Workflow for determining aqueous solubility.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Agitator/shaker
-
Centrifuge
-
Analytical equipment (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The excess solid should be clearly visible. Prepare at least three replicates.
-
Equilibration: Incubate the samples with agitation at a controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the average concentration from the replicates to determine the solubility.
General Protocol for Protein Conjugation
This protocol outlines a two-step conjugation process involving the reaction of the NHS ester with a primary amine on one protein, followed by the reaction of the bromoacetamide with a sulfhydryl group on a second protein.[10][11]
Figure 3. Two-step heterobifunctional crosslinking workflow.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing free sulfhydryl groups)
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-free buffer (e.g., MES buffer, pH 6.5-7.5)
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Protein 1
-
Dissolve Protein 1 in an amine-free buffer (pH 7.2-8.0).
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with a thiol-free buffer (pH 6.5-7.5).
Step 2: Reaction of Bromoacetamide with Protein 2
-
Immediately add the activated Protein 1 to Protein 2 (containing a free sulfhydryl) in a thiol-free buffer (pH 6.5-7.5).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can then be purified and analyzed by methods such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
This guide provides foundational knowledge on the solubility and stability of this compound. For optimal results, it is imperative that researchers empirically determine the ideal conditions for their specific biomolecules and experimental setup.
References
- 1. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Bromoacetamido-PEG2-NHS ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetamido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a valuable tool in bioconjugation due to its distinct reactive ends, connected by a hydrophilic polyethylene glycol (PEG) spacer. The bromoacetamido group specifically reacts with sulfhydryl groups, while the N-hydroxysuccinimide (NHS) ester targets primary amines.
| Property | Value | References |
| Chemical Formula | C₁₃H₁₉BrN₂O₇ | [1][2][3] |
| Molecular Weight | 395.2 g/mol | [1][2][3][4] |
| CAS Number | 1353011-78-5 | [1][3] |
Experimental Protocols
The utilization of this compound typically involves a two-step reaction to ensure specificity, particularly when creating conjugates between two different biomolecules. Below are generalized protocols for protein labeling and the synthesis of a drug-linker complex for subsequent conjugation.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the conjugation of the NHS ester moiety to primary amines on a protein, such as lysine residues.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Ensure the protein solution is at the desired concentration in an amine-free buffer at a pH between 7.2 and 8.5.
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Synthesis of a Drug-Linker Moiety for Antibody-Drug Conjugates (ADCs)
This protocol describes the reaction of the bromoacetamido group with a thiol-containing payload, leaving the NHS ester available for subsequent conjugation to an antibody.
Materials:
-
Thiol-containing drug/payload
-
This compound
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in the reaction buffer, potentially with a small amount of organic co-solvent for solubility.
-
Linker Preparation: Dissolve this compound in an organic solvent like DMSO or DMF.
-
Conjugation: Add the linker solution to the payload solution at a slight molar excess of the linker.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Purification: Once the reaction is complete, purify the drug-linker-NHS ester conjugate using an appropriate method such as reversed-phase HPLC.
-
Characterization and Storage: Characterize the purified conjugate by mass spectrometry and store it under anhydrous conditions to protect the NHS ester from hydrolysis.
Signaling Pathways and Workflows
This compound is a key component in the construction of PROTACs, which are designed to hijack the cell's natural protein degradation machinery.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG linker plays a crucial role in optimizing the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the synthesis and purification of an antibody-drug conjugate (ADC) using a pre-formed drug-linker complex.
Caption: Workflow for ADC synthesis and purification.
References
The Strategic Role of the PEG2 Spacer in Bromoacetamido-PEG2-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of the molecule's core components, with a specific focus on the integral role of the discrete two-unit polyethylene glycol (PEG2) spacer. We will delve into the reaction mechanisms, quantitative data, detailed experimental protocols, and the logical workflows that underpin its application.
The structure of this compound comprises three key functional elements:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4]
-
Bromoacetamide Group: A thiol-reactive group that forms stable thioether bonds with sulfhydryl groups, primarily from cysteine residues.[3]
-
PEG2 Spacer: A short, hydrophilic linker that separates the two reactive moieties, imparting crucial physicochemical properties to the crosslinker and the resulting conjugate.[4]
This strategic combination allows for the controlled and sequential conjugation of two different molecules, a cornerstone of modern bioconjugate chemistry.[5]
Core Principles and the Role of the PEG2 Spacer
The utility of this compound lies in its ability to bridge two distinct molecular entities. The heterobifunctional nature of the molecule allows for directed, two-step conjugation, minimizing the formation of unwanted homodimers.[6] The process typically involves reacting one end of the linker with the first molecule, followed by purification and subsequent reaction with the second molecule.
The PEG2 spacer is not merely a passive connector; it plays a critical and active role in the efficacy of the crosslinking process and the properties of the final conjugate.
Enhancing Solubility
A primary and crucial function of the PEG2 spacer is to enhance the aqueous solubility of the crosslinker and the molecules it conjugates.[4][7] Many potent cytotoxic drugs used in ADCs and small molecule ligands in PROTACs are hydrophobic. The incorporation of the hydrophilic PEG2 spacer can mitigate aggregation and improve the overall solubility of the conjugate, which is particularly important for maintaining stability in biological media.[7]
Providing a Flexible, Defined Spacer Arm
The PEG2 spacer provides a flexible arm of a defined length (approximately 7.6 Å) between the conjugated molecules.[8] This separation is critical for several reasons:
-
Reduced Steric Hindrance: The spacer minimizes the risk of the conjugated molecules sterically interfering with each other's biological activity. For example, in an ADC, it ensures the payload does not obstruct the antibody's antigen-binding site.
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains, can increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and reduced renal clearance.[7]
-
Facilitating Ternary Complex Formation: In the context of PROTACs, the flexibility and length of the linker are critical for enabling the favorable orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[9]
Biocompatibility and Reduced Immunogenicity
PEG is a well-established biocompatible polymer that is generally non-toxic and non-immunogenic.[7] The presence of the PEG2 spacer can help to shield the conjugate from the host's immune system, reducing the potential for an adverse immune response.
Quantitative Data
The selection of a crosslinker and the conditions for conjugation are guided by quantitative data. The following tables summarize key physicochemical properties and comparative reaction parameters.
Table 1: Physicochemical Properties of the PEG2 Spacer
| Property | Value | Reference |
| Number of PEG Units (n) | 2 | [8] |
| Molecular Weight ( g/mol ) | 88.11 | [8] |
| Approximate Length (Å) | 7.6 | [8] |
| Calculated LogP* | -0.84 | [8] |
*Note: The LogP value is an indicator of hydrophilicity, with lower values indicating higher hydrophilicity.
Table 2: Comparative Reaction Kinetics of Bromoacetamide and NHS Ester Moieties
| Feature | Bromoacetamide (Thiol-Reactive) | NHS Ester (Amine-Reactive) | Key Considerations & Remarks |
| Target Residue | Cysteine | Lysine, N-terminus | Cysteine is less abundant than lysine, allowing for more site-specific conjugation.[1] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.2 - 8.5 | Bromoacetamide reactivity increases with pH as the thiol becomes deprotonated to the more nucleophilic thiolate. NHS ester hydrolysis also increases with pH, creating a narrower optimal window.[1][10] |
| Bond Formed | Thioether | Amide | The amide bond formed by the NHS ester reaction is generally considered more stable than the thioether bond under physiological conditions.[1] |
| Relative Reaction Rate | Slower than Maleimide | Fast, but competes with hydrolysis | The order of reactivity for some thiol-reactive groups is maleimide > iodoacetate > bromoacetate > bromoacetamide.[11] The half-life of NHS ester hydrolysis can be as short as 10 minutes at pH 8.6.[12] |
| Common Side Reactions | Alkylation of histidine, lysine, or methionine at non-optimal pH. | Hydrolysis of the NHS ester in aqueous solution. | Careful control of pH is crucial to minimize side reactions for both reactive groups. |
Experimental Protocols
The following are detailed, generalized protocols for a two-step conjugation process using this compound. Note: These protocols should be optimized for the specific molecules being conjugated.
Protocol 1: Conjugation of a Thiol-Containing Molecule (Molecule-SH)
Objective: To react the bromoacetamide moiety of the crosslinker with a thiol-containing molecule.
Materials:
-
Molecule-SH (e.g., a cysteine-containing peptide or protein)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.0 (degassed)
-
Quenching Reagent: 1 M L-cysteine in reaction buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Molecule-SH:
-
Dissolve Molecule-SH in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the thiol is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Molecule-SH solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess bromoacetamide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted crosslinker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the buffer for the next step (e.g., PBS, pH 7.2-7.5).
-
Collect the fractions containing the purified Molecule-S-Bromoacetamido-PEG2-NHS ester conjugate.
-
Protocol 2: Conjugation of an Amine-Containing Molecule (Molecule-NH₂)
Objective: To react the NHS ester moiety of the purified conjugate from Protocol 1 with an amine-containing molecule.
Materials:
-
Purified conjugate from Protocol 1
-
Molecule-NH₂ (e.g., an antibody or other protein)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Molecule-NH₂:
-
Ensure Molecule-NH₂ is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The concentration should typically be 1-10 mg/mL.[13]
-
-
Conjugation Reaction:
-
Add the purified conjugate from Protocol 1 to the Molecule-NH₂ solution. A 5- to 10-fold molar excess of the conjugate over the amine-containing molecule is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using a preparative SEC column to separate the desired conjugate from unreacted molecules, excess reagents, and aggregates.[12]
-
Collect and pool the fractions corresponding to the purified final product.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling, purity, and integrity using techniques such as SDS-PAGE, UV-Vis spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation workflow.
Caption: Sequential bioconjugation workflow.
Conclusion
This compound is a versatile and powerful tool in the bioconjugation toolbox. The strategic inclusion of the short, hydrophilic PEG2 spacer is fundamental to its utility, providing enhanced solubility, defined spacing, and biocompatibility to the resulting conjugates. A thorough understanding of the distinct reactivities of the bromoacetamide and NHS ester functionalities, coupled with carefully controlled reaction conditions and robust purification and characterization methods, is essential for the successful synthesis of well-defined and effective bioconjugates for advanced therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 5. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the proteasome.
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. Bromoacetamido-PEG2-NHS ester is a versatile heterobifunctional linker that offers several advantages in PROTAC synthesis. It features a bromoacetamide group for covalent conjugation to a ligand, often targeting a cysteine residue, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with a primary amine on the other ligand. The short di-ethylene glycol (PEG2) spacer enhances aqueous solubility and provides flexibility for optimal ternary complex formation.[1][2][3]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its use in PROTAC synthesis, and methods for the characterization of the resulting PROTACs.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for designing and executing successful PROTAC synthesis.
| Property | Value | Reference |
| Chemical Formula | C13H19BrN2O7 | [4] |
| Molecular Weight | 395.20 g/mol | [4] |
| Appearance | Solid-Liquid Mixture, White to off-white | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |
| CAS Number | 1353011-78-5 | [4] |
PROTAC Synthesis and Characterization Workflow
The synthesis and evaluation of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound and its subsequent characterization.
References
Methodological & Application
Application Notes and Protocols for Bromoacetamido-PEG2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of two different biomolecules.[1][2] This reagent is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] Its architecture comprises three key components:
-
An N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines, such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds.[6][7]
-
A bromoacetamido group , which serves as a thiol-reactive moiety, forming a stable thioether linkage with sulfhydryl groups, typically from cysteine residues.[6][7]
-
A short, hydrophilic polyethylene glycol (PEG2) spacer that enhances the solubility of the resulting conjugate in aqueous media and can reduce aggregation.[2][6][8]
This document provides detailed application notes and protocols for the effective use of this compound in various bioconjugation strategies.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoate[8] |
| CAS Number | 135311-78-5[2] |
| Molecular Formula | C13H19BrN2O7[8] |
| Molecular Weight | 395.21 g/mol [8] |
| Appearance | White to off-white solid or liquid mixture[3] |
| Solubility | Soluble in DMSO and DMF[3][9] |
| Storage | Store at -20°C, desiccated and protected from light.[7][10] The reagent is moisture-sensitive.[10] |
Applications in Bioconjugation
The dual reactivity of this compound allows for two primary conjugation strategies:
-
Amine-first conjugation: The NHS ester is first reacted with an amine-containing molecule, followed by the reaction of the bromoacetamido group with a thiol-containing molecule.
-
Thiol-first conjugation: The bromoacetamido group is first reacted with a thiol-containing molecule, followed by the reaction of the NHS ester with an amine-containing molecule.
This versatility makes it a valuable tool in:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5][11]
-
PROTAC Formation: Connecting a target protein ligand to an E3 ligase ligand to induce targeted protein degradation.[3][12][13]
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for detection and analysis.[2]
-
Surface Modification: Functionalizing nanoparticles and other surfaces with biomolecules.[2]
Experimental Protocols
General Considerations
-
Buffer Selection: For NHS ester reactions, use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer at a pH of 7.2-8.5.[10][14] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.[10][14] For bromoacetamide reactions, a pH of 7.5-8.5 is generally recommended.[15]
-
Reagent Preparation: this compound is moisture-sensitive.[10] Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[14][16] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them for extended periods.[9][14][16] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[14][16]
-
Molar Excess: The optimal molar ratio of the crosslinker to the biomolecule should be determined empirically. For NHS ester reactions, a 10- to 20-fold molar excess is a common starting point.[17][] For bromoacetamide reactions with proteins, a 5- to 20-fold molar excess of the linker over the protein is often used.[15]
Protocol 1: Two-Step Sequential Conjugation (Amine-First)
This protocol is suitable when the thiol-containing molecule is more sensitive to the conditions of the NHS ester reaction.
Step 1: Reaction of this compound with an Amine-Containing Molecule (Molecule A)
-
Preparation of Molecule A: Dissolve the amine-containing molecule (e.g., a peptide or small molecule drug) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[10] If the molecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[10]
-
Preparation of Crosslinker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the solution of Molecule A.[17]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10][16]
-
Purification: Purify the resulting bromoacetamido-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess crosslinker.[][19]
Step 2: Reaction with a Thiol-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Dissolve the thiol-containing molecule (e.g., a protein with free cysteines) in a suitable buffer (e.g., PBS, pH 7.5-8.5).[15] If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.[15]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the purified bromoacetamido-functionalized Molecule A to the solution of Molecule B.[15]
-
Incubation: Incubate the reaction at room temperature for 2 hours.[15]
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to consume any unreacted bromoacetamido groups.[15]
-
Purification: Purify the final bioconjugate using SEC, ion-exchange chromatography (IEX), or other suitable chromatographic methods to remove unreacted components.[19]
Protocol 2: Two-Step Sequential Conjugation (Thiol-First)
This protocol is advantageous when the amine-containing molecule is sensitive to the conditions of the bromoacetamide reaction.
Step 1: Reaction of this compound with a Thiol-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Prepare the thiol-containing molecule as described in Protocol 1, Step 2.
-
Conjugation Reaction: Add a 10-fold molar excess of this compound (dissolved in DMSO) to the solution of Molecule B (in PBS, pH 8.0).[15]
-
Incubation: Incubate for 2 hours at room temperature in the dark.[15]
-
Purification: Purify the NHS-ester-functionalized molecule to remove the excess crosslinker.
Step 2: Reaction with an Amine-Containing Molecule (Molecule A)
-
Preparation of Molecule A: Prepare the amine-containing molecule in an amine-free buffer at pH 7.2-7.5 as described in Protocol 1, Step 1.[15]
-
Conjugation Reaction: Add the purified NHS-ester-functionalized Molecule B to the solution of Molecule A.
-
Incubation: Incubate for 1-2 hours at room temperature.[17]
-
Quenching (Optional): Add a quenching buffer such as 1 M Tris-HCl (pH 8.0) or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[17]
-
Purification: Purify the final bioconjugate as described in Protocol 1.
Quantitative Data Summary
| Parameter | NHS Ester Reaction with Amines | Bromoacetamide Reaction with Thiols |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[10] | 7.5 - 8.5[15] |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate)[10] | PBS with EDTA[15] |
| Molar Excess of Linker | 10- to 20-fold over protein[17] | 5- to 20-fold over protein[15] |
| Incubation Time | 30-60 min at RT or 2-4 hours at 4°C[16][17] | 2 hours at RT[15] |
| Temperature | 4°C to Room Temperature[17] | Room Temperature[15] |
| Quenching Reagent | Tris or Glycine[17][20] | N-acetylcysteine[15] |
| Expected Efficiency | 50 - 90% (Varies with biomolecule)[21] | > 80% (Highly dependent on thiol accessibility)[21] |
Characterization of Bioconjugates
After purification, it is crucial to characterize the final bioconjugate to confirm successful conjugation and assess its purity and integrity.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the conjugated protein and assess purity.[] |
| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) or degree of labeling (DOL).[][22] |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation.[][19] |
| Ion-Exchange Chromatography (IEX) | To separate different conjugated species based on charge.[19] |
| UV-Vis Spectroscopy | To confirm the presence of both biomolecules in the conjugate if one has a distinct absorbance spectrum.[] |
Stability of the Resulting Linkages
The bioconjugate formed using this compound contains two new covalent bonds: an amide bond and a thioether bond.
-
Amide Bond: Amide bonds are generally very stable under physiological conditions, with a long half-life in neutral aqueous solutions.[21] They are primarily susceptible to cleavage by specific enzymes (proteases) or under harsh chemical conditions (strong acids/bases).[1][21]
-
Thioether Bond: Thioether bonds formed from the reaction of a bromoacetamide with a thiol are also considered stable.[5] They are more stable than thioether bonds formed from maleimide chemistry, which can be susceptible to retro-Michael reactions and thiol exchange in vivo.[1][23]
| Bond Type | Chemical Stability | Enzymatic Stability | In Vivo Fate |
| Thioether (from Bromoacetamide) | High | Generally stable to proteases[1] | Generally stable in circulation[5] |
| Amide | Very High[1][21] | Can be cleaved by proteases if part of a recognition sequence[1][21] | Very stable in circulation, leading to a long half-life[1] |
Visualizations
Experimental Workflow: Two-Step Sequential Bioconjugation (Amine-First)
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-Drug Conjugates in Breast Cancer: Toward a Molecular Perspective Into Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 19. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 21. benchchem.com [benchchem.com]
- 22. enovatia.com [enovatia.com]
- 23. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification with Bromoacetamido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent used for the covalent modification of proteins and other biomolecules. This reagent contains two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and a bromoacetamido group.[1] The NHS ester facilitates the efficient conjugation to primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[1][2] The bromoacetamido group allows for subsequent reaction with nucleophiles, most commonly the thiol group of cysteine residues.[3][4]
The inclusion of a short PEG2 spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and improve biocompatibility.[1] This dual reactivity makes this compound a versatile tool in bioconjugation, enabling the creation of protein-protein conjugates, antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1][5]
Principle of Reaction
The modification of a protein with this compound is typically a two-step process:
-
Amine Reaction: The NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[2][6]
-
Thiol Reaction: The bromoacetamido group of the now protein-linked reagent can then react with a thiol-containing molecule (e.g., a cysteine residue on another protein, a peptide, or a small molecule drug) via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most efficient at a pH between 7.5 and 8.5.
This sequential reaction strategy allows for controlled and specific conjugation of two different molecules.
Quantitative Data for Protein Modification
Successful protein modification is dependent on several factors including protein concentration, reagent-to-protein molar ratio, pH, temperature, and reaction time. The following table provides recommended starting parameters for the modification of a protein with this compound. Optimization for each specific protein and application is highly recommended.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of intermolecular crosslinking.[7] |
| Molar Excess of Reagent | 5 - 20 fold (over protein) | A higher molar excess may be required for dilute protein solutions. Start with a 10-fold excess and optimize as needed.[7][8] |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[6] |
| Reaction pH (Bromoacetamide) | 7.5 - 8.5 | For subsequent reaction with thiols. |
| Reaction Temperature | 4°C or Room Temperature | 4°C for longer incubations (e.g., overnight) to maintain protein stability, or room temperature for shorter incubations (30-60 minutes).[8] |
| Reaction Time (NHS Ester) | 30 minutes - 2 hours | Can be extended to overnight at 4°C.[8] |
| Reaction Time (Bromoacetamide) | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Quenching Reagent | 50-100 mM Tris or Glycine | To stop the NHS ester reaction. |
| Solvent for Reagent | Anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis of the NHS ester.[2] |
Experimental Protocols
Materials Required
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or dialysis equipment for buffer exchange
-
Thiol-containing molecule for secondary conjugation (if applicable)
Protocol 1: General Protein Modification with this compound
This protocol describes the initial modification of a protein with the linker.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[8]
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by buffer exchange using a desalting column or dialysis. The protein is now modified and ready for the subsequent reaction with a thiol-containing molecule or for analysis.
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Modified Protein
This protocol outlines the second step of the heterobifunctional crosslinking.
-
Prepare Modified Protein: Follow Protocol 1 to obtain the purified protein modified with the Bromoacetamido-PEG2-linker.
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable reaction buffer (pH 7.5-8.5).
-
Conjugation Reaction: Add the thiol-containing molecule to the modified protein solution. The molar ratio will depend on the specific application and should be optimized.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.
Characterization of the Conjugate
The extent of modification, or the degree of labeling (DOL), can be determined using various analytical techniques, including:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a direct measurement of the mass increase corresponding to the number of attached linkers.[9]
-
UV-Vis Spectroscopy: Can be used if the attached molecule has a distinct chromophore.[9]
-
SDS-PAGE: Can show a shift in the molecular weight of the modified protein.
Visualizations
Chemical Reaction Mechanism
References
- 1. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Bromoacetamido-PEG2-NHS Ester: Application Notes and Protocols for Cysteine and Lysine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent used to conjugate molecules to proteins, peptides, or other biomolecules containing primary amines and sulfhydryl groups.[1][2] This reagent is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise attachment of different molecular entities is required.[1] The molecule features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer.[3][4][5] The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[6][7] The bromoacetamido group reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.[3] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4][5]
The differential reactivity of the NHS ester and the bromoacetamide group can be controlled by adjusting the reaction pH, allowing for either sequential or, in some cases, simultaneous conjugation strategies. This versatility makes this compound a powerful tool for creating well-defined bioconjugates.[1]
Chemical Properties and Reaction Mechanism
The core functionality of this compound lies in its two reactive ends.
-
NHS Ester: This group reacts with deprotonated primary amines. The reaction is most efficient at a pH range of 7.2 to 8.5.[6][8] Below this range, the amine is protonated and less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[8][9] The resulting amide bond is highly stable.[10][11]
-
Bromoacetamide: This group undergoes a nucleophilic substitution reaction with the sulfhydryl group of cysteine residues. The reaction is most effective when the thiol is in its deprotonated thiolate form, which is favored at a pH of 7.5 to 8.5.[12] The resulting thioether bond is generally stable.[10][11]
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Cysteine Conjugation (Bromoacetamide) | Lysine Conjugation (NHS Ester) | Remarks |
| Target Residue | Cysteine | Lysine, N-terminus | |
| Reactive Group | Bromoacetamide | NHS Ester | |
| Optimal pH Range | 7.5 - 8.5 | 7.2 - 8.5 | Overlapping pH range allows for potential simultaneous conjugation, though sequential is often preferred for control. |
| Typical Reaction Time | 2 - 4 hours at RT; 4 - 12 hours at 4°C | 30 - 60 minutes at RT; 2 hours at 4°C | NHS ester reaction is generally faster. |
| Molar Excess of Reagent | 5- to 20-fold | 5- to 20-fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Resulting Bond | Thioether | Amide | The amide bond is exceptionally stable.[10] The thioether bond is also robust.[10] |
| Common Buffers | Phosphate, HEPES, Bicarbonate | Phosphate, HEPES, Bicarbonate | Avoid buffers containing primary amines like Tris for the NHS ester reaction.[13] |
| Quenching Reagent | N-acetyl-cysteine, 2-mercaptoethanol | Tris, Glycine, Hydroxylamine | To stop the reaction and consume excess reagent. |
Experimental Protocols
General Considerations:
-
Reagent Preparation: this compound is moisture-sensitive.[13] Equilibrate the vial to room temperature before opening to prevent condensation.[13] Prepare a stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[13] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[13]
-
Buffer Selection: For NHS ester reactions, use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer at the desired pH.[7][13] Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[13]
-
Protein Preparation: The protein to be conjugated should be in a suitable buffer at a concentration of 1-10 mg/mL.[12] Ensure the protein solution is free of extraneous thiols or amines that could interfere with the conjugation. If targeting cysteine residues, it may be necessary to first reduce any disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), followed by removal of the reducing agent.[]
Protocol 1: Sequential Conjugation to Cysteine then Lysine
This protocol is ideal when precise control over which molecule is attached to each residue is desired. The more stable NHS ester is reacted first, followed by the bromoacetamide.
Step 1: Lysine Conjugation (NHS Ester Reaction)
-
Prepare the Protein: Dissolve the protein in a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Prepare the Crosslinker: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS with 2 mM EDTA, pH 7.5-8.0) for the subsequent cysteine conjugation step.
Step 2: Cysteine Conjugation (Bromoacetamide Reaction)
-
Prepare the Second Molecule: Dissolve the thiol-containing molecule to be conjugated in a suitable buffer.
-
Reaction: Add the thiol-containing molecule to the purified protein-crosslinker conjugate from Step 1. A 5- to 20-fold molar excess of the thiol molecule over the protein is recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or 4-12 hours at 4°C. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching: Quench the reaction by adding a small molecule thiol such as N-acetyl-cysteine to a final concentration of 10-20 mM to react with any remaining bromoacetamide groups.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove excess reagents and byproducts.[15][16]
Protocol 2: Sequential Conjugation to Lysine then Cysteine
This alternative sequential protocol may be preferred depending on the stability of the molecules being conjugated.
Step 1: Cysteine Conjugation (Bromoacetamide Reaction)
-
Prepare the Protein: If necessary, reduce disulfide bonds in the protein using TCEP for 1 hour at room temperature.[12] Remove the TCEP using a desalting column, exchanging the protein into a conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5).[12]
-
Prepare the Crosslinker: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Purification: Remove the excess crosslinker using a desalting column, exchanging into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) for the next step.
Step 2: Lysine Conjugation (NHS Ester Reaction)
-
Prepare the Second Molecule: Dissolve the amine-containing molecule in the same amine-free buffer.
-
Reaction: Add the amine-containing molecule to the purified protein-crosslinker conjugate.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add a quenching buffer such as 1 M Tris-HCl, pH 7.4 to a final concentration of 20-50 mM to stop the reaction.[12]
-
Final Purification: Purify the final conjugate as described in Protocol 1.
Visualizations
Caption: General workflow for sequential bioconjugation.
Caption: Reaction scheme for the dual functionalities.
References
- 1. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromoacetamido-PEG2-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Bromoacetamido-PEG2-NHS ester is a heterobifunctional linker that offers distinct advantages in ADC development.
This linker features two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[1][2] The bromoacetamide group provides a highly specific and stable means of conjugation to thiol groups, typically from engineered cysteine residues on the antibody or a thiol-containing payload.[3][4] The short, two-unit PEG chain (PEG2) enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[5][6]
A key advantage of the bromoacetamide functionality over the more commonly used maleimide chemistry is the formation of a highly stable, irreversible thioether bond.[4][7][8] Maleimide-based linkers can be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature drug release and potential off-target toxicity.[4][7] Bromoacetamide-based ADCs have demonstrated superior plasma stability, with some studies showing no measurable systemic drug release over extended periods.[3][9]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and a summary of relevant performance data.
Data Presentation
The following tables summarize key quantitative data related to the performance of ADCs developed with bromoacetamide and PEGylated linkers. While specific data for the this compound linker is limited in publicly available literature, the data presented for analogous linkers provide valuable insights into its expected performance.
| Linker Chemistry | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Bromoacetamide | Trastuzumab-MMAF | Human | 14 | >95 | [3][9] |
| Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~75 | [10] |
| Bromoacetamide | 1F6-C4v2-bac-MMAF | Mouse | 14 | No measurable release | [9] |
| Maleimide | Generic ADC | Human | 7 | ~50 | [4] |
| Table 1: Comparative Stability of Bromoacetamide vs. Maleimide-Based Linkers in Plasma. This table highlights the enhanced stability of the thioether bond formed by bromoacetamide linkers compared to maleimide-based linkers, leading to a higher percentage of intact ADC over time in plasma. |
| PEG Linker Length | ADC Construct | Clearance Rate (mL/day/kg) | Plasma Half-Life (t½) (hours) | Reference |
| No PEG | Not Specified | ~15 | Not Reported | [11] |
| PEG2 | Not Specified | ~12 | Not Reported | [11] |
| PEG4 | Not Specified | ~10 | Not Reported | [11] |
| PEG8 | Not Specified | ~7 | Significantly Increased | [12] |
| PEG12 | Not Specified | ~5 | Significantly Increased | [12] |
| PEG24 | Trastuzumab-DM1 | Low | Significantly Increased | [11][13] |
| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | Very Low | Significantly Increased | [11][14] |
| Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics. This table illustrates the general trend of improved pharmacokinetic properties with increasing PEG linker length. Longer PEG chains lead to decreased clearance and a longer plasma half-life. |
| Cell Line | ADC Target | IC50 (nM) with Bromoacetamide Linker | IC50 (nM) with Maleimide Linker | Reference |
| BT-474 (HER2-positive) | HER2 | ~1.5 | ~1.8 | [15] |
| MCF-7 (HER2-negative) | HER2 | >1000 | >1000 | [15] |
| Various NHL cell lines | CD22 | 0.1 - 10 | Not Reported | [16] |
| Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs. This table shows that while linker stability can differ significantly, the in vitro potency of ADCs with bromoacetamide and maleimide linkers can be comparable, demonstrating effective cell killing in target-positive cell lines. |
Experimental Protocols
The synthesis of an ADC using this compound is typically a multi-step process. The following protocols provide detailed methodologies for a two-step conjugation strategy where the linker is first attached to the payload, followed by conjugation to a thiol-containing antibody.
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the reaction of the NHS ester moiety of the linker with a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload (e.g., a derivative of a cytotoxic drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolution: Dissolve the amine-containing payload (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA or TEA (2.0 equivalents) to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using a light-sensitive payload.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Purification: Purify the resulting Bromoacetamido-PEG2-Payload conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Reduction of Antibody Disulfide Bonds
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. This is typically performed on antibodies with engineered cysteines or by partial reduction of native disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.4 (degassed)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the degassed Reaction Buffer using a desalting column.
-
TCEP Addition: Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized for each antibody to achieve the desired number of free thiols.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately remove excess TCEP using a desalting column pre-equilibrated with degassed Reaction Buffer. This step is critical to prevent the re-formation of disulfide bonds.
Protocol 3: Conjugation of Bromoacetamido-PEG2-Payload to Reduced Antibody
This protocol describes the final conjugation step where the thiol-reactive bromoacetamide group of the drug-linker construct reacts with the free sulfhydryl groups on the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 2
-
Bromoacetamido-PEG2-Payload from Protocol 1
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 8.0 (degassed)
-
Quenching solution: 1 M N-acetylcysteine
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Drug-Linker Preparation: Dissolve the purified Bromoacetamido-PEG2-Payload in a small amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Immediately after reduction and purification, add the Bromoacetamido-PEG2-Payload stock solution to the reduced antibody in the Conjugation Buffer. A 5-10 fold molar excess of the drug-linker per free thiol is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction should be performed in the dark.
-
Quenching: Quench any unreacted bromoacetamide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
Purification: Purify the ADC by SEC or HIC to remove unconjugated drug-linker, unreacted antibody, and other impurities.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical techniques for characterizing the final ADC product.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Native LC-MS can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms, providing an accurate measure of the DAR.[3][19]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
-
-
In Vitro Cytotoxicity Assay:
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by ADCs.
Caption: HER2 Signaling Pathway and ADC Mechanism of Action.[1][2][5][24][25]
Caption: EGFR Signaling Pathway and ADC Mechanism of Action.[26][27][28][29]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genesandcancer.com [genesandcancer.com]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Development Services Targeting CD22 - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. lcms.cz [lcms.cz]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HER2 - Wikipedia [en.wikipedia.org]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Amine-Reactive and Thiol-Reactive Crosslinking Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two of the most prevalent bioconjugation strategies: amine-reactive and thiol-reactive crosslinking. This document details the underlying chemical principles, presents key quantitative data for experimental design, and offers detailed protocols for common applications, including antibody-drug conjugation and the study of protein-protein interactions.
Section 1: Amine-Reactive Crosslinking Chemistry
Amine-reactive crosslinking primarily targets primary amines (–NH₂), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (Lys, K) residues.[1] Due to their positive charge at physiological pH, these residues are typically located on the exterior of proteins, making them readily accessible for conjugation.[1] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines.[2][3]
Core Principles and Quantitative Data
NHS esters react with primary amines via nucleophilic acyl substitution.[4] For the reaction to proceed efficiently, the amine must be in its unprotonated state.[2] This necessitates a reaction pH that is neutral to slightly alkaline. However, a competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[1][3] Therefore, careful optimization of the reaction pH is crucial for successful conjugation.
| Parameter | Optimal Range/Value | Notes |
| Target Residues | N-terminal α-amine, Lysine ε-amine | Abundant on most proteins.[1] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][2] |
| Molar Excess of Crosslinker | 5- to 20-fold over protein | A common starting point for labeling experiments.[2] For protein interaction studies, a 10- to 50-fold excess may be used.[5] |
| Reaction Time | 30 - 60 minutes at Room Temperature; 2 hours on ice | Longer incubation times may be required for more dilute protein solutions.[2][5] |
| Common Buffers | Phosphate-buffered saline (PBS), Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine).[5] |
| NHS Ester Half-life | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | Highlights the importance of pH control and prompt use of reagents.[1] |
Visualization of Amine-Reactive Crosslinking
NHS ester reaction with a primary amine to form a stable amide bond.
Section 2: Thiol-Reactive Crosslinking Chemistry
Thiol-reactive crosslinking targets the sulfhydryl group (–SH) of cysteine (Cys, C) residues.[6] This approach offers greater specificity compared to amine-reactive methods, as free sulfhydryl groups are generally less abundant in proteins than primary amines.[6] Cysteine residues are often involved in disulfide bonds (–S–S–) that stabilize protein structure; these must first be reduced to free thiols to become available for conjugation.[7][8] The most common thiol-reactive functional group is the maleimide, which reacts with sulfhydryls to form a stable thioether bond.[9][10]
Core Principles and Quantitative Data
The reaction between a maleimide and a thiol proceeds via a Michael addition.[9][11] This reaction is highly efficient and selective for thiols within a specific pH range.[9][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[9] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and reaction with amines, leading to a loss of specificity.[5][9]
| Parameter | Optimal Range/Value | Notes |
| Target Residues | Cysteine (reduced) | Disulfide bonds must be reduced prior to conjugation.[7][8] |
| Reaction pH | 6.5 - 7.5 | Ensures high selectivity for thiols.[9][10] |
| Molar Excess of Crosslinker | 10- to 20-fold over protein | A common starting point for labeling experiments.[8][9] |
| Reaction Time | 30 minutes - 2 hours at Room Temperature; 8-16 hours at 4°C | Slower reaction at 4°C is recommended for sensitive proteins.[9] |
| Common Buffers | PBS, Tris, HEPES | Must be free of thiols.[7] |
| Reducing Agents | TCEP, DTT | TCEP does not need to be removed before conjugation; DTT does.[8] |
Visualization of Thiol-Reactive Crosslinking
Maleimide reaction with a cysteine thiol to form a thioether bond.
Section 3: Experimental Protocols
The following protocols provide detailed methodologies for common applications of amine- and thiol-reactive crosslinking. Optimization may be required for specific biomolecules and applications.
Protocol 1: Creating an Antibody-Drug Conjugate (ADC) using a Heterobifunctional Crosslinker
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using an NHS-ester-maleimide crosslinker (e.g., SMCC).[5][12]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Methodology:
Step 1: Antibody Activation (Amine Reaction)
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Immediately before use, prepare a stock solution of the NHS-ester-maleimide crosslinker in anhydrous DMSO or DMF.[2]
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution.[12]
-
Incubate for 30-60 minutes at room temperature.[12]
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[12]
Step 2: Drug Conjugation (Thiol Reaction)
-
Immediately add the thiol-containing drug to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]
-
(Optional) Quench the reaction by adding a final concentration of 1 mM cysteine to cap any unreacted maleimide groups.[]
-
Purify the ADC from excess drug and byproducts using a desalting column or size-exclusion chromatography.[14]
-
Analyze the final product to determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or mass spectrometry.[14]
Visualization of ADC Preparation Workflow:
Workflow for the preparation of an antibody-drug conjugate (ADC).
Protocol 2: Protein-Protein Interaction Study using a Homobifunctional Crosslinker
This protocol outlines the use of a homobifunctional NHS ester crosslinker (e.g., DSS) to identify protein-protein interactions.[15][16]
Materials:
-
Protein sample (0.1–1 mg/mL) in an appropriate buffer (e.g., PBS, pH 7.4)[15]
-
Homobifunctional crosslinker (e.g., DSS)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[15]
-
SDS-PAGE reagents
-
Mass spectrometry reagents
Methodology:
-
Prepare the protein sample at the desired concentration. If studying multiple proteins, mix them in the desired stoichiometric ratios.[15]
-
Immediately before use, dissolve the DSS in anhydrous DMSO to a stock concentration of 25 mM.[17]
-
Initiate the crosslinking reaction by adding the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM.[15][17] The optimal concentration should be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[15]
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.[15][18]
-
Separate the crosslinked protein complexes by SDS-PAGE.[15]
-
Visualize the protein bands using Coomassie Blue or silver staining.[15] The appearance of new, higher-molecular-weight bands indicates successful crosslinking.[14]
-
Excise the bands of interest and digest the proteins with trypsin.[15]
-
Analyze the resulting peptides by mass spectrometry to identify the crosslinked proteins.[15][16]
Visualization of Protein-Protein Interaction Study Workflow:
Workflow for a protein-protein interaction study using crosslinking.
Conclusion
Amine-reactive and thiol-reactive crosslinking techniques are powerful and versatile tools in the fields of life science research and drug development.[4] The choice between these chemistries depends on the specific application, the available functional groups on the biomolecules of interest, and the desired level of specificity.[4] By understanding the core principles and carefully controlling the reaction parameters outlined in these notes, researchers can successfully generate well-defined bioconjugates for a wide range of applications.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Labeling Amine-Modified Oligonucleotides with Bromoacetamido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific functionalities allows for the attachment of fluorophores, quenchers, affinity tags, and other moieties that enable a wide range of applications. Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker that provides a versatile platform for a two-step conjugation strategy. This linker first reacts with a primary amine on a modified oligonucleotide via its N-hydroxysuccinimide (NHS) ester group to form a stable amide bond. The incorporated bromoacetamide group is then available for subsequent reaction with a thiol (sulfhydryl) group, forming a stable thioether linkage. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media and provides flexibility, which can reduce steric hindrance between the conjugated molecules.[1][2]
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound, purification of the resulting conjugate, and its subsequent reaction with a thiol-containing molecule.
Principle of the Reaction
The labeling process occurs in two distinct stages. The first is the acylation of the primary amine of the oligonucleotide by the NHS ester. The second is the alkylation of a thiol group by the bromoacetamide moiety of the now-labeled oligonucleotide.
Stage 1: Amine Labeling
The NHS ester of the this compound reacts efficiently with primary aliphatic amines on the oligonucleotide in a slightly basic environment (pH 8.3-8.5) to form a stable amide bond.[3] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, which leads to the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]
Stage 2: Thiol Reaction
The bromoacetamide group introduced onto the oligonucleotide is a thiol-reactive functional group. It reacts specifically and efficiently with sulfhydryl groups (-SH), such as those found in cysteine residues of peptides and proteins, via an SN2 nucleophilic substitution mechanism.[5] This reaction is most efficient in the pH range of 7.5-8.5 and results in the formation of a highly stable thioether bond.[6][7]
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (5'- or 3'-amino modifier)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Thiol Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Nuclease-free water
-
HPLC system with a reverse-phase C18 column
-
Mass spectrometer (for characterization)
Protocol 1: Labeling of Amine-Modified Oligonucleotide
This protocol is a general guideline and may require optimization based on the specific oligonucleotide.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.[8] Ensure the oligonucleotide is free of any amine-containing buffers (e.g., Tris), which would compete in the reaction.[9] If necessary, perform a buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.[10] Gently vortex the mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C.[10] Protect the reaction from light if the intended final conjugate is light-sensitive.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted linker, hydrolyzed linker, and any unlabeled oligonucleotide. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[11][12]
-
HPLC Setup: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.
-
Buffer B: Acetonitrile.
-
-
Gradient Elution: Equilibrate the column with a low percentage of Buffer B. After injecting the sample, apply a linear gradient of increasing Buffer B concentration to elute the components. A typical gradient might be from 5% to 65% Buffer B over 30 minutes. The hydrophobicity of the PEGylated oligonucleotide will cause it to elute later than the unlabeled oligonucleotide.
-
Detection and Collection: Monitor the elution profile at 260 nm. Collect the fractions corresponding to the labeled oligonucleotide peak. The presence of the PEG linker will typically result in a noticeable retention time shift compared to the unlabeled starting material.
-
Desalting: Desalt the collected fractions using a suitable method such as ethanol precipitation or a desalting column to remove the TEAA salts.
-
Lyophilization: Lyophilize the purified, desalted oligonucleotide to obtain a dry powder.
Protocol 3: Conjugation to a Thiol-Containing Molecule
-
Preparation of Labeled Oligonucleotide: Dissolve the purified and lyophilized Bromoacetamido-PEG2-labeled oligonucleotide in Thiol Reaction Buffer (pH 7.5).
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., a peptide) in the same Thiol Reaction Buffer. If the molecule contains disulfide bonds, it may require reduction with a reagent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.
-
Conjugation Reaction: Mix the labeled oligonucleotide and the thiol-containing molecule in a 1.5 to 5-fold molar excess of the oligonucleotide.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by HPLC.
-
Purification of the Final Conjugate: Purify the final oligonucleotide-molecule conjugate using reverse-phase HPLC, similar to the method described in Protocol 2. The increased size and altered hydrophobicity of the final conjugate will result in a different retention time compared to the starting materials.
Data Presentation
Table 1: Reaction Parameters for Oligonucleotide Labeling
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction kinetics. |
| Linker Molar Excess | 5 to 20-fold | The optimal ratio should be determined empirically.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | pH should be maintained between 8.3 and 8.5 for optimal NHS ester reactivity.[10] |
| Reaction Solvent | Anhydrous DMSO or DMF | For dissolving the this compound.[8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may be beneficial for sensitive oligonucleotides.[10] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Reaction progress can be monitored by HPLC.[10] |
Characterization of the Conjugate
The successful labeling of the oligonucleotide should be confirmed by analytical techniques.
-
UV-Vis Spectrophotometry: While not definitive for this linker, a UV-Vis scan can confirm the integrity of the oligonucleotide post-reaction by observing the absorbance at 260 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is the most definitive method to confirm the covalent attachment of the linker.[13][14] The observed molecular weight should correspond to the sum of the molecular weight of the starting oligonucleotide and the mass of the Bromoacetamido-PEG2 moiety.
Table 2: Expected Mass Shift Upon Labeling
| Component | Molecular Formula | Molecular Weight (Da) |
| This compound | C13H19BrN2O7 | 395.20 |
| Mass Added Upon Reaction | C11H15BrNO4 | 321.14 |
Visualizations
Caption: Experimental workflow for labeling and conjugation.
Caption: Two-step conjugation reaction scheme.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester | Prepare fresh this compound solution in anhydrous solvent immediately before use. |
| Suboptimal pH | Ensure the conjugation buffer is at pH 8.3-8.5. | |
| Presence of primary amines in buffer | Use an amine-free buffer like sodium bicarbonate or borate. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or the molar excess of the linker. |
| Impure starting oligonucleotide | Ensure the purity of the amine-modified oligonucleotide before labeling. | |
| No Reaction with Thiol | Inaccessible thiol group | If conjugating to a protein, ensure the cysteine residue is accessible. Denaturation may be required. |
| Oxidized thiols | Reduce disulfide bonds with TCEP prior to the conjugation reaction. | |
| Non-specific Labeling | Reaction pH too high for thiol reaction | For the bromoacetamide-thiol reaction, maintain the pH in the 7.5-8.5 range to minimize reaction with other nucleophiles like lysine or histidine.[7] |
References
- 1. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 2. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Bromoacetamido-PEG2-NHS Ester in Optimal Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of two different molecules in a sequential manner. This reagent contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester facilitates the labeling of primary amines (-NH2), commonly found on proteins (N-terminus and lysine residues) and amine-modified oligonucleotides. The bromoacetamide group specifically reacts with sulfhydryl (thiol) groups (-SH) from cysteine residues. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance during conjugation.[1][2][3][4]
This document provides detailed protocols and reaction conditions for the optimal use of this compound in biomolecule labeling, ensuring high efficiency and specificity.
Reaction Mechanisms
The utility of this compound lies in its two distinct reactive ends, allowing for controlled, sequential conjugations.
-
NHS Ester Reaction: The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH.[5][6][7]
-
Bromoacetamide Reaction: The bromoacetamide group reacts with the thiol group of a cysteine residue through a nucleophilic substitution (SN2) reaction. This reaction forms a highly stable thioether bond and is also favored at a slightly alkaline pH.[8][][10] The resulting thioether bond is considered irreversible under physiological conditions, offering greater stability compared to maleimide-thiol linkages which can undergo a retro-Michael reaction.[][11]
Key Reaction Parameters and Optimization
Optimal labeling with this compound is achieved by carefully controlling the reaction conditions for each functional group.
NHS Ester Reaction with Primary Amines
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester increases significantly.[6][12] |
| Buffer | Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, or Borate buffer. | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the NHS ester and should be avoided.[6][7] |
| Temperature | Room temperature or 4°C | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Optimization may be required depending on the reactivity of the protein. |
| Molar Excess | 5- to 20-fold molar excess of NHS ester over the amine-containing molecule. | The optimal ratio should be determined empirically for each specific application. |
Bromoacetamide Reaction with Sulfhydryl Groups
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 8.5 | This pH range promotes the formation of the more nucleophilic thiolate anion from the cysteine's thiol group.[10][13] |
| Buffer | Thiol-free buffers such as Phosphate-Buffered Saline (PBS) or Borate buffer. | Buffers containing reducing agents like DTT or β-mercaptoethanol will compete with the target thiol.[10] |
| Temperature | Room temperature or 4°C | Reactions can be performed at lower temperatures to minimize potential side reactions. |
| Reaction Time | 2 hours at room temperature; overnight at 4°C | Reaction progress can be monitored to determine the optimal time. |
| Molar Excess | 10- to 20-fold molar excess of bromoacetamide-containing molecule over the thiol-containing molecule. | Titration experiments are recommended to find the lowest effective concentration to minimize off-target reactions.[10] |
Potential Side Reactions
For Bromoacetamide Group:
While highly selective for cysteines, the bromoacetamide group can react with other nucleophilic amino acid residues, especially under non-optimal conditions:[10]
-
Histidine: The imidazole side chain can be alkylated, with reactivity increasing at pH values above 6.[10]
-
Lysine: The ε-amino group can react, but this is generally a much slower reaction and becomes more significant at pH > 9.0.[10]
-
Methionine: The thioether side chain can be alkylated, particularly with prolonged reaction times or high concentrations of the bromoacetamide reagent.[10]
To minimize these side reactions, it is crucial to work within the recommended pH range and use the lowest effective molar excess of the reagent.[10][13]
Experimental Protocols
A sequential labeling strategy is recommended to ensure the controlled formation of the desired conjugate. This typically involves reacting the NHS ester first, followed by purification, and then reacting the bromoacetamide group.
Protocol 1: Labeling of an Amine-Containing Protein with this compound
This protocol describes the first step of a sequential conjugation, where a protein with available primary amines is labeled with the NHS ester end of the crosslinker.
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines, exchange it into the amine-free reaction buffer. Adjust the protein concentration to 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography, eluting with a suitable buffer for the next reaction step (e.g., a thiol-free buffer at pH 7.5-8.5).
Protocol 2: Conjugation of the Bromoacetamide-Functionalized Protein to a Thiol-Containing Molecule
This protocol describes the second step, where the purified bromoacetamide-activated protein from Protocol 1 is reacted with a molecule containing a free sulfhydryl group.
Materials:
-
Purified bromoacetamide-functionalized protein
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Thiol-free reaction buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 100 mM L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Ensure both the bromoacetamide-functionalized protein and the thiol-containing molecule are in the thiol-free reaction buffer.
-
Conjugation Reaction: Add the thiol-containing molecule to the bromoacetamide-functionalized protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a good starting point. Incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate to remove excess thiol-containing molecule and quenching reagent using an appropriate method such as size-exclusion chromatography.
Visualizing the Workflow and Mechanisms
Caption: A typical sequential conjugation workflow using this compound.
Caption: Reaction mechanisms for the two functional ends of the crosslinker.
References
- 1. medkoo.com [medkoo.com]
- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Activating Bromoacetamido-PEG-acid with EDC/NHS Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of Bromoacetamido-PEG-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the covalent conjugation of the PEG linker to primary amine-containing molecules, a critical step in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Application Notes
Bromoacetamido-PEG-acid is a heterobifunctional linker featuring a bromoacetamide group for selective conjugation to thiol groups (e.g., cysteine residues) and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated to form a reactive ester that readily couples with primary amines, such as those found on lysine residues in proteins or on amine-modified oligonucleotides, to form a stable amide bond.[2] The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous solutions and provides spatial separation between the conjugated molecules, which can help preserve their biological activity.[2]
The EDC/NHS chemistry is a widely adopted, "zero-length" crosslinking method.[2] The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of the Bromoacetamido-PEG-acid, forming a highly reactive O-acylisourea intermediate.[2][3] This step is most efficient in an acidic environment (pH 4.5-6.0).[2][4]
-
Formation of the NHS Ester and Subsequent Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[2][3] This two-step approach enhances coupling efficiency and provides better control over the conjugation reaction.[2] The subsequent amine coupling step is most efficient at a physiological to slightly basic pH (7.0-8.5).[4][5]
A critical consideration is the proper handling and storage of EDC and NHS, as both reagents are moisture-sensitive.[5] They should be stored desiccated at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.[4][5]
Reaction Mechanism
The following diagram illustrates the two-step mechanism of EDC/NHS activation of a carboxylic acid for subsequent amine coupling.
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.
Experimental Protocols
Successful conjugation is dependent on several factors including pH, reaction time, and the molar ratios of the reactants.[2] The following protocols provide recommended starting conditions and ranges for optimization.
Materials and Reagents
-
Bromoacetamido-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 4.5-6.0)[4][6]
-
Coupling Buffer: Phosphate-buffered saline (PBS) (20 mM sodium phosphate, 0.15 M NaCl; pH 7.2-8.0)[7][6]
-
Quenching Buffer: Hydroxylamine, Tris, or glycine (10-50 mM final concentration)[4][8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]
-
Desalting columns or dialysis equipment for purification
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.[5][7]
Preparation of Stock Solutions
-
Bromoacetamido-PEG-Acid Stock Solution: Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[2]
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[2] Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[4][5] Allow vials to equilibrate to room temperature before opening to prevent condensation.[4][5]
-
Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[2]
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol is suitable for conjugating Bromoacetamido-PEG-acid to an amine-containing molecule in a single reaction vessel.
-
Activation of Carboxyl Groups:
-
In a reaction tube, combine the Bromoacetamido-PEG-acid stock solution with an appropriate volume of Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the Bromoacetamido-PEG-acid solution. A typical molar excess is 2-10 fold of EDC and NHS over the amount of PEG-acid.[4]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately after the activation step, add the activated Bromoacetamido-PEG-NHS ester solution to the solution of the amine-containing molecule in Coupling Buffer.
-
Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer, followed by the addition of the amine-containing molecule.[4][6]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents, unreacted linker, and quenching solution by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Experimental Workflow
The following diagram outlines the general workflow for the two-step EDC/NHS coupling reaction in solution.
Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.
Data Presentation
Successful EDC/NHS coupling is contingent on several key parameters. The following tables summarize the critical quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step | Reference(s) |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | [4][5] |
| Recommended Buffer | MES | PBS, Borate, Bicarbonate | [4][5] |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | [1][4] |
| Temperature | Room Temperature | Room Temperature or 4°C | [1] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to Bromoacetamido-PEG-acid) | Purpose | Reference(s) |
| EDC | 2 - 10 fold excess | Activates the carboxyl group | [4] |
| NHS/Sulfo-NHS | 2 - 10 fold excess | Stabilizes the activated intermediate | [4] |
| Amine-containing Molecule | 1 - 20 fold excess (application dependent) | Drives the reaction to completion | [1] |
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents; allow vials to warm to room temperature before opening. Store desiccated at -20°C. | [5] |
| Suboptimal pH. | Ensure Activation Step is at pH 4.5-6.0 and Coupling Step is at pH 7.0-8.5. | [5] | |
| Presence of competing nucleophiles in buffers (e.g., Tris, glycine). | Use non-amine, non-carboxylate buffers such as MES and PBS. | [5][7] | |
| Protein Aggregation | High degree of PEGylation. | Reduce the molar excess of the activated PEG linker. Optimize buffer conditions to maintain solubility. | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Surface Functionalization of Biomolecules using Bromoacetamido-PEG2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker designed for the versatile surface functionalization of biomolecules.[1] This reagent is particularly valuable in bioconjugation, drug delivery system development, and diagnostics. Its unique structure incorporates three key components:
-
An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine residues and N-termini of proteins) to form stable amide bonds.[2][3]
-
A bromoacetamido group , which serves as a stable and efficient reactive partner for thiol groups (e.g., from cysteine residues) via a nucleophilic substitution reaction, resulting in a stable thioether linkage.[4]
-
A short, hydrophilic diethylene glycol (PEG2) spacer that enhances the water solubility of the linker and the resulting conjugate, which can help to reduce aggregation and non-specific binding.[2][5]
This combination of reactive groups allows for a controlled, sequential, or simultaneous conjugation of different molecules to a biomolecule of interest, making it an ideal tool for creating complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the functionalization of nanoparticles.[4][6]
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C13H19BrN2O7 | [5] |
| Molecular Weight | 395.21 g/mol | [5] |
| CAS Number | 1353011-78-5 | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | Store at -20°C, desiccated. Protect from moisture and light. | [2] |
Reaction Mechanism
The dual reactivity of this compound allows for a two-pronged approach to biomolecule modification.
Caption: Reaction scheme of this compound.
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein
This protocol describes the sequential conjugation of two different molecules to a protein using this compound. First, the NHS ester is reacted with the protein's primary amines. In the second step, a thiol-containing molecule is conjugated to the bromoacetamido group.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing molecule (e.g., a peptide with a terminal cysteine)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
Step 1: Reaction of NHS Ester with Protein Amines
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker by SEC or dialysis against the Reaction Buffer.
Step 2: Reaction of Bromoacetamide with a Thiol-Containing Molecule
-
Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Conjugation: Add the thiol-containing molecule to the purified protein-linker conjugate from Step 1. A 5- to 10-fold molar excess of the thiol-molecule over the protein is recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted bromoacetamido groups by adding a thiol-containing quenching agent, such as L-cysteine, to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using SEC or dialysis to remove unreacted thiol-molecule and quenching agent.
Caption: Workflow for two-step protein conjugation.
Protocol 2: Surface Functionalization of Gold Nanoparticles
This protocol outlines the functionalization of amine-terminated gold nanoparticles (AuNPs) with a thiol-containing ligand using the this compound linker.
Materials:
-
Amine-functionalized Gold Nanoparticles (AuNP-NH2)
-
This compound
-
Anhydrous DMSO
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Conjugation Buffer: 0.1 M sodium phosphate, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugation tubes and centrifuge
Procedure:
-
AuNP Preparation: Resuspend the amine-functionalized AuNPs in the Conjugation Buffer.
-
Linker Activation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
NHS Ester Reaction: Add a 20- to 50-fold molar excess of the linker solution to the AuNP-NH2 suspension. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Washing: Centrifuge the mixture to pellet the activated AuNPs. Carefully remove the supernatant and resuspend the pellet in fresh Conjugation Buffer. Repeat this washing step twice to remove excess linker.
-
Thiol Reaction: Resuspend the purified maleimide-activated AuNPs in Conjugation Buffer. Add the thiol-containing ligand to the activated AuNP suspension at a 5:1 to 10:1 molar ratio of ligand to AuNP.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature with gentle shaking.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters on the nanoparticle surface that may not have reacted in the first step. Add a thiol-quenching agent like L-cysteine (20 mM final concentration) to react with unreacted bromoacetamido groups. Incubate for 30 minutes.
-
Final Purification: Purify the final conjugate by centrifugation, resuspending the final pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA).
Caption: Workflow for gold nanoparticle functionalization.
Characterization of Conjugates
Thorough characterization is essential to confirm successful conjugation and to determine the purity and homogeneity of the final product.
SDS-PAGE Analysis
SDS-PAGE is a rapid and accessible method to qualitatively assess conjugation. The covalent attachment of the linker and any subsequent molecule will result in an increase in the molecular weight of the protein, leading to a noticeable upward shift in the band migration on the gel compared to the unconjugated protein.
Expected Results:
-
Unconjugated Protein: A single band at its expected molecular weight.
-
Conjugated Protein: A band or a smear of bands at a higher molecular weight. The degree of the shift depends on the mass of the attached molecules. A smear may indicate heterogeneity in the number of conjugated linkers per protein molecule.
| Sample | Expected Observation on SDS-PAGE Gel |
| Unmodified Protein | Sharp band at the protein's intrinsic molecular weight. |
| Protein + Linker | Band shift corresponding to the mass of the attached linker(s). |
| Final Conjugate | Further band shift corresponding to the mass of the second molecule. |
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of linkers attached per biomolecule (degree of labeling).
Expected Mass Shift:
The mass of the this compound is 395.21 Da. Upon reaction with a primary amine, the NHS group (115.03 Da) is lost, resulting in a mass addition of 280.18 Da for each linker attached. Subsequent reaction with a thiol will result in the loss of HBr (80.91 Da), leading to a further mass increase corresponding to the mass of the thiol-containing molecule minus the mass of a hydrogen atom.
Example Data Presentation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | 50,000.0 | 50,000.5 | - | 0 |
| Protein + 1 Linker | 50,280.18 | 50,280.9 | ~280 | 1 |
| Protein + 2 Linkers | 50,560.36 | 50,561.2 | ~560 | 2 |
HPLC Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the purity of the conjugate and for separating different species in the reaction mixture. The increased hydrophilicity from the PEG linker will typically cause the conjugate to elute earlier than the unmodified protein.
Expected Elution Profile:
| Species | Expected Retention Time |
| Unreacted Linker | Early eluting peak. |
| Unconjugated Protein | Later eluting peak, characteristic of the protein. |
| Conjugated Protein | Peak(s) eluting earlier than the unconjugated protein. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Hydrolysis of NHS ester. - Suboptimal pH. - Oxidized thiols. | - Prepare linker solution immediately before use. - Ensure reaction pH is within the optimal range (7.2-8.5 for NHS ester, 7.5-8.5 for bromoacetamide). - For thiol reactions, consider pre-treating the protein with a reducing agent like TCEP. |
| Precipitation/Aggregation | - High concentration of organic solvent. - Conformational changes in the protein upon conjugation. | - Keep the final concentration of DMSO/DMF below 10%. - Screen different buffers and excipients to improve the stability of the conjugate. |
| Heterogeneous Product | - Multiple reactive sites on the biomolecule (e.g., numerous lysine residues). - Over-conjugation. | - Optimize the molar ratio of linker to biomolecule. - Consider site-directed mutagenesis to control the number and location of reactive residues. |
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the surface functionalization of biomolecules. Its dual reactivity, coupled with the beneficial properties of the PEG spacer, enables the straightforward construction of complex and well-defined bioconjugates. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers to successfully employ this reagent in their work, from initial conjugation to final product analysis. Careful optimization of reaction conditions and thorough characterization are paramount to achieving reproducible and reliable results in the development of novel bioconjugates for therapeutic and diagnostic applications.
References
- 1. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 4. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Bromoacetamido-PEG2- NHS ester | 1353011-78-5 [chemicalbook.com]
Application Notes: Bromoacetamido-PEG2-NHS Ester for Targeted Drug Delivery
Introduction
Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker designed for the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). This linker possesses two distinct reactive moieties connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a sequential and controlled conjugation of a targeting protein (e.g., a monoclonal antibody) to a therapeutic payload (e.g., a cytotoxic drug), enabling precise delivery of the payload to specific cell populations.
The key features of this compound include:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues on antibodies and other proteins. This reaction forms a stable and irreversible amide bond.
-
Bromoacetamido Group: This haloacetyl group is highly reactive towards thiol (sulfhydryl) groups (-SH), such as those on cysteine residues or engineered into drug payloads. The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism, forming a highly stable thioether bond.
-
PEG2 Spacer: The short, two-unit polyethylene glycol spacer enhances the aqueous solubility of the linker and the final conjugate, which can help prevent aggregation and improve pharmacokinetic properties.
This combination of reactive groups makes the linker an invaluable tool for researchers developing ADCs, PROTACs, and other targeted bioconjugates. The thioether bond formed by the bromoacetamide group is notably stable under physiological conditions, which is a critical attribute for ADCs to prevent premature drug release in circulation.
Principle of Two-Step Conjugation
The use of this compound typically follows a two-step reaction workflow. This sequential approach provides greater control over the conjugation process compared to a one-pot reaction.
-
Step 1: Antibody-Linker Conjugation: The NHS ester end of the linker is reacted with the targeting antibody. The reaction is directed towards accessible primary amine groups on the antibody surface, primarily the ε-amine of lysine residues.
-
Step 2: Payload Conjugation: After removing the excess linker, the antibody-linker intermediate, which now bears thiol-reactive bromoacetamido groups, is reacted with a thiol-containing payload. This second step results in the final, covalently linked Antibody-Drug Conjugate.
This controlled methodology allows for the purification of the antibody-linker intermediate before the introduction of the often highly potent and expensive payload, maximizing efficiency and minimizing waste.
Data Presentation
Table 1: Physicochemical and Reactivity Properties
| Property | Value / Description | Source(s) |
| Molecular Weight | 395.21 g/mol | [1][2][3] |
| Chemical Formula | C₁₃H₁₉BrN₂O₇ | [1][2][3] |
| CAS Number | 1353011-78-5 | [1][2] |
| Storage | -20°C, desiccated. Equilibrate to room temperature before opening. | [1] |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester | [4] |
| Target for Group 1 | Primary Amines (-NH₂) | [1][5] |
| Optimal pH (Group 1) | 7.2 - 8.5 (Balance of reactivity and stability) | [6] |
| Bond Formed (Group 1) | Stable Amide Bond | [5] |
| Reactive Group 2 | Bromoacetamido (Haloacetyl) | [4] |
| Target for Group 2 | Thiols / Sulfhydryls (-SH) | [] |
| Bond Formed (Group 2) | Stable Thioether Bond | [][9] |
| Stability of Thioether Bond | Considered irreversible under physiological conditions. Superior stability compared to maleimide-thiol adducts, which can undergo a retro-Michael reaction. | [][][10] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for two-step ADC synthesis.
ADC Internalization and Payload Release Pathway
Caption: General mechanism of ADC action.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Payload to an Antibody
This protocol outlines the general procedure for conjugating a thiol-containing payload to an antibody in two sequential steps. Note: Optimal conditions (e.g., molar excess, reaction times) should be determined empirically for each specific antibody and payload.
Materials and Reagents:
-
Antibody (e.g., IgG) at 1-10 mg/mL
-
This compound
-
Thiol-containing payload
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Standard analytical equipment for protein concentration (e.g., NanoDrop) and ADC characterization (e.g., HIC, RP-HPLC, MS).
Procedure:
Step 1: Antibody-Linker Conjugation (Amine-NHS Ester Reaction)
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, exchange the antibody into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to avoid antibody denaturation. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Immediately following incubation, remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent unreacted linker from interfering with the subsequent step and analysis. The purified product is the Antibody-Linker intermediate.
Step 2: Payload Conjugation (Thiol-Bromoacetamide Reaction)
-
Payload Preparation: Prepare a stock solution of the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: a. To the purified Antibody-Linker intermediate from Step 1, add a 3- to 5-fold molar excess of the thiol-payload stock solution. b. Incubate for 1-4 hours at room temperature, protected from light if the payload is light-sensitive.
-
Quenching (Optional but Recommended): To cap any unreacted bromoacetamido groups, add a small molecule thiol like N-acetylcysteine to a final concentration of ~1 mM and incubate for an additional 30 minutes.
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) from excess payload and other reaction components using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Characterization of the Final ADC
Accurate characterization of the final conjugate is critical to ensure its quality and to understand its therapeutic potential. The Drug-to-Antibody Ratio (DAR) is a key quality attribute.
-
Protein Concentration: Determine the final concentration of the ADC using a UV-Vis spectrophotometer (e.g., NanoDrop) at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of drug molecules conjugated to each antibody. Several methods can be used:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and powerful method. The addition of hydrophobic drugs increases the retention time of the ADC on the HIC column. Different peaks correspond to different drug-loaded species (e.g., DAR0, DAR2, DAR4), and the average DAR can be calculated from the relative peak areas.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve different drug-loaded species, allowing for precise DAR calculation. For cysteine-conjugated ADCs, the analysis may be performed under reducing conditions to separate light and heavy chains.
-
UV-Vis Spectroscopy: If the drug has a unique absorbance peak distinct from the antibody, the concentrations of both can be measured to calculate an average DAR. This method is less precise and does not provide information on the distribution of species.
-
-
Purity and Aggregation Analysis: Use Size Exclusion Chromatography (SEC) to assess the purity of the ADC and quantify the presence of any high molecular weight aggregates, which can affect efficacy and safety.
References
- 1. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 4. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. PEG NHS ester | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 9. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bromoacetamido-PEG2-NHS Ester Conjugation
Welcome to the technical support center for Bromoacetamido-PEG2-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of each reactive group in this compound?
This compound is a heterobifunctional crosslinker with three main components:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3]
-
Bromoacetamido group: This group specifically reacts with sulfhydryl (thiol) groups (-SH) from cysteine residues to form a stable thioether bond.[1][4]
-
PEG2 spacer: The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1][2][3]
Q2: What are the optimal pH conditions for each step of the conjugation?
The two reactive ends of the this compound have different optimal pH ranges for their reactions:
-
NHS ester reaction with amines: The ideal pH range is 7.2-8.5.[5][6] A pH of 8.3-8.5 is often recommended for optimal reactivity of primary amines while minimizing the hydrolysis of the NHS ester.[7][8]
-
Bromoacetamido reaction with thiols: The optimal pH range for targeting cysteine residues is 7.5-8.5.[4] This ensures that a significant portion of the cysteine thiol groups are in the more reactive thiolate form.[4]
Q3: What are the most common side reactions and how can I minimize them?
-
NHS Ester Hydrolysis: The NHS ester can react with water and hydrolyze back to a carboxylic acid, rendering it inactive. This reaction is more rapid at higher pH.[5][9] To minimize hydrolysis, use the NHS ester immediately after preparing the solution and perform the reaction within the recommended pH range.
-
Bromoacetamide side reactions: While highly reactive towards cysteines, the bromoacetamide group can have side reactions with other amino acids like histidine and lysine at higher pH (>9.0) or with prolonged reaction times.[4] Sticking to the optimal pH range of 7.5-8.5 helps to ensure specificity for cysteine residues.[4]
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use amine-free buffers for the NHS ester conjugation step, as primary amines in the buffer will compete with your target molecule.[5][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are all suitable choices.[5][10]
-
Buffers to Avoid: Tris-based buffers (e.g., TBS) should be avoided as they contain primary amines.[5][10]
Q5: How should I quench the reaction once it is complete?
Quenching is a crucial step to stop the reaction and prevent further modification of your molecule.[11] This is achieved by adding a small molecule with a primary amine to react with any remaining NHS ester.[11]
-
Common Quenching Reagents: Tris or glycine at a final concentration of 20-100 mM can be added to effectively quench the reaction.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive NHS Ester: The NHS ester may have hydrolyzed due to moisture. | Allow the reagent vial to come to room temperature before opening to prevent condensation.[12] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[7][13] |
| Suboptimal pH: The pH of the reaction buffer may be too low for efficient amine reaction or too high, causing rapid NHS ester hydrolysis. | Ensure the reaction buffer pH is between 7.2 and 8.5.[5] A pH of 8.3 is often optimal.[7] | |
| Presence of Competing Amines: Buffers like Tris or contaminants such as ammonium salts will compete with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate buffer before starting the conjugation.[10][12] | |
| Low Protein Concentration: Reaction efficiency is dependent on the concentration of the reactants. | A protein concentration of at least 2 mg/mL is recommended for efficient labeling.[12][14] | |
| Protein Precipitation/Aggregation | Over-labeling: The addition of too many PEG linkers can alter the protein's properties and lead to aggregation.[15] | Reduce the molar ratio of the this compound to your protein.[12] |
| Suboptimal Buffer Conditions: The buffer composition may not be suitable for your protein's stability. | Screen different amine-free buffers and pH ranges to find conditions that maintain protein solubility. Consider adding stabilizing excipients like sucrose or arginine.[15] | |
| Heterogeneous Product | Lack of Control Over Reaction Conditions: Variations in pH and temperature can affect which sites on the protein react. | Tightly control the reaction parameters to improve consistency.[15] |
| Multiple Reactive Sites: The protein may have multiple surface-exposed lysines and cysteines leading to a mixture of products. | Consider protein engineering to reduce the number of reactive sites if a more homogeneous product is required. | |
| Difficulty in Purification | Similar Physicochemical Properties: Unreacted protein, excess PEG linker, and the desired conjugate can be difficult to separate. | Utilize a combination of chromatography techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG and by-products, while ion-exchange chromatography (IEX) can separate based on the degree of PEGylation.[][17] |
Quantitative Data Summary
Table 1: pH Influence on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][9] |
| 8.6 | 4 | 10 minutes[5][9] |
| 9.0 | N/A | < 9 minutes[18] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH (NHS Ester Reaction) | 7.2 - 8.5[5][6] | Optimal reactivity and stability. |
| pH (Bromoacetamide Reaction) | 7.5 - 8.5[4] | Favors the reactive thiolate form of cysteine. |
| Temperature | Room Temperature (18-25°C) or 4°C[12] | Room temperature reactions are faster; 4°C can improve stability for sensitive proteins. |
| Incubation Time | 1-4 hours at Room Temperature or Overnight at 4°C[10][12] | Longer incubation at 4°C may be needed. |
| Protein Concentration | > 2 mg/mL[12][14] | Higher concentrations improve efficiency. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1[12] | Should be optimized for each specific protein. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Molecule
This protocol describes the conjugation of a protein (containing accessible lysines) to a molecule with a free thiol group.
A. NHS Ester Reaction with the Protein
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[12]
-
Linker Preparation: Allow the this compound vial to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[12]
-
Conjugation: Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column, eluting with a suitable buffer for the next step (e.g., PBS, pH 7.5).
B. Bromoacetamide Reaction with the Thiol-Containing Molecule
-
Molecule Preparation: Ensure your thiol-containing molecule is in a suitable reaction buffer (e.g., PBS, pH 7.5). If the molecule contains disulfide bonds, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation: Combine the bromoacetamide-activated protein with your thiol-containing molecule. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added.[19]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography, to remove any unreacted components.[][20]
Visualizations
Caption: Experimental workflow for a two-step conjugation.
Caption: Chemical reaction mechanisms.
Caption: Troubleshooting decision tree for low yield.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromoacetamido-PEG2-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bromoacetamido-PEG2-NHS ester. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker. It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, connected by a short polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] The bromoacetamide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[3] The hydrophilic PEG spacer increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[1][2]
Q2: What are the primary applications of this crosslinker?
A2: This crosslinker is widely used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6] In ADCs, it can be used to link a cytotoxic drug to an antibody that targets cancer cells.[4] In PROTACs, it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][6]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the reactivity of the crosslinker. Recommendations vary slightly by supplier, but the general guidelines are summarized in the table below. It is essential to protect the reagent from moisture, as the NHS ester is highly susceptible to hydrolysis.[7]
Q4: How do I handle this compound before an experiment?
A4: To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[7][8] It is recommended to weigh out the desired amount quickly and tightly reseal the container. For creating stock solutions, use a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] These stock solutions should be prepared fresh immediately before use, as the NHS ester is not stable in solution for extended periods.[7]
Storage and Handling Data
| Condition | Temperature | Duration | Notes |
| Solid Form (Unopened) | -20°C | Long-term (months to years) | Store in a dry environment, protected from light.[2] |
| 0-4°C | Short-term (days to weeks) | [2] | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | [6] | |
| Shipping | Ambient Temperature | A few weeks | The product is generally stable for the duration of shipping.[2] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes a general workflow for crosslinking two proteins (Protein A and Protein B) using this compound.
Step 1: Reaction of NHS Ester with Protein A (Amine-Reactive Step)
-
Buffer Preparation : Prepare an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[7][10]
-
Protein A Preparation : Dissolve Protein A in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
Crosslinker Preparation : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Purification : Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the next step (e.g., phosphate buffer, pH 7.2-7.5).[12]
Step 2: Reaction of Bromoacetamide-Activated Protein A with Protein B (Thiol-Reactive Step)
-
Protein B Preparation : Ensure Protein B has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the reduced Protein B in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).[12]
-
Conjugation Reaction : Combine the purified bromoacetamide-activated Protein A with Protein B. The optimal molar ratio should be determined empirically.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional) : To stop the reaction, a small molecule containing a free sulfhydryl group, such as L-cysteine or 2-mercaptoethanol, can be added to quench any unreacted bromoacetamide groups.[12]
-
Final Purification : Purify the final conjugate using an appropriate chromatography method, such as size-exclusion or affinity chromatography, to separate the desired conjugate from unreacted proteins and quenching reagents.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation in NHS Ester Step | 1. Hydrolyzed NHS Ester : The reagent was exposed to moisture. | 1. Use fresh reagent. Always allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use.[9] You can perform a qualitative test for NHS ester activity by measuring the increase in absorbance at 260 nm after base hydrolysis.[9] |
| 2. Buffer Incompatibility : The reaction buffer contains primary amines (e.g., Tris, glycine). | 2. Use a non-amine-containing buffer such as phosphate, bicarbonate, or HEPES at pH 7.2-8.5.[9] | |
| 3. Incorrect pH : The pH of the reaction buffer is too low. | 3. Ensure the pH is between 7.2 and 8.5 for efficient reaction with primary amines.[10] | |
| Non-specific Binding or Aggregation | 1. Excess Crosslinker : Too high a concentration of the crosslinker was used. | 1. Perform a titration experiment to determine the optimal molar excess of the crosslinker.[12] |
| 2. Hydrophobic Interactions : The PEG linker, although hydrophilic, can sometimes contribute to non-specific binding. | 2. Consider adding blocking agents like BSA or using a buffer with detergents (e.g., Tween-20) in downstream applications. | |
| Low Yield in Bromoacetamide Step | 1. Thiol Oxidation : Cysteine residues on the target protein have re-oxidized to form disulfide bonds. | 1. Ensure the protein's thiol groups are freshly reduced before the conjugation reaction. Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation. |
| 2. Incorrect pH : The pH is too low for efficient reaction with thiols. | 2. The reaction of bromoacetamide with thiols is more efficient at a slightly alkaline pH (7.5-8.5). |
Visualizations
Experimental Workflow
Caption: A two-step experimental workflow for protein conjugation.
Troubleshooting Logic
References
- 1. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Yield in Antibody Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor yield in antibody conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in antibody conjugation reactions?
Low conjugation yield can stem from a variety of factors throughout the experimental workflow. The most common issues are related to the quality of the starting materials, suboptimal reaction conditions, and losses during purification.[1][2] Key areas to investigate include the purity and concentration of the antibody, the presence of interfering substances in the antibody buffer, the activity of the crosslinker, the reaction pH and temperature, and the molar ratio of reactants.[1][2]
Q2: How does the quality of the starting antibody affect conjugation efficiency?
The quality of the antibody is a critical determinant of conjugation success. Several factors are important:
-
Purity: It is recommended to use an antibody with a purity of greater than 95%.[3][4] Contaminating proteins, such as bovine serum albumin (BSA) or gelatin, can compete with the target antibody for the reactive linker, leading to a significant decrease in the conjugation efficiency of the desired antibody.[2][5][6]
-
Concentration: A low antibody concentration can reduce the reaction efficiency by diluting the reactants.[2] For many conjugation protocols, a starting antibody concentration of at least 0.5 mg/mL is recommended.[2] If the antibody solution is too dilute, it should be concentrated prior to the reaction.[2]
-
Aggregation: The presence of antibody aggregates can interfere with the conjugation process and lead to purification challenges and non-specific binding in downstream applications.[4][5]
Q3: Which buffer components can interfere with common conjugation chemistries?
Buffer composition plays a crucial role, as certain additives can quench the conjugation reaction. It is essential to perform a buffer exchange into a suitable reaction buffer before initiating the conjugation.[1][3][4]
-
Primary Amines: Buffers containing primary amines, such as Tris and glycine, are incompatible with amine-reactive chemistries (e.g., NHS esters) as they compete with the antibody's lysine residues for the linker.[1][3][5][7]
-
Sodium Azide: This common preservative can interfere with certain conjugation reactions and is a known inhibitor of horseradish peroxidase (HRP), a common antibody label.[5][8]
-
Other Nucleophiles: Other nucleophilic substances can also compete with the intended reaction, reducing the overall yield.
A summary of recommended buffer conditions for common conjugation chemistries is provided in the table below.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Recommended Buffers | Phosphate, MES, HEPES | Phosphate, Tris, HEPES |
| Incompatible Buffers | Tris, Glycine (any primary amine) | - |
| Optimal pH Range | 7.2 - 8.5[7][][10] | 6.5 - 7.5[11][12][13] |
| Common Additives to Remove | Tris, Glycine, Sodium Azide, BSA | BSA, other proteins |
Q4: My yield is low when using NHS-ester chemistry. What should I troubleshoot?
Low yield with N-hydroxysuccinimide (NHS) ester chemistry is a frequent issue. Here are the key troubleshooting steps:
-
Verify NHS Ester Activity: NHS esters are susceptible to hydrolysis. Ensure the reagent is fresh and has been stored under dry conditions.[1] It is recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and not to store it in solution.[7]
-
Optimize Reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[][10] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated.[10]
-
Check for Buffer Contaminants: As mentioned in Q3, ensure the reaction buffer is free of primary amines like Tris or glycine.[1][7]
-
Control Reaction Time and Temperature: The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C.[14][15]
Q5: I am having trouble with my maleimide-based conjugation. What could be the problem?
Maleimide chemistry targets free sulfhydryl (-SH) groups. Common problems include:
-
Inactive Maleimide: Similar to NHS esters, maleimides can be hydrolyzed, rendering them inactive. Use fresh reagents and prepare stock solutions in an anhydrous solvent like DMSO or DMF, storing them appropriately.[11][12]
-
Lack of Free Thiols: Maleimides do not react with disulfide bonds. If your antibody's cysteine residues are in a disulfide bridge, they must be reduced to free thiols using a reducing agent like TCEP or DTT prior to conjugation.[11][12]
-
Suboptimal pH: The ideal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[11][12][13] At this pH, the reaction with thiols is significantly faster than with amines.[12]
-
Instability of the Conjugate: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[11] This can be mitigated by inducing hydrolysis of the thiosuccinimide ring after conjugation to form a more stable linkage.[11]
Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for poor antibody conjugation yield.
Experimental Protocols
Protocol 1: Buffer Exchange using a Desalting Column
This protocol is for removing low-molecular-weight contaminants from the antibody solution.
Materials:
-
Antibody solution
-
Desalting column (e.g., spin column)
-
Desired conjugation buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Equilibrate the desalting column by washing it with the desired conjugation buffer according to the manufacturer's instructions. This typically involves centrifuging the column multiple times with the new buffer.
-
Add the antibody sample to the top of the equilibrated column.
-
Place the column in a collection tube.
-
Centrifuge the column according to the manufacturer's protocol to collect the antibody in the new buffer. The low-molecular-weight contaminants will be retained in the column matrix.
-
Determine the concentration of the antibody in the new buffer.
Protocol 2: Reduction of Antibody Disulfide Bonds for Thiol-Maleimide Conjugation
This protocol creates free sulfhydryl groups for reaction with maleimides.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add TCEP to the antibody solution to achieve a final molar excess (e.g., 10-fold molar excess of TCEP to antibody).[12]
-
Incubate the mixture at room temperature for 30-60 minutes.[12]
-
Immediately remove the excess TCEP using a desalting column (as described in Protocol 1) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).
-
The reduced antibody is now ready for conjugation with the maleimide-functionalized molecule.
Protocol 3: Qualitative Assessment of NHS Ester Activity
This protocol helps determine if an NHS ester is still reactive. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[7]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a solution of the NHS ester (e.g., 1-2 mg) in the amine-free buffer (e.g., 2 mL).[7]
-
Prepare a control (blank) with only the buffer.
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the initial absorbance of the NHS ester solution (A_initial).[7]
-
Add a small volume of 0.5 M NaOH (e.g., 50 µL) to the NHS ester solution to induce rapid hydrolysis.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the final absorbance of the solution at 260 nm (A_final).
-
A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed.
Key Experimental Parameters and Visualization
The relationship between key experimental parameters and the final conjugate yield is crucial for successful antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bromoacetamido-PEG2-NHS Ester Reactions
Welcome to the technical support center for Bromoacetamido-PEG2-NHS ester. This heterobifunctional crosslinker is a valuable tool for conjugating amine-containing and thiol-containing molecules. However, successful conjugation is highly dependent on carefully controlling reaction parameters, particularly pH. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester group of this compound with a primary amine?
A1: The optimal pH for the N-hydroxysuccinimide (NHS) ester reaction with primary amines (like the side chain of lysine residues) is between 7.2 and 8.5, with a more specific recommendation often being pH 8.3-8.5.[1][2][3][4][5][6] This pH range represents a critical balance: it is high enough to ensure that a significant portion of the primary amines are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which is a competing reaction that inactivates the reagent.[3][7][8]
Q2: What is the optimal pH for reacting the bromoacetamide group with a thiol (sulfhydryl) group?
A2: The optimal pH range for the reaction of the bromoacetamide group with a thiol (like the side chain of a cysteine residue) is between 7.5 and 8.5.[9][10] The reactivity of the thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[9] Since the pKa of a typical cysteine thiol is around 8.3, a pH at or slightly above this value will ensure a higher concentration of the reactive thiolate species, leading to a more efficient alkylation reaction.[9]
Q3: Can I perform a one-step conjugation reacting both ends of the this compound simultaneously?
A3: A one-step conjugation is possible if your reaction conditions are compatible with both reactive moieties. The overlapping optimal pH range for both the NHS ester and bromoacetamide reactions is approximately 7.5 to 8.5. However, a sequential conjugation is often recommended to ensure specificity and higher yields. This typically involves reacting the less stable NHS ester first at a pH of 7.2-8.0, followed by purification and then reacting the bromoacetamide group with the thiol-containing molecule at a pH of 7.5-8.5.
Q4: What are the primary side reactions to be aware of, and how does pH influence them?
A4: For the NHS ester , the primary side reaction is hydrolysis, where the ester reacts with water and becomes non-reactive.[3][7][8] The rate of hydrolysis increases significantly with increasing pH.[3][7][8] At pH values above 8.5, the half-life of the NHS ester can be very short.[3][7] For the bromoacetamide group, side reactions can occur with other nucleophilic amino acid residues, particularly at higher pH. At pH values above 7.5, the imidazole group of histidine and the ε-amino group of lysine can begin to compete with thiols for reaction.[9][10] This can lead to non-specific labeling.[9]
Q5: What buffers should I use for my conjugation reaction?
A5: It is crucial to use buffers that do not contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers for the NHS ester reaction include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffer.[1][2][3] For the bromoacetamide reaction, phosphate and HEPES buffers are also suitable.[9] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3]
Q6: How should I prepare and handle the this compound reagent?
A6: this compound is moisture-sensitive.[11] It should be stored desiccated at -20°C.[11] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[11] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][4] Do not prepare stock solutions in aqueous buffers for long-term storage due to the hydrolysis of the NHS ester.[11]
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table illustrates the effect of pH on the stability of the NHS ester group. As the pH increases, the half-life of the NHS ester decreases, making it more susceptible to hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3][7] |
| 8.6 | 4 | 10 minutes[3][7] |
| 9.0 | 4 | < 9 minutes[12] |
Table 2: Recommended pH Ranges for this compound Reactions
This table provides a summary of the optimal pH ranges for the individual reactions of the NHS ester and bromoacetamide functional groups.
| Functional Group | Target Residue | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amine (e.g., Lysine) | 7.2 - 8.5[3][6] | Balance between amine reactivity and NHS ester hydrolysis.[8] |
| Bromoacetamide | Thiol (e.g., Cysteine) | 7.5 - 8.5[9][10] | Requires deprotonation of thiol to the more nucleophilic thiolate.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for one or both of the reactive groups. | - Verify the pH of your reaction buffer before starting the experiment.- For NHS ester reactions, ensure the pH is between 7.2 and 8.5.[3][6]- For bromoacetamide reactions, maintain a pH of 7.5 to 8.5.[9][10] |
| Hydrolysis of NHS Ester: The NHS ester has been inactivated by exposure to moisture or high pH. | - Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][2][4]- Avoid preparing aqueous stock solutions of the reagent.[11]- Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[3] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that are reacting with the crosslinker. | - Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate.[1][2][3]- If your protein solution is in a buffer with primary amines, perform a buffer exchange before the conjugation reaction.[11] | |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are not available for reaction. | - If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP. Ensure to remove the reducing agent before adding the bromoacetamide reagent, as it will compete for the reaction. | |
| Non-Specific Labeling | pH is too high: A high pH can increase the reactivity of the bromoacetamide group with other nucleophilic amino acid side chains like lysine and histidine. | - Lower the pH of the bromoacetamide reaction to the 7.5-8.0 range to improve selectivity for cysteine.[9]- Consider reducing the molar excess of the this compound. |
| Prolonged Reaction Time: Extended reaction times can lead to an increase in side reactions. | - Monitor the progress of your reaction and aim for the shortest time necessary to achieve the desired level of conjugation.- Quench the reaction with a small molecule containing the target functional group (e.g., glycine or Tris for NHS ester, mercaptoethanol for bromoacetamide) to stop the reaction. | |
| Reagent Instability/Precipitation | Poor Solubility: The this compound or the target molecule has precipitated out of solution. | - The PEG spacer is designed to increase aqueous solubility.[13][14] However, if solubility is an issue, ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept to a minimum (typically <10%). |
| Improper Storage: The reagent has degraded due to improper storage conditions. | - Store the this compound at -20°C, protected from moisture.[11]- Allow the vial to equilibrate to room temperature before opening.[11] |
Experimental Protocols
General Protocol for a Two-Step Sequential Conjugation
This protocol outlines a general procedure for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.
Step 1: Reaction of NHS Ester with Molecule A (Amine-containing)
-
Prepare Molecule A: Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl) at a pH of 7.5-8.0.
-
Prepare Crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Purification: Remove excess crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The buffer should be exchanged to one suitable for the next step (e.g., pH 7.5).
Step 2: Reaction of Bromoacetamide with Molecule B (Thiol-containing)
-
Prepare Molecule B: Dissolve your thiol-containing molecule in a suitable buffer at a pH of 7.5-8.5. If necessary, pre-treat with a reducing agent and subsequently remove it.
-
Initiate Reaction: Add the purified Molecule A-PEG2-Bromoacetamide conjugate to the solution of Molecule B. A 1.5- to 5-fold molar excess of the conjugate over Molecule B is a good starting point.
-
Incubate: Allow the reaction to proceed for 2 to 4 hours at room temperature.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule containing a thiol group (e.g., 2-mercaptoethanol or cysteine) to a final concentration of 20-50 mM.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.
Visualizations
Caption: A two-step workflow for conjugating an amine- and a thiol-containing molecule.
Caption: The relationship between pH and reactivity for NHS ester and bromoacetamide groups.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. This compound - Creative Biolabs [creative-biolabs.com]
- 14. medkoo.com [medkoo.com]
Technical Support Center: Bromoacetamido-PEG2-NHS Ester
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on effectively quenching excess Bromoacetamido-PEG2-NHS ester in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two distinct reactive moieties at the ends of a polyethylene glycol (PEG) spacer:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) found on proteins (e.g., the N-terminus or the side chain of lysine residues) to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]
-
A Bromoacetyl group : This group is reactive towards nucleophiles, particularly the sulfhydryl groups (-SH) of cysteine residues, forming a stable thioether linkage.[1][2][3][4][5][6][7][8] The bromide ion serves as a good leaving group in this nucleophilic substitution reaction.[1]
The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.
Q2: Why is it necessary to quench the reaction of this compound?
Quenching is a critical step to terminate the crosslinking or labeling reaction. It involves adding a reagent to deactivate any unreacted this compound. This is essential for several reasons:
-
Preventing non-specific binding: Unreacted crosslinker can bind to non-target molecules, leading to undesirable side products and making downstream analysis difficult.
-
Ensuring conjugate stability: Quenching prevents further reactions that could alter the structure and function of the desired conjugate.
-
Controlling the reaction: It provides a defined endpoint for the conjugation reaction, ensuring reproducibility.[1]
Q3: What types of reagents can be used to quench excess this compound?
Since this compound has two different reactive groups, the choice of quenching agent depends on which group you need to inactivate. In most cases, it is desirable to quench both.
-
For the NHS ester group: Small molecules containing primary amines are effective. Common examples include Tris(hydroxymethyl)aminomethane (Tris), glycine, lysine, and ethanolamine.[1]
-
For the bromoacetyl group: Thiol-containing compounds are highly effective. L-cysteine and 2-mercaptoethanol are commonly used to quench bromoacetyl groups by forming a stable thioether bond.[1][2][4][5][6]
-
For both groups simultaneously: A reagent containing both a primary amine and a thiol group, such as L-cysteine , is an excellent choice as it can react with and deactivate both the NHS ester and the bromoacetyl moieties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (Non-specific binding observed) | Insufficient concentration of quenching reagent. | Increase the molar excess of the quenching reagent. A 50 to 100-fold molar excess is often recommended. |
| Short quenching incubation time. | Extend the quenching reaction time to 30-60 minutes at room temperature. | |
| Incorrect pH for quenching. | Ensure the pH of the reaction mixture is suitable for the chosen quenching agent. For amine-based quenchers, a pH of ~8.0 is optimal. For thiol-based quenchers, a pH of 7.0-8.5 is effective. | |
| Loss of Conjugate Activity | Quenching agent interferes with the conjugate. | Consider a milder quenching agent or optimize the concentration and incubation time. Purification immediately after quenching can also help. |
| pH instability during quenching. | Buffer the quenching reaction appropriately to maintain a stable pH. | |
| Precipitation During Quenching | Poor solubility of the quenching agent or the quenched crosslinker. | Ensure the quenching agent is fully dissolved before adding to the reaction. The PEG spacer in this compound generally improves water solubility, but if precipitation occurs, consider adjusting the buffer composition or adding a small amount of a compatible organic solvent. |
Experimental Protocols
Protocol for Quenching Excess this compound
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Perform the Conjugation Reaction: Carry out your labeling or crosslinking reaction with this compound according to your established protocol.
-
Prepare the Quenching Solution: Prepare a stock solution of the chosen quenching reagent (see table below) in a compatible buffer. For example, prepare a 1 M stock solution of L-cysteine in a phosphate or borate buffer, adjusting the pH to ~7.5-8.0.
-
Add the Quenching Reagent: Add the quenching reagent to the reaction mixture to achieve the desired final concentration. A final concentration of 20-100 mM is typically effective.
-
Incubate: Allow the quenching reaction to proceed for 15-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess quenching reagent and the quenched crosslinker from your sample using standard methods such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.
Data Presentation: Quenching Reagent Comparison
| Quenching Reagent | Target Group(s) | Mechanism | Recommended Final Concentration | Typical Reaction Time | Optimal pH |
| L-Cysteine | NHS Ester & Bromoacetyl | Amine reacts with NHS ester; Thiol reacts with bromoacetyl group. | 20 - 100 mM | 30 - 60 min | 7.5 - 8.5 |
| Tris | NHS Ester | Primary amine reacts with NHS ester. | 20 - 50 mM | 15 - 30 min | 7.5 - 8.5 |
| Glycine | NHS Ester | Primary amine reacts with NHS ester. | 20 - 100 mM | 15 - 30 min | 7.5 - 8.5 |
| 2-Mercaptoethanol | Bromoacetyl | Thiol reacts with bromoacetyl group. | 50 - 100 mM | 30 - 60 min | 7.0 - 8.5 |
Mandatory Visualization
Caption: Workflow for quenching excess this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(Bromoacetyl)glycine|CAS 56674-21-6|Alkylating Agent [benchchem.com]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of peptide-oligonucleotide conjugates prepared by using N alpha-(bromoacetyl)peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NHS Ester Protein Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-based protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester with a protein?
N-hydroxysuccinimide (NHS) esters react with primary amines on a protein to form stable amide bonds.[1][2][3] The most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][4] This reaction, known as aminolysis, is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Q2: What is the major side reaction that competes with protein labeling?
The primary competing side reaction is the hydrolysis of the NHS ester.[2][5] In an aqueous environment, water molecules can act as nucleophiles, attacking the NHS ester and causing it to hydrolyze back to the original carboxylic acid.[6] This renders the labeling reagent inactive and unable to react with the protein, which can significantly reduce labeling efficiency.[6]
Q3: How does pH affect NHS ester reactions?
The pH of the reaction buffer is a critical factor that influences both the desired labeling reaction and the competing hydrolysis.[2][7]
-
Optimal pH Range: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[5][8] A pH of 8.3-8.5 is often considered ideal for many applications.[8][9]
-
Low pH (<7.2): At lower pH values, primary amines are predominantly protonated (-NH3+), making them non-nucleophilic and thus unreactive towards the NHS ester.[2][8]
-
High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates significantly.[5][8][10] This increased hydrolysis competes with the aminolysis reaction, leading to lower labeling yields.[2][8]
Q4: Can NHS esters react with other amino acid residues besides lysine?
Yes, under certain conditions, NHS esters can exhibit reactivity towards other amino acid side chains, although this is generally less efficient than the reaction with primary amines.[4]
-
Tyrosine, Serine, and Threonine: The hydroxyl groups (-OH) of these residues can be acylated by NHS esters, forming less stable ester bonds. This side reaction is more likely at a lower pH.[4][11][12]
-
Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage, which is more labile than an amide bond.[4]
-
Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been noted, but these are generally considered minor side reactions.[4]
Q5: Which buffers are compatible with NHS ester labeling reactions?
It is crucial to use buffers that are free of primary amines, as these will compete with the protein for reaction with the NHS ester.[8]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[5][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the labeling step.[5][8] However, they can be useful for quenching the reaction.[5]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5, ideally closer to 8.3.[8][13] |
| Presence of Competing Amines in Buffer | If your protein is in an incompatible buffer like Tris or glycine, perform a buffer exchange into a recommended amine-free buffer (e.g., PBS) using dialysis or a desalting column before starting the labeling reaction.[8][13] |
| Inactive/Hydrolyzed NHS Ester | NHS esters are moisture-sensitive.[14] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8][14] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[8][14] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on reactant concentrations.[14] A protein concentration of at least 2 mg/mL is recommended for efficient labeling.[8][14] If your protein solution is too dilute, consider concentrating it.[15] |
| Suboptimal Molar Ratio of NHS Ester to Protein | A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[14] However, the optimal ratio should be determined empirically for each specific protein.[14] |
| Incorrect Reaction Temperature or Time | Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[8] Lower temperatures can help to minimize hydrolysis and may be beneficial for sensitive proteins, though a longer incubation time may be required.[13][14] |
Problem: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| Over-labeling of the Protein | The addition of too many, often hydrophobic, label molecules can alter the protein's solubility and lead to aggregation.[7][13] Reduce the molar excess of the NHS ester in the reaction.[13] |
| High Concentration of Organic Solvent | Many NHS esters are dissolved in DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v).[14] Add the NHS ester stock solution to the protein solution slowly while gently mixing to avoid localized high concentrations.[7][14] |
| Protein Instability | The protein itself may be unstable under the labeling conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[14] Ensure the buffer composition is optimal for your specific protein's stability.[13] |
Quantitative Data Summary
The stability of an NHS ester in aqueous solution is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze. This is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature | Half-life (t½) |
| 7.0 | 0°C | 4-5 hours[5][10] |
| 7.4 | Room Temp | ~128-166 minutes[16] |
| 8.0 | Room Temp | ~210 minutes[17] |
| 8.5 | Room Temp | ~180 minutes[17] |
| 8.6 | 4°C | 10 minutes[5][10] |
| 9.0 | Room Temp | ~5-9 minutes[16] |
| 9.0 | Room Temp | ~125 minutes[17] |
Note: Half-life can vary depending on the specific NHS ester compound and buffer composition.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
-
Prepare the Protein Solution: Ensure your protein is in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[8] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous, amine-free organic solvent such as DMSO or DMF to create a 10 mM stock solution.[8]
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[8][14]
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution.[8][13]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8] If the label is light-sensitive, protect the reaction from light.[8]
-
-
Quench the Reaction: To stop the labeling reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[8][18] Incubate for 15-30 minutes.[8]
-
Purify the Conjugate: Remove unreacted, hydrolyzed label and the quenching reagent from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically if the label has a distinct absorbance spectrum.
-
Measure Absorbance: After purifying the conjugate, measure the absorbance of the solution at 280 nm (for the protein) and at the absorbance maximum (λmax) of the label (e.g., a fluorescent dye).[1]
-
Calculate Protein Concentration: The absorbance of the label at 280 nm can interfere with the protein concentration measurement. A correction factor (CF) is used to account for this.
-
Corrected A₂₈₀ = A₂₈₀ (measured) - (Aₘₐₓ × CF)[18]
-
The CF is specific to the label and is usually provided by the manufacturer.
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / (ε_label × path length)
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
-
-
Calculate DOL:
-
DOL = [Label Concentration (M)] / [Protein Concentration (M)]
-
Visualizations
Caption: Competing reaction pathways in NHS ester labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Logical relationship between pH and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Solubility issues with Bromoacetamido-PEG2-NHS ester in aqueous buffers
Welcome to the technical support center for Bromoacetamido-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use, with a particular focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous reaction buffer. What is the correct procedure for solubilization?
This is a common challenge as many NHS esters, particularly those with non-polar linkers, exhibit limited solubility in aqueous solutions.[1][2] The highly recommended method is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction buffer.[1][3]
Recommended Solvents:
Procedure:
-
Prepare a concentrated stock solution of the this compound in your chosen organic solvent (e.g., 10 mg/mL) immediately before use.[3][5]
-
Add the required amount of the concentrated stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently stirring or vortexing.[3]
-
It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to prevent denaturation of proteins or other biomolecules.[3]
Q2: Which organic solvent, DMSO or DMF, is preferable for dissolving the ester?
Both DMSO and DMF are effective for dissolving NHS esters.[3] However, there are some important considerations:
-
DMSO : It is an excellent solvent for a wide range of organic compounds and is generally well-tolerated in bioconjugation reactions at low concentrations. Always use an anhydrous (dry) grade of DMSO, as any water content can lead to premature hydrolysis of the NHS ester.[3]
-
DMF : High-quality, amine-free DMF is also a suitable choice.[3][4] Be aware that DMF can degrade over time to form dimethylamine, which can react with the NHS ester and reduce the efficiency of your labeling reaction. If your DMF has a fishy odor, it should not be used.[3][4]
Q3: Can I use buffers containing primary amines, such as Tris or glycine?
No, you should strictly avoid buffers that contain primary amines.[3][6] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2][3] If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[3]
Q4: How does the pH of the aqueous buffer affect the reaction?
The pH of the reaction buffer is a critical parameter that influences two competing reactions: the desired amine reaction and the undesired hydrolysis of the NHS ester.[7]
-
Amine Reactivity : The primary amine on your target molecule needs to be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[7]
-
NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that is also accelerated at higher pH.[6][8][9] This hydrolysis inactivates the reagent.
Therefore, the optimal pH is a compromise to ensure the amine is sufficiently reactive while minimizing the rate of hydrolysis.[7] The recommended pH range for NHS ester conjugations is typically between 7.2 and 8.5 .[6] For the bromoacetamide reaction with thiols, the optimal pH range is 7.5 to 8.5 to ensure the cysteine thiol is sufficiently deprotonated to the more reactive thiolate anion.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the this compound is too high. | Reduce the concentration of the ester in the final reaction mixture. Ensure the organic solvent concentration is kept to a minimum (ideally <10%).[3] |
| The aqueous buffer is not compatible. | Ensure the buffer does not contain primary amines.[3][6] | |
| Low or no labeling of the target molecule | The this compound has hydrolyzed. | Prepare fresh stock solutions of the ester in anhydrous solvent immediately before use.[3][5] Ensure the pH of the reaction buffer is not too high.[6][9] |
| The pH of the reaction buffer is too low. | For NHS ester reactions with amines, ensure the pH is between 7.2 and 8.5.[6] For bromoacetamide reactions with thiols, a pH of 7.5-8.5 is optimal.[10][11] | |
| The target amine/thiol is not accessible. | Consider gentle denaturation of the protein to expose the reactive site, if permissible for your application. | |
| Non-specific labeling | The pH of the reaction buffer is too high. | A pH above 8.5 can increase the reactivity of the bromoacetamide group with other nucleophilic residues like lysine and histidine.[10][11] Lower the pH to the recommended range of 7.5-8.5 for thiol-specific labeling.[10][11] |
| The molar excess of the reagent is too high. | Reduce the molar ratio of the this compound to your target molecule. |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[6][8] |
| 8.6 | 4°C | 10 minutes[6][8] |
| 7.4 | Not Specified | >120 minutes[9] |
| 9.0 | Not Specified | <9 minutes[9] |
Table 2: Recommended pH for Reactions with this compound
| Functional Group | Target Residue | Optimal pH Range | Rationale |
| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5[6] | Balances amine reactivity and NHS ester hydrolysis.[7] |
| Bromoacetamide | Thiols (Cysteine) | 7.5 - 8.5[10][11] | Promotes deprotonation of the thiol to the more reactive thiolate anion.[10] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Add a small volume of anhydrous DMSO or anhydrous DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure the ester is fully dissolved.
-
This stock solution should be prepared fresh and used immediately.[3]
Protocol 2: General Procedure for Conjugation to a Protein
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4, using dialysis or a desalting column.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0) at a concentration of 1-5 mg/mL.[10]
-
Prepare Reagent Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on your specific protein and desired degree of labeling and should be determined empirically. Add the ester dropwise while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][5]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.[5]
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Reaction pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Impact of buffer choice on Bromoacetamido-PEG2-NHS ester reactivity
Welcome to the technical support center for Bromoacetamido-PEG2-NHS ester. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation reactions using this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they target?
A1: This crosslinker has two distinct reactive groups:
-
Bromoacetamido group : This group specifically reacts with sulfhydryl (thiol) groups (-SH), which are found on cysteine residues in proteins and peptides.[1] The reaction forms a stable thioether bond.
-
N-Hydroxysuccinimide (NHS) ester : This group reacts with primary amine groups (-NH2), such as those on the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[2][3]
Q2: What is the optimal pH for each reactive group?
A2: The optimal pH is a critical factor for achieving high efficiency and specificity.
-
For the NHS ester reaction with amines , the optimal pH is between 7.2 and 8.5.[4][5][6] A pH of 8.3-8.5 is often recommended to maximize efficiency.[7][8] Below pH 7, the amine is protonated (-NH3+) and non-reactive.[2][4]
-
For the bromoacetamido reaction with thiols , the optimal pH is in the range of 7.5 to 8.5.[1][9] This is because the reactive species is the deprotonated thiolate anion (S-), and the pKa of a typical cysteine thiol is around 8.3.[9]
Q3: What types of buffers should I use for my reaction?
A3: It is crucial to use a buffer that does not contain molecules that can react with the crosslinker.
-
Recommended Buffers : Phosphate-based buffers (like PBS), HEPES, borate, and carbonate/bicarbonate buffers are all compatible with both reactive ends of the molecule.[4][5]
-
Incompatible Buffers : Buffers containing primary amines, such as Tris and glycine, must be avoided during the NHS ester reaction step as they will compete with the target molecule and quench the reaction.[5][10] Similarly, buffers containing thiols like DTT or 2-mercaptoethanol will compete with the target for the bromoacetamido group.[9]
Q4: How does pH affect the stability of the this compound?
A4: The NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is highly pH-dependent. As the pH increases, the rate of hydrolysis increases significantly, which can reduce the yield of your desired conjugate.[6][11] At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes.[6][11] Therefore, it is essential to prepare the NHS ester solution immediately before use and not to store it in an aqueous buffer.[10]
Q5: Can I perform a one-step or two-step conjugation?
A5: Due to the overlapping optimal pH ranges of the two reactive groups, a one-step reaction is often challenging to control and can lead to polymerization. A sequential, two-step conjugation is strongly recommended to ensure specificity. Typically, the NHS ester is reacted first with the amine-containing molecule, followed by purification and then reaction of the bromoacetamido group with the thiol-containing molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is outside the optimal range (7.2-8.5 for NHS ester; 7.5-8.5 for bromoacetamide), leading to poor reactivity. | Verify the pH of your reaction buffer with a calibrated meter. Adjust the pH to be within the optimal range for the specific reaction step.[5][9] |
| Incompatible Buffer Components: The buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT) that are quenching the reaction. | Perform a buffer exchange into a non-reactive buffer like PBS or HEPES before adding the crosslinker.[5][10] | |
| Hydrolyzed NHS Ester: The NHS ester was exposed to moisture or an aqueous buffer for too long before the reaction. | The NHS ester is moisture-sensitive.[10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[7][8] | |
| Non-Specific Labeling | pH is Too High: A pH above 8.5 can increase the reactivity of the bromoacetamido group with other nucleophiles like lysine and histidine.[1][9] | Lower the reaction pH to the recommended range of 7.5-8.5 for the thiol reaction to improve selectivity for cysteine.[9] |
| Excess Crosslinker: A large molar excess of the crosslinker can drive reactions with less reactive, off-target residues. | Perform a titration experiment to determine the optimal molar ratio of crosslinker to your target molecule. | |
| Precipitation During Reaction | Change in Protein pI: Modification of charged residues (like lysine) can alter the protein's isoelectric point (pI), causing it to precipitate if the buffer pH is close to the new pI. | Ensure your buffer pH is at least one pH unit away from the predicted pI of the modified protein. |
| Low Reagent Solubility: The crosslinker or target molecule has poor solubility in the aqueous reaction buffer. | The crosslinker can be first dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[7] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein. |
Data Summary Tables
Table 1: Recommended Buffer Systems and pH Ranges
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[4][6] | Phosphate (PBS), HEPES, Borate, Bicarbonate[5] | Tris, Glycine, other primary amine buffers[5] |
| Bromoacetamido | Sulfhydryl (-SH) | 7.5 - 8.5[1][9] | Phosphate (PBS), HEPES, Borate, Bicarbonate | DTT, 2-Mercaptoethanol, other thiol reagents[9] |
Table 2: Impact of pH on NHS Ester Half-Life (Hydrolysis)
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[6][11] |
| 8.0 | 25°C | ~3.5 hours[12] |
| 8.5 | 25°C | ~3 hours[12] |
| 8.6 | 4°C | 10 minutes[6][11] |
| 9.0 | 25°C | ~2 hours[12] |
| 9.0 | 25°C | < 10 minutes[13] |
Note: Half-life values are approximate and can vary based on the specific molecule and buffer composition. The trend of decreasing stability with increasing pH is the critical takeaway.
Experimental Protocols & Visualizations
Protocol: Two-Step Sequential Protein-Peptide Conjugation
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a cysteine-containing peptide (Peptide-SH).
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Buffer Exchange: Ensure your Protein-NH₂ is in an amine-free buffer, such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5. If not, perform a buffer exchange via dialysis or a desalting column.
-
Prepare Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column, exchanging the buffer to 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 for the next step. This yields the intermediate: Protein-linker.
Step 2: Reaction of Bromoacetamido Group with Peptide-SH
-
Prepare Peptide: Dissolve the cysteine-containing peptide (Peptide-SH) in the same buffer as the Protein-linker intermediate. If the peptide has disulfide bonds, it may require pre-reduction and subsequent removal of the reducing agent.
-
Initiate Reaction: Add the Peptide-SH to the purified Protein-linker solution. A 1.5- to 5-fold molar excess of peptide over protein is typical.
-
Adjust pH: Ensure the pH of the reaction mixture is between 7.5 and 8.5 for optimal thiol reactivity.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quench (Optional): To stop the reaction, add a quenching reagent like 2-mercaptoethanol to a final concentration of 20-50 mM to consume any unreacted bromoacetamido groups.
-
Final Purification: Purify the final conjugate (Protein-Linker-Peptide) from excess peptide and quenching reagents using size-exclusion chromatography (SEC) or another suitable purification method.
Buffer Selection Logic
Choosing the correct buffer is the most critical step for a successful conjugation. The following decision tree illustrates the selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Degree of Labeling (DOL) with PEG Crosslinkers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in accurately determining the Degree of Labeling (DOL) for proteins and other biomolecules conjugated with Polyethylene Glycol (PEG) crosslinkers. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of PEG molecules covalently attached to a single protein or biomolecule.[1][2] Accurately determining the DOL is a critical step in the development of bioconjugates for several reasons:
-
Ensuring Efficacy and Safety: The DOL can significantly impact the therapeutic efficacy, pharmacokinetics, and immunogenicity of a protein.[3][4]
-
Batch-to-Batch Consistency: A well-defined DOL is essential for maintaining consistency between different production batches of a PEGylated product.[3][5]
-
Optimizing Performance: While a low DOL may result in a weak therapeutic effect, an excessively high DOL can lead to reduced biological activity due to steric hindrance of the protein's active site or self-quenching in the case of fluorescently labeled PEGs.[2][6] For most antibodies, an optimal DOL is typically between 2 and 10.[1][2]
Q2: What are the common methods for determining the DOL of PEGylated proteins?
Several analytical techniques can be used to determine the DOL of PEGylated proteins.[3][7] The choice of method depends on factors such as the properties of the protein and PEG, the required accuracy, and the available instrumentation.[3][5][7] The most common methods include:
-
UV-Vis Spectrophotometry: A simple and rapid method that can be used if the PEG linker or an attached molecule has a chromophore.[3][7][8]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): A highly accurate method that directly measures the molecular weight increase of the protein after PEGylation.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC), Ion-Exchange (IEX), and Reversed-Phase (RP-HPLC) can separate PEGylated species from unreacted protein and free PEG, allowing for quantification.[3][4][]
-
Colorimetric Assays (e.g., TNBS Assay): These assays quantify the number of modified functional groups (e.g., primary amines) to indirectly determine the DOL.[3][5]
Q3: How does the pH of the reaction buffer affect PEGylation and DOL?
The pH of the reaction buffer is a critical parameter that influences the reactivity of both the protein and the PEG reagent.[10]
-
Amine-reactive PEGs (e.g., NHS esters): A pH range of 7-9 is generally optimal for reacting with primary amines on lysine residues.[10] At a lower pH (<7.2), primary amines are mostly protonated and non-nucleophilic, reducing the reaction rate.[11] At a higher pH (>8.5), the rate of hydrolysis of the NHS ester increases significantly, which can inactivate the PEG reagent and lower the conjugation yield.[11][12][13]
-
Thiol-reactive PEGs (e.g., maleimides): The reaction with cysteine residues proceeds efficiently at a neutral or slightly basic pH (6.5-7.5).[10]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?
A: Low PEGylation yield can be caused by several factors, including suboptimal reaction conditions and reagent quality.[14]
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Ensure the reaction buffer pH is optimal for the specific chemistry. For NHS-ester reactions with primary amines, a pH of 7.0-8.5 is typically more efficient. For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended.[14] |
| Inactive PEG Reagent | PEG reagents, particularly NHS esters, are sensitive to moisture and can hydrolyze.[15] Use fresh or properly stored reagents. Allow the reagent to warm to room temperature before opening to prevent condensation.[15] If degradation is suspected, test the reagent's activity on a model compound.[16] |
| Suboptimal Molar Ratio | An insufficient amount of PEG reagent will lead to incomplete PEGylation.[14][15] It is recommended to perform a series of reactions with varying PEG-to-protein molar ratios to determine the optimal condition.[14] A common starting point is a 5- to 50-fold molar excess of the PEG reagent.[14] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) will compete with the protein for NHS-ester PEGs.[14] Similarly, avoid buffers with thiol-containing reagents (e.g., DTT) when using maleimide chemistry.[14] Phosphate-buffered saline (PBS) is often a suitable starting point.[14] |
| Low Protein Concentration | At very low protein concentrations, the reaction kinetics can be slow.[14] If possible, increase the protein concentration in the reaction mixture.[14] |
Issue 2: Protein Aggregation During PEGylation
Q: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?
A: Protein aggregation during PEGylation can lead to low yield and purification difficulties.[17]
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[10] Reduce the protein concentration in the reaction mixture.[10][17] |
| Suboptimal Reaction Conditions | The chosen pH or temperature may be destabilizing your protein.[10] Perform the reaction at a lower temperature, such as 4°C.[10] It is also advisable to screen different buffer conditions to find one that enhances the stability of your protein.[10] |
| Use of Bifunctional PEG Reagents | Homobifunctional PEG linkers can cross-link multiple protein molecules, leading to aggregation.[15] |
Issue 3: High Polydispersity in the Final Product
Q: My final product is a heterogeneous mixture of proteins with varying numbers of PEG chains attached. How can I achieve a more homogeneous product?
A: High polydispersity is often a result of having multiple reactive sites on the protein with similar reactivities.[10]
| Possible Cause | Troubleshooting Steps |
| High Molar Ratio of PEG to Protein | A high excess of activated PEG will drive the reaction towards multi-PEGylation.[10] Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance that favors mono-conjugation.[10] |
| Multiple Reactive Sites with Similar Accessibility | If your protein has several surface-exposed residues that can react with the PEG reagent, a mixture of products is likely.[10] Adjusting the reaction pH can sometimes provide more selective modification. For example, a lower pH can favor the more nucleophilic N-terminal alpha-amino group over lysine residues.[10][18] |
| Reaction Time | Longer reaction times can lead to a higher degree of PEGylation. Monitor the reaction over time to determine the point at which the desired product is maximized.[17] |
Experimental Protocols
Protocol 1: DOL Determination by UV-Vis Spectrophotometry (for PEG with a Chromophore)
This method is suitable when the PEG crosslinker or a molecule attached to it has a distinct UV-Vis absorbance peak.[3][7][8]
-
Purification: It is crucial to remove all non-conjugated PEG from the sample before measurement, as this will lead to an artificially high DOL value.[1] This can be achieved through size-exclusion chromatography or extensive dialysis.[1]
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) to determine the protein concentration.
-
Measure the absorbance at the maximum wavelength (λ_max) of the chromophore on the PEG (A_max).[19]
-
-
Calculation: The DOL is calculated using the Beer-Lambert law. The general formula is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye) Where:
-
A_max = Absorbance of the conjugate at the λ_max of the dye.[1]
-
A_280 = Absorbance of the conjugate at 280 nm.[1]
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.[1]
-
ε_dye = Molar extinction coefficient of the dye at its λ_max.[1]
-
CF_280 = Correction factor (A280 of the dye / A_max of the dye).[19]
-
Protocol 2: DOL Determination by MALDI-TOF Mass Spectrometry
This is a highly accurate method for determining the DOL.[7]
-
Sample Preparation:
-
Purify the PEGylated protein to remove free PEG and other contaminants.[8]
-
Prepare a solution of the unlabeled protein and the labeled protein at a concentration of approximately 5-50 pmol/µL.[7]
-
If the sample contains salts or detergents, it should be desalted.[7]
-
Mix a small volume of the purified protein sample with an equal volume of the matrix solution directly on the MALDI target plate.[3]
-
Allow the mixture to air-dry completely to form crystals.[3]
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the molecular weight of the unmodified and PEGylated protein.[8]
-
Calculation:
-
Determine the average molecular weight of the non-PEGylated protein.[3]
-
Determine the average molecular weight of the main peaks in the PEGylated protein spectrum.[3]
-
The difference in mass between the PEGylated and non-PEGylated protein corresponds to the mass of the attached PEG.[3]
-
Calculate the average DOL by dividing the total mass of attached PEG by the molecular weight of a single PEG chain.[3]
-
Data Presentation
Table 1: Comparison of Common DOL Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of a chromophore on the PEG or protein.[7] | Simple, rapid, and requires common laboratory equipment.[7] | Requires a chromophoric label. Unbound label must be removed. Less accurate for complex mixtures.[7] |
| MALDI-TOF Mass Spectrometry | Measures the mass increase of the protein after PEGylation.[8] | Highly accurate, provides direct measurement of DOL and distribution of PEGylated species.[3] | Requires specialized instrumentation, potential for ion suppression effects. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[3] | Simple, robust, good for separating unreacted protein from PEGylated species and aggregates.[3] | Limited resolution for species with similar sizes, not ideal for determining the exact DOL.[3] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge.[4] | Can separate species with different numbers of PEG chains.[4] | May not resolve positional isomers if they don't result in a charge change.[4] |
| TNBS Assay | A colorimetric assay that quantifies the reduction in free primary amines after PEGylation.[5] | Direct measurement of amine modification, relatively simple and inexpensive.[5] | Only applicable for amine-targeted PEGylation, requires knowledge of the total number of available amines.[5] |
Visualizations
Caption: General workflow for determining the Degree of Labeling (DOL).
Caption: Troubleshooting flowchart for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Minimizing Protein Aggregation During PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on preventing and troubleshooting protein aggregation during the PEGylation process.
Troubleshooting Guide
Protein aggregation is a frequent challenge in PEGylation, potentially leading to decreased product yield, compromised bioactivity, and increased immunogenicity.[1] This guide offers a systematic approach to identifying root causes and implementing effective solutions.
Problem: Significant protein precipitation or the formation of soluble high molecular weight (HMW) species is observed during or after the PEGylation reaction.
Issue 1: Visible Precipitation or Turbidity
This often indicates gross protein instability under the chosen reaction conditions.
-
Root Cause Analysis & Solution:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein.[1][2]
-
Solution: Conduct small-scale screening experiments to optimize reaction conditions. Systematically vary the pH, testing a range around the protein's isoelectric point (pI) and its known pH of maximum stability.[1] Evaluate lower temperatures (e.g., 4°C) to slow the reaction rate, which can reduce aggregation.[1][3]
-
-
High Protein Concentration: Close proximity of protein molecules can encourage intermolecular interactions and aggregation.[1][2][4][5]
-
Solution: Test a range of lower protein concentrations. This can significantly decrease the likelihood of aggregation.[1]
-
-
Inappropriate PEG:Protein Molar Ratio: An excessive amount of PEG reagent, particularly bifunctional PEGs, can cause cross-linking between protein molecules.[1][2]
-
Solution: Titrate the PEG:protein molar ratio, starting with lower ratios (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increasing it.[3]
-
-
Inherent Protein Instability: The protein itself may be unstable in the required reaction buffer.
-
Solution: Incorporate stabilizing excipients into the reaction buffer. Sugars, polyols, and certain amino acids are known to improve protein stability.[1]
-
-
Issue 2: High Molecular Weight (HMW) Species Detected by SEC
The presence of soluble aggregates is a common challenge, often stemming from intermolecular cross-linking or suboptimal reaction conditions.[2]
-
Root Cause Analysis & Solution:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules.[2] Impurities like PEG diol in monofunctional reagents can also lead to unintended cross-linking.[2][6]
-
Suboptimal Reaction Kinetics: A fast reaction rate can favor intermolecular reactions over intramolecular PEGylation.
-
PEG Chain Length and Structure: The molecular weight and architecture (linear vs. branched) of the PEG can influence the stability of the PEGylated protein.[6] While longer PEG chains can offer a better protective shield, they might also induce conformational changes in some proteins.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules.[2][6]
-
High Protein Concentration: Increased proximity between protein molecules enhances the probability of protein-protein interactions.[1][2][4][5]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer components that deviate from a protein's stability optimum can expose hydrophobic regions, leading to aggregation.[1][2][5]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can, in some cases, induce conformational changes that promote aggregation.[2][6][8]
-
Poor Reagent Quality: Impurities in the PEG reagent can cause unintended side reactions and cross-linking.[2][6]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques are effective for detecting and quantifying protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying soluble aggregates (dimers, HMW species) based on their larger size compared to the monomeric protein.[2][8][9] Aggregates elute earlier from the column.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[2][8]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates, providing a simple measure of turbidity.[5]
-
Visual Observation: The most straightforward method is to check for any visible signs of precipitation, cloudiness, or opalescence in the solution.[2]
Q3: What role do excipients play in preventing aggregation?
A3: Stabilizing excipients are additives that help maintain the native conformation and solubility of a protein during the PEGylation reaction.[1][9][10] They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers, often through a mechanism of preferential exclusion, which favors the compact, native state of the protein.[1][3][9][10]
-
Amino Acids (e.g., Arginine, Glycine): Arginine can suppress non-specific protein-protein interactions, while glycine can increase the stability of the native state.[1][2][3][10]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at low concentrations, these non-ionic surfactants can prevent surface-induced aggregation.[2][3]
Q4: How does the pH of the reaction buffer impact aggregation?
A4: The pH is a critical parameter that affects both the specificity of the PEGylation reaction and the stability of the protein.[3]
-
Near the Isoelectric Point (pI): Proteins are often least soluble at a pH near their pI, where the net charge is close to zero, increasing the likelihood of aggregation.[11] It is generally advisable to perform the reaction at a pH at least one unit away from the pI.
-
Reaction Specificity: For amine-reactive PEGylation (targeting lysine residues), a higher pH (7.0 and above) increases the reactivity of lysine's epsilon-amine.[3] However, extensive modification of surface lysines can sometimes compromise conformational stability and lead to aggregation.[2][3] A lower pH (around 5.0-6.5) can favor more selective PEGylation of the N-terminal alpha-amine, which may reduce heterogeneity and aggregation.[3]
Data Summary Tables
Table 1: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient Category | Example Excipients | Recommended Starting Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion.[1][3][9] |
| Amino Acids | Arginine, Glycine | 50-100 mM (for Arginine) | Suppress non-specific protein-protein interactions.[2][3][10] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Prevent surface-induced aggregation.[2][3] |
Table 2: Key PEGylation Parameters and Their Impact on Aggregation
| Parameter | Condition Leading to Aggregation | Recommended Action to Minimize Aggregation |
| Protein Concentration | High concentrations increase intermolecular interactions.[1][4] | Decrease protein concentration.[1] A typical starting range is 1-10 g/L.[4] |
| PEG:Protein Molar Ratio | High molar excess can lead to multi-PEGylation and cross-linking.[1][3] | Start with a lower molar ratio (e.g., 1:1 to 5:1) and titrate upwards.[3] |
| Temperature | Higher temperatures can increase reaction rates and protein unfolding. | Perform the reaction at a lower temperature (e.g., 4°C).[1][3] |
| pH | Reaction pH is close to the protein's pI.[11] | Adjust the pH to be at least 1 unit away from the pI. |
| Mixing | Inefficient mixing can create localized high concentrations of PEG reagent. | Ensure gentle and consistent mixing throughout the reaction. |
Experimental Protocols & Workflows
Workflow for Troubleshooting Protein Aggregation
The following diagram illustrates a logical workflow for diagnosing and resolving aggregation issues during PEGylation.
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Protocol: Screening PEGylation Reaction Parameters
Objective: To systematically screen key reaction parameters (protein concentration, PEG:protein molar ratio, pH, and temperature) to identify conditions that minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10-20 mg/mL in a suitable buffer)
-
Amine-reactive PEG reagent (e.g., mPEG-NHS)
-
A series of reaction buffers with varying pH values (e.g., phosphate or borate buffers)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Microcentrifuge tubes or a 96-well plate
-
Analytical system for aggregation analysis (e.g., SEC-HPLC)
Procedure:
-
Reaction Setup: Prepare a matrix of small-scale reactions (e.g., 50-100 µL) in parallel. Systematically vary one parameter at a time while keeping others constant.
-
Protein Concentration Screen: Test concentrations from 1 mg/mL to 10 mg/mL.
-
PEG:Protein Ratio Screen: Test molar ratios from 1:1 to 20:1.
-
pH Screen: Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Temperature Screen: Compare reactions at 4°C and room temperature.
-
-
Reaction Initiation: Add the appropriate volume of activated PEG reagent to each reaction tube/well to initiate the reaction.
-
Incubation: Incubate the reactions for a set period (e.g., 1-2 hours) with gentle mixing.
-
Quenching: Stop the reactions by adding the quenching solution to consume any unreacted PEG reagent.[1][8]
-
Analysis: Analyze each reaction sample for the percentage of monomer and HMW species using SEC.
Protocol: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify protein monomers, dimers, and higher-order soluble aggregates.[2]
Materials:
-
SEC-HPLC system with a UV detector (280 nm)
-
SEC column suitable for the size range of the protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein sample
-
Non-PEGylated protein control
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3][9]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[3]
-
Injection: Inject a known concentration and volume of the filtered sample onto the SEC column.[3][9]
-
Data Acquisition: Monitor the elution profile using UV absorbance at 280 nm.[9]
-
Data Analysis:
Experimental Workflow for Optimizing PEGylation with Excipients
This diagram outlines the process for selecting and optimizing the concentration of stabilizing excipients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison of Bromoacetamido-PEG2-NHS Ester and SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of antibodies is a cornerstone of modern therapeutics and diagnostics, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted biologics. The choice of crosslinker is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two heterobifunctional crosslinkers: Bromoacetamido-PEG2-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Crosslinkers
This compound is a hydrophilic crosslinker featuring an N-hydroxysuccinimide (NHS) ester, a bromoacetamido group, and a short, flexible polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[1][2][3] The bromoacetamido group is a thiol-reactive moiety that forms a highly stable thioether bond with cysteine residues.[4] The integrated PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce the potential for aggregation.[5][6][7]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker with a more hydrophobic profile. It also contains an NHS ester for reaction with primary amines.[8][9] Its thiol-reactive group is a maleimide, which forms a thioether bond with cysteine residues.[8][9] The cyclohexane ring in SMCC's structure provides rigidity and is reported to increase the stability of the maleimide group against hydrolysis.[8]
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Amine-Reactive Group | NHS Ester | NHS Ester |
| Thiol-Reactive Group | Bromoacetamide | Maleimide |
| Resulting Amine Linkage | Stable Amide Bond | Stable Amide Bond |
| Resulting Thiol Linkage | Highly Stable Thioether Bond | Thioether Bond (Susceptible to Retro-Michael Reaction) |
| Spacer Arm | Hydrophilic PEG2 | Hydrophobic Cyclohexane |
| Solubility | Good aqueous solubility | Requires organic solvent (e.g., DMSO, DMF) for dissolution |
| Potential for Aggregation | Lower, due to hydrophilic PEG spacer | Higher, due to hydrophobic nature |
Data Presentation: Performance Comparison
While direct head-to-head studies of this compound and SMCC are limited in publicly available literature, a comparison of their core chemistries provides significant insights into their performance. The following table summarizes quantitative data from studies on analogous bromoacetamide and maleimide-based linkers.
| Performance Metric | Bromoacetamide-based Linker | Maleimide-based Linker (e.g., SMCC) | Key Findings & Implications |
| In Vivo Linkage Stability | No measurable systemic drug release over 2 weeks in mice.[10] | Susceptible to retro-Michael reaction, leading to premature drug release.[10][11][12] | The irreversible thioether bond from bromoacetamide offers superior plasma stability, minimizing off-target toxicity.[10][12][13] |
| Intratumoral Drug Exposure | 25% higher intratumoral drug exposure over a 7-day period reported in a study.[10] | Lower intratumoral drug concentration due to premature deconjugation.[10] | Enhanced stability of the bromoacetamide linkage leads to more efficient delivery of the payload to the tumor.[10] |
| ADC Homogeneity | Can afford a more homogenous ADC product.[4] | Can result in heterogeneous mixtures of ADC species due to off-target reactions and instability.[4] | Increased homogeneity with bromoacetamide linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[4] |
| Conjugate Aggregation | PEGylation significantly reduces the tendency for aggregation.[5][6] | The hydrophobic nature of the linker can increase the propensity for aggregation.[14] | The hydrophilic PEG spacer in this compound is expected to result in conjugates with a lower aggregation potential.[5][6][7] |
Reaction Mechanisms and Workflows
The conjugation process for both linkers typically follows a two-step strategy to minimize undesirable antibody cross-linking. First, the NHS ester is reacted with the antibody's lysine residues. After removal of the excess linker, the thiol-containing molecule (e.g., a drug or a label) is added to react with the now antibody-bound bromoacetamide or maleimide groups.
This compound Conjugation Pathway
References
- 1. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to PEGylated vs. Non-PEGylated Crosslinkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that connects the monoclonal antibody to the potent cytotoxic payload. Its chemical properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. A key consideration in linker design is the incorporation of polyethylene glycol (PEG) moieties, a strategy known as PEGylation. This guide provides an objective comparison of PEGylated and non-PEGylated crosslinkers, supported by experimental data, to inform the selection of an optimal linker strategy in ADC development.
The Role of PEGylation in ADC Linker Design
Many potent cytotoxic payloads used in ADCs are hydrophobic. This inherent hydrophobicity can lead to issues such as aggregation, accelerated plasma clearance, and reduced efficacy.[1] PEGylation, the covalent attachment of PEG chains to the linker, is a widely adopted strategy to mitigate these challenges. By creating a hydrophilic shield around the payload, PEGylation can enhance the solubility and stability of the ADC.[2] This modification can lead to a longer circulation half-life and improved pharmacokinetic profile.[2][3]
Quantitative Comparison of Performance
The decision to incorporate a PEGylated linker has a profound impact on various biophysical and pharmacological properties of an ADC. The following tables summarize the key differences in performance between PEGylated and non-PEGylated linkers based on published studies.
| Parameter | PEGylated Linkers | Non-PEGylated Linkers | Key Findings |
| Pharmacokinetics (PK) | |||
| Circulation Half-life | Generally increased.[2][4] | Generally shorter.[2] | PEGylation increases the hydrodynamic size of the ADC, which reduces renal clearance and prolongs circulation time. The length of the PEG chain is a critical factor, with longer chains typically leading to longer half-lives.[2][4] |
| Area Under the Curve (AUC) | Increased.[2] | Lower.[2] | A higher AUC for PEGylated conjugates indicates greater drug exposure over time.[2] |
| Clearance | Reduced.[5] | Higher.[5] | ADCs with PEG linkers, particularly those with longer PEG chains (e.g., PEG8 or greater), exhibit slower clearance rates.[5] |
| Biophysical Properties | |||
| Hydrophilicity | Increased.[1][6] | Lower. | PEG moieties increase the overall hydrophilicity of the ADC, which can mitigate the hydrophobicity of the payload.[1][6] |
| Aggregation | Reduced tendency.[1][7] | More prone to aggregation.[1] | Increased hydrophilicity helps to prevent the formation of aggregates, improving the stability and manufacturability of the ADC.[1][7] |
| In Vitro Performance | |||
| Cytotoxicity (IC50) | May be reduced.[8][9] | Generally higher.[8][9] | The steric hindrance from the PEG chain can sometimes slightly impede binding to the target receptor or cellular internalization, leading to a modest decrease in in vitro potency.[9] |
| In Vivo Performance | |||
| Tumor Accumulation | Can be enhanced.[2] | May be lower due to faster clearance.[2] | The prolonged circulation of PEGylated ADCs can lead to greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[2] |
| Efficacy | Often improved.[1][8] | Can be less effective.[8] | The improved pharmacokinetic profile and enhanced tumor accumulation of PEGylated ADCs frequently translate to superior in vivo antitumor activity.[1][8] |
| Tolerability/Safety | Generally improved.[1][5] | May have a narrower therapeutic window.[5] | Reduced clearance and lower off-target toxicity can contribute to better tolerability of PEGylated ADCs.[1][5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in ADC development is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the general mechanism of action for an ADC and a typical workflow for comparing PEGylated and non-PEGylated ADCs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining the cytotoxic effects of ADCs on cancer cell lines.[10][11][12]
1. Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
PEGylated and non-PEGylated ADCs, unconjugated antibody, and free payload controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PEGylated ADC, non-PEGylated ADC, and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs and controls to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight at 37°C, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for conducting a preclinical PK study of an ADC in a relevant animal model, such as mice or rats.[8][13]
1. Materials:
-
Relevant animal model (e.g., BALB/c mice or Sprague-Dawley rats)
-
PEGylated and non-PEGylated ADCs
-
Sterile vehicle for injection (e.g., PBS)
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
Anesthesia
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
2. Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Randomly assign animals to treatment groups (e.g., PEGylated ADC and non-PEGylated ADC).
-
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the respective ADC to each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, etc.) via an appropriate method (e.g., retro-orbital sinus or tail vein).
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the plasma concentration-time data for each analyte.
-
Calculate key pharmacokinetic parameters (e.g., half-life, AUC, clearance) using non-compartmental or compartmental analysis software.
-
In Vivo Efficacy Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of ADCs.[8][15]
1. Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line that overexpresses the target antigen
-
Matrigel (optional)
-
PEGylated and non-PEGylated ADCs
-
Vehicle control
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the tumor cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, PEGylated ADC, non-PEGylated ADC).
-
Administer the ADCs and vehicle control according to the planned dosing schedule (e.g., once weekly for three weeks) via an appropriate route (typically IV).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the animals and collect the tumors for further analysis if required.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion
The choice between a PEGylated and a non-PEGylated crosslinker is a critical decision in the design of an ADC, with significant implications for its therapeutic potential. PEGylated linkers offer substantial advantages in improving the pharmacokinetic profile, solubility, and in vivo stability of ADCs, which often translates to enhanced efficacy and a wider therapeutic window.[1][2] However, the potential for reduced in vitro potency due to steric hindrance must be considered.[9] Non-PEGylated linkers may be suitable for payloads with favorable hydrophilicity or when rapid payload delivery is desired. A thorough evaluation of both linker types through a comprehensive suite of in vitro and in vivo experiments, as outlined in this guide, is essential for the rational design and successful development of next-generation antibody-drug conjugates.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Bromoacetamido-PEG2-NHS Ester
In the dynamic fields of drug development, diagnostics, and fundamental biological research, the precise and stable covalent linkage of molecules to proteins and other biomolecules is paramount. Bromoacetamido-PEG2-NHS ester has been a widely utilized heterobifunctional crosslinker, enabling the conjugation of amine-containing molecules to thiol groups on proteins. However, the evolving demands for higher specificity, enhanced stability, and greater versatility in bioconjugation have spurred the development of a diverse array of alternative reagents and methodologies. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their specific needs.
Thiol-Reactive Alternatives to Bromoacetamide
The bromoacetamide moiety of the crosslinker targets the thiol groups of cysteine residues. While effective, several alternatives offer distinct advantages in terms of reactivity and the stability of the resulting linkage.
Maleimides: The Rapid Thiol Conjugators
Maleimides are a popular class of thiol-reactive reagents that react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3]
Key Performance Characteristics:
| Feature | Bromoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.5 - 8.5[1] | 6.5 - 7.5[3] |
| Reaction Speed | Generally slower than maleimides | Very fast (minutes to hours)[4] |
| Linkage Stability | Highly stable thioether bond[5] | Thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[5][6] |
| Specificity | High for thiols, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH. | Highly selective for thiols at neutral pH (approx. 1,000 times faster than reaction with amines at pH 7.0).[3] |
Iodoacetamides: A More Reactive Haloacetyl Alternative
Iodoacetamides are another class of haloacetyl reagents that, like bromoacetamides, react with thiols via an SN2 reaction to form a stable thioether bond. The key difference lies in the leaving group, with iodide being a better leaving group than bromide, resulting in a faster reaction rate.
Key Performance Characteristics:
| Feature | Bromoacetamide | Iodoacetamide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Relative Reactivity | Less reactive | More reactive |
| Linkage Stability | Highly stable thioether bond | Highly stable thioether bond |
| Specificity | High for thiols | Higher reactivity can lead to a greater propensity for off-target reactions with other nucleophilic amino acid residues if not carefully controlled. |
Amine-Reactive Alternatives to NHS Ester
The N-hydroxysuccinimide (NHS) ester moiety of the crosslinker targets primary amines, such as those on lysine residues and the N-terminus of proteins. While widely used, other amine-reactive chemistries offer different reactivity profiles and bond stabilities.
Isothiocyanates: Forming Stable Thiourea Linkages
Isothiocyanates react with primary amines to form a stable thiourea linkage.[7] This reaction is typically favored at a more alkaline pH (around 9.0-9.5) to ensure the amine is sufficiently nucleophilic.[7]
Key Performance Characteristics:
| Feature | NHS Ester | Isothiocyanate |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Addition |
| Optimal pH | 7.2 - 8.5[7] | 9.0 - 9.5[7] |
| Resulting Bond | Amide | Thiourea |
| Bond Stability | Highly stable and effectively irreversible amide bond.[8] | Stable thiourea linkage, though generally considered less stable than an amide bond.[9] |
| Hydrolytic Stability of Reagent | Susceptible to hydrolysis, which competes with the aminolysis reaction.[8] | Generally less prone to hydrolysis than NHS esters.[7] |
Advanced Bioconjugation Strategies for Enhanced Specificity
Beyond traditional crosslinkers, several advanced methodologies have emerged that offer unparalleled site-specificity and bioorthogonality, minimizing off-target modifications and preserving protein function.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a powerful "click chemistry" reaction that occurs between a strained cyclooctyne (like DBCO or BCN) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[10][11] This bioorthogonal reaction allows for highly specific conjugation in complex biological environments, including living cells.[10][12]
Key Performance Characteristics:
| Feature | This compound | SPAAC |
| Reaction Type | Thiol and Amine conjugation | Bioorthogonal click chemistry |
| Specificity | Targets naturally occurring functional groups (thiols and amines) | Reacts only between the cyclooctyne and azide, which are introduced artificially. |
| Biocompatibility | Reagents can have off-target reactivity. | Highly biocompatible due to the bioorthogonal nature of the reaction.[12] |
| Reaction Kinetics | Variable | Second-order rate constants can be very high (e.g., up to 3.60 M⁻¹s⁻¹ for some fluorinated azides), enabling rapid conjugation at low concentrations.[13] |
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that utilizes the transpeptidase sortase A (SrtA) from Staphylococcus aureus to create a native peptide bond.[14][15] SrtA recognizes a specific C-terminal sorting signal (e.g., LPXTG) on one molecule and ligates it to an N-terminal oligo-glycine motif on another molecule.[14][16]
Key Performance Characteristics:
| Feature | This compound | Sortase-Mediated Ligation |
| Reaction Type | Chemical conjugation | Enzymatic ligation |
| Specificity | Targets all accessible thiols and amines | Site-specific ligation at the engineered recognition motifs.[14] |
| Resulting Bond | Thioether and Amide | Native Peptide Bond |
| Reaction Conditions | pH-dependent chemical reaction | Mild, physiological conditions |
| Efficiency | Can be high with excess reagent | Can be highly efficient, with strategies like metal-assisted SML improving yields to over 75% even with equimolar reactants.[14] |
Visualizing Bioconjugation Strategies
Caption: Overview of alternative bioconjugation strategies.
Experimental Protocols
Protocol 1: Comparative Labeling of a Protein with Maleimide and Bromoacetamide Derivatives
Objective: To compare the labeling efficiency of a maleimide-functionalized probe versus a bromoacetamide-functionalized probe on a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., reduced IgG antibody) at 1-10 mg/mL in degassed PBS, pH 7.2.
-
Maleimide-functionalized probe (e.g., Maleimide-PEG4-Biotin) dissolved in DMSO or DMF to 10 mM.
-
Bromoacetamide-functionalized probe (e.g., Bromoacetamido-PEG4-Biotin) dissolved in DMSO or DMF to 10 mM.
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 1 M N-acetylcysteine).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Reduction (if necessary): If the protein's thiols are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Labeling Reaction:
-
Divide the reduced protein solution into two equal aliquots.
-
To one aliquot, add a 10- to 20-fold molar excess of the maleimide probe solution.
-
To the second aliquot, adjust the pH to 8.0 with a suitable buffer and add a 10- to 20-fold molar excess of the bromoacetamide probe solution.
-
Incubate both reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add quenching solution to a final concentration of 10-20 mM to both reaction mixtures and incubate for 15-30 minutes.
-
Purification: Purify the conjugates using a size-exclusion chromatography column.
-
Analysis: Analyze the degree of labeling for each conjugate using a suitable method (e.g., HABA assay for biotinylated proteins).
Protocol 2: Comparative Labeling of a Protein with NHS Ester and Isothiocyanate Derivatives
Objective: To compare the labeling efficiency of an NHS ester-functionalized probe versus an isothiocyanate-functionalized probe on a protein.
Materials:
-
Protein with primary amines (e.g., IgG antibody) at 2-10 mg/mL.
-
NHS ester-functionalized probe (e.g., NHS-fluorescein) dissolved in DMSO or DMF to 10 mg/mL.
-
Isothiocyanate-functionalized probe (e.g., FITC) dissolved in DMSO or DMF to 10 mg/mL.
-
Reaction Buffer 1: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Reaction Buffer 2: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation:
-
For the NHS ester reaction, exchange the protein into Reaction Buffer 1.
-
For the isothiocyanate reaction, exchange the protein into Reaction Buffer 2.
-
-
Labeling Reaction:
-
To the protein in Reaction Buffer 1, add a 10- to 20-fold molar excess of the NHS ester probe solution.
-
To the protein in Reaction Buffer 2, add a 10- to 20-fold molar excess of the isothiocyanate probe solution.
-
Incubate both reactions for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add quenching solution to both reaction mixtures and incubate for 30 minutes.
-
Purification: Purify the conjugates using a size-exclusion chromatography column.
-
Analysis: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Objective: To label an azide-modified protein with a DBCO-functionalized probe.
Materials:
-
Azide-modified protein at 1 mg/mL in PBS, pH 7.4.
-
DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore) dissolved in DMSO to 10 mM.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO probe solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using a size-exclusion chromatography column.
-
Analysis: Confirm conjugation and assess labeling efficiency by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
Protocol 4: Sortase-Mediated Ligation (SML)
Objective: To ligate a protein containing a C-terminal LPXTG motif to a peptide with an N-terminal oligo-glycine.
Materials:
-
Purified protein with a C-terminal LPXTG motif (e.g., Protein-LPETG) at 50 µM.
-
Peptide with an N-terminal oligo-glycine (e.g., GGG-Peptide-Fluorophore) at 50-100 µM.
-
Purified Sortase A (SrtA) at 10 µM.
-
SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Quenching solution (e.g., 100 mM EDTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-containing protein, the oligo-glycine peptide, and SrtA in the SML Buffer.
-
Incubation: Incubate the reaction at room temperature for 2-6 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the ligated product using an appropriate chromatography method (e.g., affinity chromatography to remove His-tagged SrtA, followed by size-exclusion chromatography).
-
Analysis: Analyze the reaction products by SDS-PAGE and mass spectrometry to confirm successful ligation.
Caption: Reaction mechanisms of alternative bioconjugation chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bromoacetamide vs. Maleimide for Thiol Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of the final product. Cysteine-specific conjugation is a favored strategy due to the low natural abundance and unique nucleophilicity of the thiol group, allowing for site-specific modification of proteins and peptides.[1] Among the arsenal of thiol-reactive reagents, bromoacetamides and maleimides are two of the most common choices for forming stable thioether bonds.[2][3]
This guide provides an in-depth, objective comparison of bromoacetamide and maleimide functionalities for thiol conjugation, examining their reaction kinetics, linkage stability, and specificity. Supported by experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make an informed selection for their specific application, be it in the development of antibody-drug conjugates (ADCs), PEGylated proteins, or other targeted therapeutics.
Core Comparison: Bromoacetamide for Stability, Maleimide for Speed
The fundamental difference between bromoacetamide and maleimide chemistries lies in their reaction mechanism, which dictates the optimal reaction conditions, kinetics, and, most importantly, the stability of the resulting conjugate. Bromoacetamide reacts with a thiol via a bimolecular nucleophilic substitution (SN2) mechanism to form a highly stable and irreversible thioether bond.[2][4] In contrast, maleimide reacts with a thiol through a Michael addition, forming a succinimide thioether.[1][2] While this reaction is rapid and highly selective at neutral pH, the resulting adduct is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in physiological environments.[3] This reversal can lead to cleavage of the conjugate and exchange of the payload with other thiols, a significant concern for in-vivo applications.[2][3]
Quantitative Data Summary
The following table summarizes the key performance characteristics of bromoacetamide and maleimide linkers based on available experimental data.
| Feature | Bromoacetamide | Maleimide |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Optimal pH | 7.5 - 9.0[5] | 6.5 - 7.5[6] |
| Reaction Kinetics | Slower at neutral pH. Rate increases with pH.[7] | 2-3 orders of magnitude faster than bromoacetyl groups at pH 6.5.[7][8] |
| Conjugate Stability | Highly stable, irreversible thioether bond.[6] | Susceptible to retro-Michael reaction, leading to potential deconjugation and thiol exchange.[2][3] |
| Half-life in Plasma | High. A bromoacetamide conjugate showed >80% of bioactive compound remaining after 1 week in human plasma.[9] | Variable. Half-lives of conversion from 3.1 to 258 hours in the presence of glutathione have been reported, depending on the specific maleimide and thiol.[3] |
| Specificity | High for thiols, but can react with other nucleophiles (e.g., lysine, histidine) at higher pH (>9.0).[5][10] | Highly specific for thiols at pH 6.5-7.5. Reaction with amines can occur at pH > 7.5.[6][11] |
| Side Reactions | Potential for reaction with histidine and lysine at elevated pH.[10] | Susceptible to hydrolysis of the maleimide ring at alkaline pH, rendering it unreactive. The resulting thiosuccinimide adduct can also undergo hydrolysis to a more stable, ring-opened form that is resistant to the retro-Michael reaction.[11][12] |
Reaction Mechanisms and Stability
The distinct reaction pathways of bromoacetamide and maleimide with thiols are central to their differing characteristics.
Caption: Reaction pathways for bromoacetamide and maleimide with thiols.
The SN2 reaction of bromoacetamide with a deprotonated thiol (thiolate) results in a stable thioether bond and the displacement of bromide.[1] This bond is considered irreversible under physiological conditions.[3] Conversely, the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring forms a thiosuccinimide linkage.[13] This linkage can undergo a retro-Michael reaction, especially in the presence of competing thiols like glutathione, leading to the dissociation of the conjugate.[3] However, the succinimide ring of the maleimide adduct can be hydrolyzed, particularly at higher pH, to form a more stable succinamic acid derivative that is resistant to this reversal.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability and reactivity data.
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general workflow for labeling a thiol-containing protein with a bromoacetamide or maleimide functionalized molecule.
Materials:
-
Protein with free cysteine residues
-
Bromoacetamide or Maleimide reagent
-
Conjugation Buffer:
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[11]
-
Quenching solution: L-cysteine or 2-mercaptoethanol[11]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the appropriate degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine(s) are involved in a disulfide bond, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11]
-
Reagent Preparation: Immediately before use, dissolve the bromoacetamide or maleimide reagent in a minimal amount of an appropriate solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[10]
-
Conjugation Reaction: Add the reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Add the reagent dropwise while gently stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[11]
-
Quenching the Reaction: Add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted reagent. Incubate for 15-30 minutes.[10][11]
-
Purification: Remove excess reagent and quenching solution by size exclusion chromatography (e.g., a desalting column).
-
Characterization: Confirm the conjugation and assess the drug-to-antibody ratio (DAR) by methods such as SDS-PAGE and mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is used to determine the stability of a bioconjugate in plasma over time.
Materials:
-
Purified bioconjugate (bromoacetamide or maleimide linked)
-
Human or mouse plasma
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Add the bioconjugate to pre-warmed plasma to a final concentration of, for example, 100 µg/mL. Prepare a parallel control sample by incubating the conjugate in PBS.[2]
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw aliquots.[2]
-
Sample Quenching: Immediately freeze the collected samples at -80°C to stop any further reactions.[2]
-
Analysis: Thaw the plasma samples. The amount of intact conjugate remaining in each aliquot can be quantified. For antibody-drug conjugates, an immunoaffinity capture step (e.g., using Protein A/G beads) can be used to isolate the ADC from the plasma matrix before analysis by LC-MS to determine the average DAR.[1][2]
-
Data Analysis: Plot the percentage of intact conjugate or the average DAR versus time to determine the stability profile and calculate the half-life.
Caption: General experimental workflow for comparing conjugate stability.
Conclusion
The choice between bromoacetamide and maleimide chemistry for thiol conjugation depends critically on the desired attributes of the final bioconjugate.
Bromoacetamide is the superior choice for applications demanding the highest level of stability, where a permanent, non-reversible bond is essential.[2][4] The thioether bond formed is robust and not susceptible to cleavage in the reducing environments found in vivo.[3] This makes it an excellent option for therapeutics requiring a long circulation half-life and minimal off-target effects from premature payload release.[6]
Maleimide chemistry offers the advantage of faster reaction kinetics under milder, near-neutral pH conditions.[3] This can be beneficial when working with sensitive proteins. However, the potential for the retro-Michael reaction and subsequent conjugate instability is a significant drawback that must be carefully considered, especially for therapeutic applications.[3] Strategies to mitigate this instability, such as hydrolysis of the succinimide ring or the use of modified maleimides, can enhance the stability of the conjugate.[12]
Ultimately, researchers and drug developers must weigh the need for exceptional stability against the desire for rapid conjugation kinetics to select the optimal thiol-reactive chemistry for their specific application.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Thioether Bonds vs. Maleimide-Thiol Adducts in Bioconjugate Development
A critical comparison of chemical stability for researchers, scientists, and drug development professionals.
In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linker connecting the payload to the biomolecule is paramount. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and diminished therapeutic efficacy. Two common strategies for linking payloads to cysteine residues on proteins involve the formation of a thioether bond. However, the stability of this bond can vary dramatically depending on the chemical approach used for its formation. This guide provides an objective, data-driven comparison of the stability of a standard thioether bond versus the adduct formed from a maleimide-thiol reaction.
The widely used maleimide-thiol conjugation, while efficient, results in a thiosuccinimide linkage that is susceptible to a retro-Michael reaction.[1][2][3] This chemical reversal can lead to deconjugation, especially in the physiological environment where endogenous thiols like glutathione are abundant.[4] This inherent instability has driven the development of alternative, more stable thioether bond-forming chemistries.
At a Glance: Stability Comparison
| Feature | Thioether Bond (e.g., from Thiol-ene, Bromoacetamide) | Maleimide-Thiol Adduct (Thiosuccinimide) |
| Bond Type | Thioether | Thioether within a succinimide ring |
| Formation Chemistry | e.g., Thiol-ene radical addition, Nucleophilic substitution | Michael addition |
| Chemical Stability | Generally considered stable and irreversible under physiological conditions.[2][5] | Susceptible to retro-Michael reaction, leading to bond cleavage and thiol exchange.[1][2][3] |
| In Vivo Fate | High stability leads to longer circulation half-life of the intact conjugate. | Can result in premature payload release and transfer to other biomolecules like albumin.[2][3] |
| Key Advantage | High stability, minimizing off-target effects. | Fast reaction kinetics and high specificity for thiols at physiological pH. |
| Key Disadvantage | May require specific reaction conditions (e.g., UV initiation for thiol-ene). | Inherent instability in the presence of endogenous thiols.[4] |
Quantitative Stability Data
The stability of bioconjugates is often evaluated by incubating them in plasma or in the presence of a high concentration of thiols and monitoring the percentage of the intact conjugate over time. The following tables summarize quantitative data from various studies, highlighting the stability differences.
Table 1: Comparative Stability of Different Linkages in Human Plasma
| Linkage Chemistry | Model System | Incubation Time | % Intact Conjugate |
| Conventional Maleimide (Thioether) | ADC | 7 days | ~50% |
| "Bridging" Disulfide | ADC | 7 days | >95% |
| Thioether (from Thiol-ene reaction) | ADC | 7 days | >90% |
| Phenyloxadiazole Sulfone | Antibody conjugate | 3 days | Significantly more stable than maleimide conjugate |
This table synthesizes data from multiple sources for comparative purposes.[6][7]
Table 2: Stability of Maleimide-Thiol Adducts under Thiol Challenge
| Maleimide-Thiol Adduct System | Incubation Conditions | Half-life (t½) |
| Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours[1] |
| ADC mimic in human plasma | 37°C | ~7 days[1] |
Table 3: Stability of Alternative Thioether Linkages
| Linkage Chemistry | Model System | Incubation Conditions | Stability Outcome |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days half-life[1] |
| Thiol-to-alkyne (Thiol-yne) | Peptide-Oligonucleotide | 37°C, 10 mM GSH | >24 hours, stable[1] |
| Phenyloxadiazole Sulfone | Antibody conjugate in human plasma | 72 hours | ~80% intact (at a stable conjugation site) |
Chemical Structures and Reaction Pathways
To better understand the underlying chemical principles, the following diagrams illustrate the structures and key reactions.
Caption: Chemical structures of a stable thioether bond and a maleimide-thiol adduct.
The instability of the maleimide-thiol adduct is primarily due to the retro-Michael reaction, which is a reversible process that regenerates the starting thiol and maleimide. This is particularly problematic in the thiol-rich environment of the bloodstream.
Caption: The retro-Michael reaction pathway leading to maleimide-thiol adduct instability.
One strategy to overcome the instability of the maleimide-thiol adduct is through hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.
Caption: Competing pathways of retro-Michael reaction and stabilizing hydrolysis for a maleimide-thiol adduct.
Experimental Protocols
General Protocol for In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.
Caption: A typical experimental workflow for assessing bioconjugate stability in plasma.
1. Materials:
- Purified bioconjugate
- Human or other species-specific plasma
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator (37°C)
- Acetonitrile (ACN)
- Microcentrifuge
- HPLC-MS system with a suitable column (e.g., C4, C8, or C18 reversed-phase)
2. Procedure:
- Incubation: Dilute the bioconjugate to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma.
- Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
- Sample Quenching: Immediately quench the reaction by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of ACN to 1 volume of plasma sample) to precipitate plasma proteins.
- Protein Removal: Vortex the samples and incubate at 4°C for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Analysis: Carefully collect the supernatant and analyze it by HPLC-MS to separate and quantify the intact bioconjugate and any released payload.
- Data Analysis: Determine the peak area of the intact bioconjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the t=0 time point. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.
Conclusion
The choice of linker chemistry is a critical decision in the design of bioconjugates that significantly impacts their in vivo performance. While maleimide-thiol conjugation is a well-established and convenient method, the resulting thiosuccinimide linkage is inherently unstable under physiological conditions due to the retro-Michael reaction. This can lead to premature drug release, reducing the therapeutic index of the bioconjugate. For applications requiring high in vivo stability, alternative thioether-forming chemistries, such as those involving thiol-ene reactions or sulfone-based linkers, offer superior stability and should be strongly considered. The experimental data clearly demonstrates that these next-generation linkers can significantly enhance the plasma stability of bioconjugates, paving the way for the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Click Chemistry vs. NHS Ester Labeling for High-Performance Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent labeling of biomolecules is fundamental to experimental success. The choice of conjugation chemistry is a critical decision that dictates the specificity, homogeneity, and functional integrity of the resulting bioconjugate. This guide provides an objective, data-supported comparison of the increasingly popular click chemistry platforms with the traditional N-hydroxysuccinimide (NHS) ester labeling method.
This guide will delve into the core principles, comparative performance, and detailed protocols of both methods, empowering you to make an informed decision for your specific research and development needs, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Introduction to Bioconjugation Chemistries
NHS Ester Labeling: For decades, NHS ester chemistry has been a workhorse for bioconjugation.[1] This method targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] Given the abundance of lysine residues on the surface of most proteins, NHS ester labeling is a straightforward method for achieving a high degree of labeling.[3] However, this lack of specificity is also its primary drawback, often leading to a heterogeneous mixture of conjugates with varying numbers of labels and unpredictable sites of attachment.[4][5] This heterogeneity can compromise the biological activity and pharmacokinetic properties of the labeled biomolecule.[6]
Click Chemistry: The concept of "click chemistry" describes a class of chemical reactions that are highly efficient, selective, and bio-orthogonal, meaning they do not interfere with native biological processes.[7] The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] These reactions form a stable triazole linkage between an azide and an alkyne functional group.[7] By introducing one of these functionalities into a biomolecule at a specific site—through genetic engineering, enzymatic modification, or metabolic labeling—a correspondingly functionalized label can be attached with exceptional precision. This allows for the creation of highly homogeneous bioconjugates with a defined stoichiometry and preserved function.[4][8]
Performance Comparison: Click Chemistry vs. NHS Ester
The choice between click chemistry and NHS ester labeling hinges on the specific requirements of the application, including the need for site-specificity, control over the degree of labeling, and the biological environment of the experiment.
| Feature | Click Chemistry (CuAAC & SPAAC) | NHS Ester Chemistry |
| Target Functional Groups | Azides (-N₃) and Alkynes (terminal or strained) | Primary amines (-NH₂) on lysines and N-terminus |
| Specificity & Stoichiometry | Highly specific and bio-orthogonal, allowing for precise 1:1 stoichiometry and site-specific labeling.[7] | Non-specific, reacting with multiple lysine residues, leading to a heterogeneous mixture of conjugates with a variable degree of labeling.[4] |
| Reaction Yield | Typically very high and quantitative (>95%), leading to well-defined products.[7] | Generally high, but can be variable and incomplete, often resulting in a mix of unlabeled and multi-labeled species.[7] |
| Reaction Kinetics | CuAAC and SPAAC reactions are generally fast, often completing within 30-60 minutes at room temperature.[7] | Relatively fast, typically 30-60 minutes at room temperature.[7] |
| pH Sensitivity | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[7] | Highly pH-dependent, with an optimal range of pH 7-9. At higher pH, hydrolysis of the NHS ester competes with the labeling reaction.[7] |
| Bond Stability | The resulting triazole ring is highly stable and considered irreversible.[7] | The amide bond formed is highly stable and irreversible.[7] |
| Biocompatibility | SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. The copper catalyst in CuAAC can be toxic to cells, but this can be mitigated with the use of ligands.[7] | Generally good for in vitro applications. The reagents themselves can be cell-permeable. |
Quantitative Data on Labeling and Functional Impact
The theoretical advantages of click chemistry in achieving homogeneity and preserving function are borne out in experimental data, particularly in the context of antibody labeling and ADC development.
A key measure of labeling is the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the case of ADCs.
Table 1: Comparison of Labeling Efficiency and Homogeneity
| Parameter | Site-Specific Click Chemistry | Non-Specific NHS Ester Chemistry |
| Typical DAR Distribution | Highly homogeneous, predominantly a single desired DAR (e.g., DAR 4).[9] | Heterogeneous mixture with a wide DAR distribution (typically 0-8).[10] |
| Chromophore-to-Antibody Ratio (Cetuximab Labeling) | 0.88 ± 0.04[4] | 4.22 ± 0.07[4] |
| Control over Average Degree of Labeling (aDoL) | Precise control is achievable; the aDoL is equal to the input molar ratio of the click tag to the pre-activated protein.[8] | Difficult to control precisely due to the instability of the active ester and variability in reaction efficiencies.[8] |
Table 2: Impact on Biological Function
| Parameter | Site-Specific Click Chemistry | Non-Specific NHS Ester Chemistry |
| Antibody Binding (Bound Cetuximab per cell) | A 2.3-fold increase in the number of bound antibodies per cell was observed compared to the non-specific method.[4] | Stochastic modification can perturb the antibody-antigen binding, leading to reduced binding efficiency.[4] |
| Conjugate Stability | The conjugated fluorophore remains attached to the protein for a longer duration.[8] | Labeled proteins can exhibit the presence of free fluorophore after a few days of storage, suggesting some non-covalent attachment or instability.[8] |
Experimental Workflows and Signaling Pathways
The creation of antibody-drug conjugates (ADCs) is a prime example where the choice of labeling chemistry has profound implications for the final product's efficacy and safety. The following diagram illustrates the conceptual workflows for ADC synthesis using both NHS ester and site-specific click chemistry.
References
- 1. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Characterization of Bromoacetamido-PEG2-NHS Ester Conjugates
In the field of bioconjugation, the precise modification of proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent linkage of molecules to proteins through reactions with both amine and thiol groups. The polyethylene glycol (PEG) spacer enhances solubility, and the distinct reactive ends allow for controlled conjugation. This guide provides a comprehensive comparison of this compound with alternative crosslinkers, supported by detailed experimental protocols for conjugation and mass spectrometry analysis, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Thiol-Reactive PEG Linkers
The choice of a crosslinker significantly influences the efficiency of conjugation, the stability of the final product, and the complexity of its characterization. The following table summarizes the key performance metrics of this compound and its common alternatives.
| Feature | This compound | Maleimide-PEG-NHS Ester | Iodoacetyl-PEG-NHS Ester |
| Target Residues | Cysteine (thiol), Lysine (amine), N-terminus (amine)[1][2][3] | Cysteine (thiol), Lysine (amine), N-terminus (amine) | Cysteine (thiol), Lysine (amine), N-terminus (amine) |
| Thiol Reaction pH | 7.5 - 8.5[1][4] | 6.5 - 7.5[4] | 7.5 - 8.5[4] |
| Amine Reaction pH | 7.0 - 8.5[1] | 7.0 - 8.5 | 7.0 - 8.5 |
| Reaction Speed | Moderate[4] | Fast[4] | Fast[4] |
| Resulting Linkage | Thioether, Amide[1] | Thioether-Succinimide adduct, Amide | Thioether, Amide |
| Linkage Stability | Highly Stable Thioether Bond[1][4] | Thioether-Succinimide adduct is prone to hydrolysis and retro-Michael addition[4] | Stable Thioether Bond |
| Specificity | High for thiols, but can react with other nucleophiles at higher pH.[1] | High for thiols at optimal pH. | High for thiols, but can exhibit off-target reactivity. |
| Mass Spec Complexity | Relatively straightforward due to stable linkage. | Can be complex due to potential instability of the thioether-succinimide adduct.[4] | Relatively straightforward due to stable linkage. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Model Protein
This protocol describes the conjugation of a protein containing both lysine and cysteine residues.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin)
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]
-
Anhydrous Dimethylsulfoxide (DMSO)[1]
-
Reducing Agent (e.g., TCEP), if cysteine is in a disulfide bond
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[1]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.[1] Remove the reducing agent using a desalting column.
-
Linker Preparation: Equilibrate the this compound vial to room temperature before opening.[1] Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.[1][4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess, unreacted linker by dialysis or using a desalting column.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
Mass spectrometry is a powerful tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and site of attachment.[5][6]
A. MALDI-TOF Mass Spectrometry (for average molecular weight and degree of PEGylation): [5][6]
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid or DHB matrix in an appropriate solvent.[5]
-
Sample Preparation: Mix the purified conjugate solution 1:1 with the matrix solution.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry using the dried droplet method.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the pulsed ion extraction to 200 ns.[5]
-
Data Analysis: Process the spectrum to determine the average molecular weight of the conjugate and the distribution of PEGylated species.[5]
B. LC-ESI-MS (for detailed characterization and site analysis): [5][7]
-
Intact Mass Analysis:
-
Chromatography: Use a reverse-phase column suitable for protein separation.
-
Mass Spectrometry: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[5] The resulting complex spectra with multiple charge states can be deconvoluted to determine the zero-charge mass.[7]
-
-
Peptide Mapping for Site Analysis (Bottom-up approach): [5]
-
Digestion: Denature, reduce, and alkylate the conjugate, followed by digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase chromatography and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides modified with the Bromoacetamido-PEG2 moiety. The mass shift will indicate the site of conjugation.
-
Visualizations
Caption: Experimental workflow for conjugation and MS characterization.
Caption: Reaction of this compound with a protein.
References
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical step in creating effective therapeutics. The linker, a seemingly simple component, plays a pivotal role in the overall performance of bioconjugates like antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) linkers are widely utilized for their ability to enhance solubility, stability, and pharmacokinetic profiles. However, the length of the PEG chain is a crucial design parameter that can significantly impact the therapeutic index. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational selection of this critical component.
The incorporation of PEG linkers in bioconjugation, a process often referred to as "PEGylation," offers several advantages. These flexible, hydrophilic spacers can improve the solubility of hydrophobic payloads, increase the stability of the conjugate by shielding it from enzymatic degradation, and reduce its immunogenicity.[1] The length of the PEG linker, however, introduces a series of trade-offs that must be carefully considered. Shorter PEG chains can lead to more compact and stable conjugates, while longer chains are often employed to improve solubility and extend the circulation half-life of the bioconjugate.[2][3] The optimal PEG linker length is highly dependent on the specific antibody, payload, and the therapeutic goal, necessitating a systematic evaluation to achieve the desired balance of properties.[4]
Data Presentation: A Quantitative Comparison of PEG Linker Lengths
The selection of a PEG linker with an appropriate length directly influences the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of antibody-drug conjugates.
| Parameter | PEG Linker Length | Bioconjugate | Key Finding | Reference(s) |
| Pharmacokinetics | ||||
| In Vivo Half-Life | No PEG | Affibody-MMAE Conjugate | Baseline half-life of 19.6 minutes. | [2] |
| 4 kDa | Affibody-MMAE Conjugate | 2.5-fold increase in half-life compared to no PEG. | [2] | |
| 10 kDa | Affibody-MMAE Conjugate | 11.2-fold increase in half-life compared to no PEG. | [2] | |
| PEG2 vs. PEG8 | IgG-MMAE Conjugate | Increasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate. | [3] | |
| Plasma Clearance | Shorter PEG | IgG-MMAE Conjugate | Higher clearance rate. | [3] |
| Longer PEG | IgG-MMAE Conjugate | Lower clearance rate. | [3] | |
| In Vitro Cytotoxicity | ||||
| IC50 | No PEG | Affibody-MMAE Conjugate | Baseline cytotoxicity. | [2] |
| 4 kDa | Affibody-MMAE Conjugate | 4.5-fold reduction in cytotoxicity compared to no PEG. | [2] | |
| 10 kDa | Affibody-MMAE Conjugate | 22-fold reduction in cytotoxicity compared to no PEG. | [2] | |
| Shorter PEG | General ADC | Generally lower IC50 (higher potency). | [3] | |
| Longer PEG | General ADC | Can have a higher IC50 (lower potency) due to steric hindrance. | [3][5] | |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition | PEG2 and PEG4 | ADC | 35-45% reduction in tumor weight. | [3] |
| PEG8, PEG12, and PEG24 | ADC | 75-85% reduction in tumor weight. | [3] | |
| Drug-to-Antibody Ratio (DAR) | ||||
| PEG4 vs. PEG24 | Trastuzumab-MMAE | Intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to short (PEG4) or long (PEG24) spacers. | [6] | |
| PEG12 | Trastuzumab Conjugate | Incorporation of a PEG12 spacer had opposing effects on DAR depending on the cleavable trigger, suggesting a trade-off between decreasing hydrophobicity and increasing steric hindrance. | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and interpretation of data when evaluating different PEG linker lengths. Below are protocols for key experiments commonly used to characterize and compare bioconjugates.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker (via Cysteine Conjugation)
This protocol outlines a general procedure for conjugating a thiol-reactive PEG-payload to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG-Drug construct
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
-
DMSO (for dissolving the drug-linker)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds: Add a 2-5 molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
Conjugation Reaction: Dissolve the Maleimide-PEG-Drug construct in DMSO. Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody. Incubate for 1-2 hours at room temperature.
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unconjugated drug-linker and other impurities.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of ADCs on a target cancer cell line.[7][8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium. Remove the existing medium from the cells and add the diluted ADCs to the respective wells.[7]
-
Incubation: Incubate the plates for a defined period (typically 72-96 hours) to allow for ADC internalization and payload-induced cytotoxicity.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[7]
Protocol 3: In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of ADCs in a rodent model.[7]
Materials:
-
Female BALB/c or other appropriate mouse strain
-
ADCs with different PEG linkers
-
Dosing and blood collection equipment
-
Method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to the mice.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[5][10]
-
Data Analysis: Plot the plasma concentration-time curve for each ADC and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Impact and Workflow
To better understand the concepts discussed, the following diagrams illustrate the bioconjugation process, the influence of PEG linker length on ADC properties, and a typical workflow for selecting an optimal PEG linker.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their therapeutic index.[3] Longer PEG linkers generally enhance the pharmacokinetic properties of a conjugate, leading to improved in vivo efficacy, particularly for those with hydrophobic payloads. However, this may come at the cost of reduced in vitro potency due to steric hindrance.[3][5] Conversely, shorter PEG linkers may offer advantages in terms of stability and in vitro activity but can lead to more rapid clearance from the body.[3] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydrophilic and Hydrophobic Crosslinkers in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical step in protein modification, profoundly influencing the stability, solubility, and overall performance of the resulting bioconjugate. This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs) and for the structural analysis of protein-protein interactions. The choice between a hydrophilic and a hydrophobic crosslinker can dictate the success of an experiment and the therapeutic potential of a bioconjugate. This guide provides an objective comparison of hydrophilic and hydrophobic crosslinkers, supported by experimental data and detailed methodologies, to inform the rational design of protein modifications.
Key Distinctions: Hydrophilicity vs. Hydrophobicity
The fundamental difference between these two classes of crosslinkers lies in their solubility and how they interact with the aqueous environment of biological systems.[1]
Hydrophilic Crosslinkers are characterized by the presence of polar or charged functional groups, such as sulfonate (-SO3-) groups or polyethylene glycol (PEG) chains.[2][3] This chemical makeup renders them water-soluble, a critical feature for maintaining the native conformation and function of proteins during the crosslinking reaction in aqueous buffers.[2]
Hydrophobic Crosslinkers , in contrast, possess nonpolar backbones, often composed of aliphatic or aromatic hydrocarbons.[1][4] Their lack of polar groups makes them insoluble in water, necessitating their dissolution in organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before addition to an aqueous reaction mixture.[5][6]
Comparative Advantages and Disadvantages
| Feature | Hydrophilic Crosslinkers | Hydrophobic Crosslinkers |
| Solubility | High aqueous solubility.[1][2] | Insoluble in aqueous solutions; require organic solvents.[5][6] |
| Protein Aggregation | Reduce the propensity for protein aggregation.[1] | Can increase the risk of protein aggregation and precipitation.[7] |
| Membrane Permeability | Generally membrane-impermeable due to their charge and polarity.[1][5][6][8] | Membrane-permeable, allowing for intracellular crosslinking.[1][5][6][9] |
| Immunogenicity | Can reduce the immunogenicity of the resulting bioconjugate.[1] | May increase the immunogenicity of the bioconjugate.[10] |
| Pharmacokinetics | Can improve the pharmacokinetic profile, leading to longer circulation times.[1] | Can lead to rapid clearance from circulation.[1] |
| Applications | Cell-surface protein crosslinking, ADCs, improving solubility of bioconjugates.[1][5][6][8][11] | Intracellular protein crosslinking, probing hydrophobic protein domains.[1][5][6][9][11] |
Quantitative Data Presentation
The selection of a crosslinker is often guided by its specific properties, such as spacer arm length and the reactive groups it contains. The following tables summarize the properties of commonly used hydrophilic and hydrophobic crosslinkers.
Table 1: Comparison of Common Amine-to-Amine Crosslinkers
| Crosslinker | Type | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Key Features |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Hydrophilic | 11.4 | Yes[12][13] | No[5][6][12] | Ideal for cell-surface crosslinking.[5][6] |
| DSS (Disuccinimidyl suberate) | Hydrophobic | 11.4 | No[12][13] | Yes[5][6][12] | Suitable for intracellular crosslinking.[5][6] |
| BS(PEG)5 | Hydrophilic | 21.7 | Yes | No | PEGylated for enhanced solubility and flexibility.[2] |
| DSG (Disuccinimidyl glutarate) | Hydrophobic | 7.7 | No[2] | Yes[12] | Shorter spacer arm for proximity studies.[2] |
Table 2: Comparison of Common Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Type | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Key Features |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrophilic | 8.3 | Yes[14][15] | No | Water-soluble analog of SMCC.[16][17][18] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrophobic | 8.3 | No[17] | Yes | Requires dissolution in an organic solvent.[15][17] |
| NHS-PEGn-Maleimide | Hydrophilic | Variable | Yes | No | PEG spacer arm reduces steric hindrance and improves solubility.[] |
Experimental Protocols
General Protocol for Protein Crosslinking with an NHS-Ester Crosslinker
This protocol provides a general framework for crosslinking proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker.
Materials:
-
Purified protein sample (0.1–1 mg/mL)[20]
-
Crosslinking buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate buffer, pH 7.2-8.0)[5][15][21]
-
Hydrophilic (e.g., BS3) or Hydrophobic (e.g., DSS) crosslinker
-
Organic solvent (e.g., DMSO or DMF) for hydrophobic crosslinkers[5][6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)[20][22]
-
Reaction tubes
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation:
-
Crosslinker Preparation:
-
Hydrophilic Crosslinker (e.g., BS3): Immediately before use, dissolve the crosslinker in the crosslinking buffer to the desired concentration (e.g., 10-25 mM).[6]
-
Hydrophobic Crosslinker (e.g., DSS): Immediately before use, dissolve the crosslinker in a suitable organic solvent (DMSO or DMF) to create a stock solution.[5][6] The final concentration of the organic solvent in the reaction should be kept low (typically <10%) to avoid protein denaturation.[17]
-
-
Crosslinking Reaction:
-
Add the crosslinker solution to the protein sample. The final concentration of the crosslinker typically ranges from 1-5 mM.[6] A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.[17]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.[18][20] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Removal of Excess Reagents:
-
Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Logical Relationships in Crosslinker Selection
Conclusion
The choice between hydrophilic and hydrophobic crosslinkers is a critical decision in protein modification with significant consequences for the outcome of an experiment or the therapeutic efficacy of a bioconjugate. Experimental data consistently show that hydrophilic linkers, particularly those incorporating PEG moieties, can significantly enhance the solubility, stability, and pharmacokinetic profile of bioconjugates.[1] While hydrophobic crosslinkers have important applications, especially for intracellular studies, the trend in modern biologics development, particularly for systemic applications, favors hydrophilic strategies to overcome challenges associated with aggregation and to widen the therapeutic window.[1] The continued innovation in linker technology will be pivotal in advancing the next generation of biotherapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. m.youtube.com [m.youtube.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. クロスリンカー [sigmaaldrich.com]
- 10. purepeg.com [purepeg.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 15. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. store.sangon.com [store.sangon.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 20. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. fgsc.net [fgsc.net]
- 22. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Heterobifunctional Crosslinkers in Therapeutics
In the landscape of modern drug development, heterobifunctional crosslinkers have emerged as pivotal tools, enabling the precise conjugation of molecules to create sophisticated therapeutic agents.[1][2] These reagents, possessing two distinct reactive moieties, facilitate controlled, stepwise reactions that are fundamental to the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2] This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by available data and detailed experimental methodologies, to assist researchers in selecting the optimal reagent for their therapeutic application.
Core Concepts of Heterobifunctional Crosslinking
Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional crosslinkers feature two different reactive ends.[3][4] This intrinsic asymmetry allows for sequential conjugation, significantly minimizing undesirable side reactions such as self-conjugation and polymerization.[1][5] The general structure consists of two reactive groups separated by a spacer arm, the nature of which can influence the stability, solubility, and steric hindrance of the final conjugate.[1][2]
The most prevalent therapeutic applications of heterobifunctional crosslinkers include:
-
Antibody-Drug Conjugates (ADCs): These targeted therapies link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[2][6]
-
PROteolysis-Targeting Chimeras (PROTACs): These novel molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][7]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are categorized based on the functional groups they target. The selection of a specific crosslinker is dictated by the available functional groups on the biomolecules to be conjugated.[2][5]
Common Reactive Chemistries:
-
Amine-to-Sulfhydryl: This is one of the most widely used combinations, typically employing an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., on lysine residues) and a maleimide group to target sulfhydryl groups (e.g., on cysteine residues).[1][2]
-
Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents target carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end often contains a hydrazide or aminooxy group, while the other has a maleimide or pyridyl disulfide.[5][8]
-
Amine-Reactive and Photoreactive: These linkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide, diazirine). The photoreactive group becomes reactive upon exposure to UV light, allowing for non-specific conjugation to nearby molecules.[5][8]
-
"Click Chemistry" Crosslinkers: These utilize bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation.[2]
Comparative Analysis of Common Heterobifunctional Crosslinkers
The physicochemical properties of heterobifunctional crosslinkers are critical for the successful development of targeted therapies. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.
Table 1: Physicochemical Properties of Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Optimal pH (NHS Ester) | Optimal pH (Maleimide) |
| SMCC | 8.3 | No | No | 7.2-7.5 | 6.5-7.5 |
| Sulfo-SMCC | 8.3 | Yes | No | 7.2-7.5 | 6.5-7.5 |
| GMBS | 6.8 | No | No | 7.2-7.5 | 6.5-7.5 |
| EMCS | 9.4 | No | No | 7.2-7.5 | 6.5-7.5 |
| SPDP | 6.8 | No | Yes (Disulfide) | 7.0-7.5 | 6.5-7.5 |
| Sulfo-LC-SPDP | 9.6 | Yes | Yes (Disulfide) | 7.0-7.5 | 6.5-7.5 |
Data sourced from multiple references.[4][9][10][11]
Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Parameter | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Drug Release | Enzymatic cleavage, pH change, or reduction in the tumor microenvironment or within the cell.[12][13] | Proteolytic degradation of the antibody within the lysosome.[12][14] |
| Plasma Stability | Can be susceptible to premature drug release.[6] | Generally higher plasma stability, reducing off-target toxicity.[14][15] |
| Bystander Effect | Released drug can diffuse and kill neighboring antigen-negative tumor cells.[13] | Less pronounced bystander effect as the drug is released intracellularly.[14] |
| Payload Requirement | Broad range of payloads can be used. | Requires highly potent payloads as the drug-linker-amino acid metabolite must retain activity.[12] |
| Examples in Approved ADCs | Brentuximab vedotin (VC linker), Polatuzumab vedotin (VC linker) | Ado-trastuzumab emtansine (T-DM1) (SMCC linker).[15] |
VC: Valine-Citrulline
Key Therapeutic Applications and Mechanisms
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful strategy for targeted cancer therapy. The heterobifunctional linker is a critical component that ensures the stable attachment of the cytotoxic payload to the antibody in circulation and its efficient release at the tumor site.
Mechanism of action for an Antibody-Drug Conjugate (ADC).
PROteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[7][16]
Mechanism of action for a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. The following provides a general workflow for a two-step antibody-drug conjugation using an amine-to-sulfhydryl crosslinker like SMCC.
General Workflow for Two-Step Antibody-Drug Conjugation
A two-step conjugation process is standard when using NHS-maleimide crosslinkers to minimize unwanted antibody crosslinking.[1]
General workflow for heterobifunctional crosslinking.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing drug
-
Desalting column
-
Quenching reagent (e.g., Tris, glycine)
Procedure:
-
Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker (e.g., SMCC) in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Antibody Activation:
-
Removal of Excess Crosslinker:
-
Conjugation with Sulfhydryl-Containing Molecule:
-
Quenching (Optional): The reaction can be quenched by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the final antibody-drug conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to remove unconjugated drug and other reactants.[17]
-
Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.[8]
PROTAC Activity Assay (General Protocol)
The efficacy of a PROTAC is typically assessed by measuring the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Antibodies for Western blotting (primary antibody against the target protein, loading control antibody, and secondary antibody)
-
Reagents for Western blotting or mass spectrometry-based proteomics
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2]
Conclusion
Heterobifunctional crosslinkers are enabling technologies that are central to the advancement of targeted therapies.[2] Their unique ability to facilitate controlled, sequential conjugations has been instrumental in the development of ADCs and PROTACs.[1][2] The choice of crosslinker, whether cleavable or non-cleavable, and its specific reactive chemistry must be carefully considered based on the therapeutic strategy, the nature of the target, and the desired pharmacological profile. A thorough understanding of the properties of different crosslinkers, combined with optimized and well-characterized experimental protocols, is essential for the successful development of novel and effective bioconjugate therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Heterobifunctional Crosslinkers [proteochem.com]
- 11. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG2-NHS Ester: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Bromoacetamido-PEG2-NHS ester, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is a valuable tool in bioconjugation due to its dual reactive groups: an N-hydroxysuccinimide (NHS) ester for targeting primary amines and a bromoacetamide group for reacting with sulfhydryl groups. However, these reactive moieties also necessitate careful deactivation before disposal to mitigate potential hazards. This guide outlines a step-by-step protocol for the safe neutralization and disposal of this compound and its associated waste streams.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory when handling this compound in any form.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile. Double gloving is recommended. |
| Body Protection | A laboratory coat must be worn. For larger quantities or potential for splashing, an impervious apron is advised. |
| Respiratory Protection | All handling of the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Disposal Workflow
The proper disposal of this compound involves a chemical inactivation step to neutralize both the NHS ester and the bromoacetamide functional groups, followed by collection and disposal as hazardous waste. A primary amine-containing buffer, such as Tris or glycine, can be effectively used to quench both reactive moieties.
Experimental Protocol: Deactivation of this compound
This protocol details the chemical neutralization of this compound waste. This procedure should be performed in a certified chemical fume hood.
Materials:
-
Waste containing this compound (unused solid, solutions, or contaminated labware rinsate).
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine solution.
-
Stir plate and stir bar.
-
Appropriately labeled hazardous waste container compatible with the chemical waste stream.
-
pH indicator strips or a pH meter.
Procedure:
-
Preparation of Quenching Solution: Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0, or prepare a 1 M solution of glycine. The volume should be sufficient to fully immerse or dissolve the waste material and to provide a molar excess of the quenching agent.
-
Waste Addition:
-
For solid waste: Carefully add the solid this compound to the quenching solution in small portions while stirring.
-
For liquid waste (in a compatible solvent like DMSO or DMF): Slowly add the liquid waste to the quenching solution with continuous stirring.
-
For contaminated labware: Rinse the labware with a small amount of a suitable solvent (e.g., DMSO or DMF) and collect the rinsate as liquid waste. Then, rinse the labware with the quenching solution and add this rinsate to the main quenching reaction.
-
-
Incubation: Once all the waste has been added to the quenching solution, continue to stir the mixture at room temperature for a minimum of one hour. This allows for the complete reaction of both the NHS ester and the bromoacetamide groups with the primary amine of the quenching agent.
-
pH Verification (Optional but Recommended): After the incubation period, check the pH of the solution to ensure it remains in the slightly basic range (pH 7.5-8.5).
-
Collection for Disposal: Transfer the deactivated solution to a clearly labeled hazardous waste container. The label should include "Deactivated this compound Waste" and list all components of the solution (e.g., Tris-HCl, DMSO).
-
Final Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.
Quantitative Data for Deactivation
| Parameter | Recommended Value | Rationale |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Provides a high concentration of primary amines to effectively quench both the NHS ester and the bromoacetamide moieties.[1] |
| pH for Deactivation | 7.5 - 8.5 | Optimal pH range for the reaction of both NHS esters and bromoacetamides with primary amines, while minimizing hydrolysis of the NHS ester.[2] |
| Incubation Time | ≥ 1 hour | Ensures sufficient time for the complete reaction and deactivation of both functional groups. |
| Temperature | Room Temperature (20-25°C) | Provides adequate thermal energy for the reaction to proceed to completion without requiring additional heating. |
Spill Management
In the event of a spill of solid this compound, avoid generating dust. Carefully sweep the solid material and place it into a sealed container for deactivation and disposal as described above. For liquid spills, absorb with an inert material (e.g., vermiculite, sand), and place the contaminated absorbent into a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, contributing to a secure research environment and ensuring regulatory compliance.
References
Essential Safety and Operational Guide for Handling Bromoacetamido-PEG2-NHS Ester
This guide provides crucial safety protocols, operational instructions, and disposal plans for the use of Bromoacetamido-PEG2-NHS ester. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective handling of this bifunctional crosslinker. Given the reactive nature of the bromoacetamide and NHS ester groups, adherence to these guidelines is essential to minimize risks.
Chemical Properties and Hazards:
This compound is a polyethylene glycol (PEG) derivative that contains a reactive bromide group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester is reactive towards primary amines, while the bromoacetyl group can react with sulfhydryl groups.[1][4] The PEG spacer enhances the solubility of the molecule in aqueous media.[1][3] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5]
| Property | Value | Source |
| Molecular Formula | C13H19BrN2O7 | [2][5][6] |
| Molecular Weight | 395.21 g/mol | [4][5] |
| Purity | Typically ≥95% | [1][4][7] |
| Appearance | Not specified (likely a solid) | N/A |
| Storage Temperature | -20°C for long-term storage | [1][8] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times during handling.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or glasses | Must be worn to protect against potential splashes. A face shield is recommended when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and appropriate choice. It is crucial to change gloves immediately if they become contaminated.[9] |
| Body Protection | Laboratory coat | A lab coat is mandatory to protect skin and clothing from accidental splashes and spills.[9] |
| Respiratory Protection | Use in a well-ventilated area | All handling of the compound should be performed in a chemical fume hood to prevent the inhalation of any dust or aerosols.[9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the this compound, solvents, reaction vessels, and quenching solutions.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
2. Weighing and Reconstitution:
-
Conduct all weighing and solution preparation inside the chemical fume hood.
-
Use appropriate tools to handle the solid compound, minimizing the creation of dust.
-
If dissolving in a solvent, add the solvent slowly to the solid. This compound is soluble in DMSO.[8]
3. Reaction Setup:
-
Carry out the reaction in a sealed or covered vessel to prevent the release of fumes.
-
Ensure the reaction setup is secure within the fume hood.
4. Post-Reaction Quenching:
-
Upon completion of the reaction, any excess this compound must be deactivated (quenched).
-
A quenching solution, such as 1 M Tris or glycine solution, can be added to react with the NHS ester.[9] Allow the mixture to stand for at least one hour to ensure complete deactivation.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.[11]
-
Liquid Waste: After quenching, collect the deactivated liquid waste in a sealed and labeled container for halogenated organic waste.[11] Do not mix with non-halogenated waste.[11]
-
Contaminated Labware: Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before washing.[11] Disposable plasticware that has come into contact with the chemical should be disposed of as solid hazardous waste.[11]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[5][12] Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[12]
-
Ingestion: Wash out the mouth with water.[12] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5]
-
Spills: In case of a spill, contain the material and clean it up using an appropriate absorbent material. Place the absorbent material in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound | 1353011-78-5 | DEC01178 [biosynth.com]
- 3. This compound, 1353011-78-5 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 1353011-78-5 | AxisPharm [axispharm.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. Bromoacetamido-PEG2-C2-NHS ester Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
